molecular formula CuHO4P B084746 Copper hydrogen phosphate CAS No. 13587-24-1

Copper hydrogen phosphate

Cat. No.: B084746
CAS No.: 13587-24-1
M. Wt: 159.53 g/mol
InChI Key: CSCNMBQITNFHLH-UHFFFAOYSA-L
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Description

Copper Hydrogen Phosphate (CuHPO₄) is an advanced inorganic compound of significant interest in multidisciplinary research due to its catalytic, antibacterial, and bioactive properties. It is characterized by its distinctive blue-green color and crystalline structure, often forming sophisticated micro- and nanostructures such as nanosheet-assembled microspheres . In environmental remediation research , this compound acts as a highly effective heterogeneous Fenton-like catalyst. It facilitates the degradation of antibiotic pollutants, such as ciprofloxacin, in water by generating potent hydroxyl radicals (•OH) upon activation with H₂O₂ . Its catalytic performance is significantly enhanced under visible light, making it a promising material for photo-assisted advanced oxidation processes . For antibacterial and biomedical applications , its mechanism is twofold. Firstly, the material can exhibit a peroxidase-like activity, catalyzing the conversion of H₂O₂ into reactive oxygen species (ROS) that exert oxidative stress on bacterial cells . Secondly, the slow release of copper ions leads to physical disruption of bacterial membranes and inhibition of essential cellular functions, providing a broad-spectrum antibacterial effect with a low potential for inducing bacterial resistance . This combination makes it a compelling agent for developing antibacterial coatings and functional composites. Recent pioneering work in regenerative medicine has incorporated this compound nanosheets into injectable, tissue-adhesive hydrogels. These functional biomaterials demonstrate an excellent ability to promote angiogenesis (the formation of new blood vessels) and epithelial cell migration, which are critical for wound healing and tissue regeneration, such as in tracheal mucosal repair . The compound can be synthesized through various methods, including facile precipitation and hydrothermal routes, which allow for control over its morphology and particle size . This product is provided for research applications only and is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

13587-24-1

Molecular Formula

CuHO4P

Molecular Weight

159.53 g/mol

IUPAC Name

copper;hydrogen phosphate

InChI

InChI=1S/Cu.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+2;/p-2

InChI Key

CSCNMBQITNFHLH-UHFFFAOYSA-L

SMILES

OP(=O)([O-])[O-].[Cu+2]

Canonical SMILES

[H+].[O-]P(=O)([O-])[O-].[Cu+2]

Other CAS No.

13587-24-1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Copper Hydrogen Phosphate from Copper Oxide and Phosphoric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of copper hydrogen phosphate (B84403) (CuHPO₄) from the reaction of copper(II) oxide (CuO) and phosphoric acid (H₃PO₄). This document details the underlying chemistry, experimental protocols, and key characterization data to support research and development activities.

Introduction

Copper hydrogen phosphate (CuHPO₄) is an inorganic compound of interest for various applications, including as a precursor in the synthesis of other copper phosphate materials and for its potential catalytic and biological properties. The synthesis from copper oxide and phosphoric acid represents a direct acid-base reaction route to obtain this material. This guide focuses on providing a detailed understanding of this synthesis process.

The fundamental reaction for the formation of this compound is:

CuO + H₃PO₄ → CuHPO₄ + H₂O

The successful synthesis of the target compound is dependent on controlling key reaction parameters such as stoichiometry, reactant concentrations, temperature, and reaction time.

Experimental Protocols

This section outlines the experimental procedures for the synthesis of this compound.

Materials and Equipment
  • Materials:

    • Copper(II) oxide (CuO), powder

    • Phosphoric acid (H₃PO₄), 65% aqueous solution

    • Deionized water

    • Ethanol (B145695) (for washing)

  • Equipment:

    • Agate mortar and pestle

    • Beakers and graduated cylinders

    • Stirring apparatus (magnetic stirrer and stir bar)

    • Heating plate or oven capable of maintaining 100 °C

    • Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)

    • Drying oven

    • pH meter

Synthesis Procedure

A common method for the synthesis of anhydrous CuHPO₄ involves the direct reaction of solid copper(II) oxide with concentrated phosphoric acid.[1] To favor the formation of the hydrated form, CuHPO₄·H₂O, specific molar ratios and pH control are crucial.[2][3]

Method 1: Synthesis of Anhydrous CuHPO₄ [1]

  • Reactant Preparation: In an agate mortar, combine copper(II) oxide powder and a 65% solution of phosphoric acid.

  • Mixing: Grind the mixture thoroughly for several hours. The prolonged mechanical mixing facilitates the reaction between the solid CuO and the viscous phosphoric acid.

  • Heating (Tempering): Transfer the resulting paste to a suitable container and place it in an oven or on a hot plate. Heat the mixture at 100 °C (373 K) for one week.[1] This extended heating period is necessary to drive the reaction to completion and promote the crystallization of the anhydrous CuHPO₄.

  • Product Isolation: After one week, the product should appear as emerald-green needles.[1]

  • Purification: Allow the reaction mixture to cool. Wash the solid product repeatedly with deionized water to remove any unreacted phosphoric acid. Subsequently, wash with ethanol to aid in drying.

  • Drying: Dry the purified emerald-green needles in a drying oven at a moderate temperature (e.g., 60-80 °C) to remove residual water and ethanol.

Method 2: pH-Controlled Synthesis of CuHPO₄·H₂O [2][3]

  • Reactant Preparation: Prepare a suspension of copper(II) oxide in deionized water.

  • Reaction: While stirring vigorously, slowly add phosphoric acid to the CuO suspension. The molar ratio of Cu to P should be maintained between 0.4 and 1.5.[2][3]

  • pH Adjustment: Monitor the pH of the suspension continuously. Adjust the addition of phosphoric acid to maintain the pH of the suspension in the range of 0.3 to 1.4.[2][3]

  • Aging: Allow the reaction mixture to age for 24 hours at room temperature with continuous stirring.

  • Product Isolation and Purification: Separate the precipitate by filtration. Wash the solid product thoroughly with deionized water until the pH of the filtrate is neutral.

  • Drying: Dry the product in a drying oven at a low temperature (e.g., 40-50 °C) to obtain CuHPO₄·H₂O.

Data Presentation

Reaction Parameters

The following table summarizes the key reaction parameters for the synthesis of different forms of this compound.

ParameterAnhydrous CuHPO₄CuHPO₄·H₂O
Reactants CuO, 65% H₃PO₄CuO, H₃PO₄, H₂O
Cu/P Molar Ratio Not explicitly stated, excess acid implied0.4 - 1.5
pH of Suspension Not applicable (direct mixing)0.3 - 1.4
Temperature 100 °CRoom Temperature
Reaction Time Several hours mixing + 1 week heating24 hours aging
Product Appearance Emerald-green needlesSolid precipitate
Crystallographic Data

This compound (anhydrous) crystallizes in a rhombohedral system.[1][4]

ParameterValue
Crystal System Rhombohedral
Space Group R3
a (Å) 9.5145 (4)
α (°) 114.678 (2)
**V (ų) **495.88 (6)
Z 6

Characterization Data

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of copper phosphate synthesized from copper acetate (B1210297) and phosphoric acid shows characteristic peaks for the phosphate group. While the synthesis route is different, the fundamental vibrations are expected to be similar for CuHPO₄.

Wavenumber (cm⁻¹)Assignment
3658O-H stretching
1251, 1149P=O stretching
1058Phosphate vibrations
967O-H bending
609Cu-O stretching
Thermal Analysis

Thermogravimetric analysis (TGA) of CuHPO₄·H₂O shows a distinct dehydration step. The hydrated water is lost starting at 155 °C, followed by the condensation of the hydrogen phosphate group at temperatures above 180 °C, leading to the formation of copper pyrophosphate (α-Cu₂P₂O₇).[2][3]

Logical Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound from copper oxide and phosphoric acid.

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants CuO and H₃PO₄ Mixing Mechanical Mixing / Suspension Reactants->Mixing Reaction Heating / Aging Mixing->Reaction Filtration Filtration Reaction->Filtration Washing Washing (H₂O, Ethanol) Filtration->Washing Drying Drying Washing->Drying Product CuHPO₄ Product Drying->Product XRD X-ray Diffraction (XRD) Product->XRD FTIR FTIR Spectroscopy Product->FTIR TGA Thermal Analysis (TGA/DSC) Product->TGA

References

Unveiling the Crystal Architecture of Copper(II) Hydrogenphosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive examination of the crystal structure of copper(II) hydrogenphosphate (CuHPO₄), offering valuable insights for researchers, scientists, and professionals engaged in materials science and drug development. Through a detailed presentation of crystallographic data, experimental protocols, and structural visualizations, this document serves as an in-depth resource on the atomic-level architecture of this inorganic compound.

Crystal Structure and Properties

Copper(II) hydrogenphosphate crystallizes in the rhombohedral space group R3̅.[1][2] The asymmetric unit contains one copper atom, one phosphorus atom, four oxygen atoms, and one hydrogen atom. The crystal structure is characterized by a three-dimensional network of corner-sharing CuO₅ square pyramids and HPO₄ tetrahedra. This arrangement forms 12-membered rings, creating a robust and stable framework.[1][2][3] The structure is further stabilized by O—H⋯O hydrogen bonding.[1][2][3]

Crystallographic Data

The crystallographic parameters for copper(II) hydrogenphosphate were determined by single-crystal X-ray diffraction at a temperature of 183 K.[1]

Parameter Value
Chemical FormulaCuHPO₄
Formula Weight159.52 g/mol
Crystal SystemRhombohedral
Space GroupR3̅
a (Å)9.5145(4)
α (°)114.678(2)
V (ų)495.88(6)
Z6
Calculated Density (Mg m⁻³)3.205

Table 1: Crystallographic data for CuHPO₄.[1]

Atomic Coordinates and Displacement Parameters

The fractional atomic coordinates and equivalent isotropic displacement parameters provide the precise location of each atom within the unit cell.

Atom x y z U(eq) (Ų)
Cu10.5528(1)0.8115(1)0.9221(1)0.009(1)
P10.8331(1)0.7491(1)0.7399(1)0.007(1)
O10.9168(2)0.8931(2)0.7958(2)0.012(1)
O20.8711(2)0.6559(2)0.8404(2)0.012(1)
O30.8659(2)0.6811(2)0.5878(2)0.011(1)
O40.6860(2)0.7689(2)0.7303(2)0.011(1)
H20.954(5)0.688(5)0.878(5)0.02(1)

Table 2: Fractional atomic coordinates and equivalent isotropic displacement parameters for CuHPO₄.

Selected Bond Lengths and Angles

The coordination environment of the copper and phosphorus atoms is detailed by the following bond lengths and angles. The Cu(II) ion is in a distorted square-pyramidal coordination, bonded to five oxygen atoms.[1][2][3] The phosphate (B84403) group exists as a distorted tetrahedron.

Bond Length (Å) Angle Degree (°)
Cu1—O11.925(2)O1—Cu1—O4(i)169.5(1)
Cu1—O4(i)1.932(2)O1—Cu1—O3(ii)93.3(1)
Cu1—O3(ii)1.971(2)O4(i)—Cu1—O3(ii)90.0(1)
Cu1—O3(iii)1.992(2)O1—Cu1—O3(iii)89.9(1)
Cu1—O4(iv)2.360(2)O4(i)—Cu1—O3(iii)95.3(1)
P1—O41.512(2)O3(ii)—Cu1—O3(iii)163.6(1)
P1—O31.536(2)O4—P1—O3111.4(1)
P1—O11.545(2)O4—P1—O1110.8(1)
P1—O21.590(2)O3—P1—O1109.8(1)
O2—H20.82(5)O4—P1—O2107.0(1)
O3—P1—O2108.8(1)
O1—P1—O2109.0(1)

Table 3: Selected bond lengths and angles for CuHPO₄. Symmetry codes: (i) z, x-1, y-1; (ii) -z+2, -x+2, -y+1; (iii) -x+2, -y+1, -z+1; (iv) y, z, x-1.[1]

Hydrogen Bonding

A key feature of the CuHPO₄ structure is the presence of O—H⋯O hydrogen bonds which contribute to the stability of the crystal lattice.

D—H···A d(D-H) (Å) d(H···A) (Å) d(D···A) (Å) <(DHA) (°)
O2—H2···O1(ii)0.82(5)1.87(5)2.684(3)171(4)

Table 4: Hydrogen bond geometry for CuHPO₄. Symmetry code: (ii) -z+2, -x+2, -y+1.

Experimental Protocols

Synthesis of Copper(II) Hydrogenphosphate Crystals

Single crystals of CuHPO₄ were synthesized via a solid-state reaction.[1][4]

Materials:

  • Phosphoric acid (H₃PO₄), 65% aqueous solution

  • Copper(II) oxide (CuO)

Procedure:

  • A mixture of 65% phosphoric acid and copper(II) oxide was prepared.

  • The mixture was ground in a mortar for several hours to ensure homogeneity.

  • The resulting powder was transferred to a suitable container and tempered at 373 K (100 °C) for one week.

  • After tempering, emerald-green needles of CuHPO₄ were obtained. It is noted that further tempering can lead to decomposition of the product.[4]

Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

Instrumentation:

  • Nonius KappaCCD diffractometer[1]

  • Mo Kα radiation (λ = 0.71073 Å)

Data Collection:

  • A suitable single crystal with dimensions 0.05 × 0.03 × 0.03 mm was selected and mounted on the diffractometer.[1]

  • The crystal was maintained at a temperature of 183 K during data collection.[1]

  • A total of 3338 reflections were measured, of which 755 were independent.[1]

Structure Solution and Refinement:

  • The structure was solved using direct methods with the SHELXS97 program.

  • The structure was refined on F² using all reflections with the SHELXL97 program.

  • All non-hydrogen atoms were refined anisotropically.

  • The hydrogen atom was located in a difference Fourier map and refined isotropically.[1]

  • The final R-factor was 0.026 for reflections with I > 2σ(I), and the weighted R-factor (wR) for all data was 0.066.[1]

Structural Visualizations

Coordination Environment of Copper(II)

The following diagram illustrates the distorted square-pyramidal coordination of the Cu(II) ion by five oxygen atoms from neighboring hydrogenphosphate groups.

Copper_Coordination cluster_basal Basal Plane Cu1 Cu1 O1 O1 Cu1->O1 O4i O4(i) Cu1->O4i O3ii O3(ii) Cu1->O3ii O3iii O3(iii) Cu1->O3iii O4iv O4(iv) (apical) Cu1->O4iv longer apical bond

Caption: Distorted square-pyramidal coordination of Cu(II).

Connectivity of HPO₄ Tetrahedron

This diagram shows the connectivity of the hydrogenphosphate (HPO₄) tetrahedron, which links to multiple copper centers.

Phosphate_Connectivity P1 P1 O1 O1 P1->O1 O2 O2 P1->O2 O3 O3 P1->O3 O4 O4 P1->O4 Cu_O1 to Cu O1->Cu_O1 H2 H2 O2->H2 Cu_O3 to Cu O3->Cu_O3 Cu_O4 to Cu O4->Cu_O4

Caption: HPO₄ tetrahedron and its linkage to copper centers.

References

Unveiling the Rhombohedral Architecture of Copper(II) Hydrogen Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the rhombohedral crystal structure and space group of Copper(II) Hydrogen Phosphate (B84403) (CuHPO4). It details the precise atomic arrangement and crystallographic parameters, offering valuable data for materials science, crystallography, and potential pharmaceutical applications. This document summarizes key experimental findings and presents a clear workflow for its synthesis and characterization.

Crystallographic and Structural Data

Copper(II) hydrogen phosphate adopts a rhombohedral crystal structure, a key feature that distinguishes it from other divalent metal hydrogen phosphates like the triclinic CaHPO4 or the orthorhombic BaHPO4.[1][2] The structure belongs to the R3 space group .[1][2][3] This arrangement results in a framework of distorted PO4 tetrahedra linked by copper ions, forming distinct 12-membered rings.[1][2][3][4][5]

The coordination environment of the Copper(II) ion is a distorted square pyramid, where it is bonded to five oxygen atoms.[1][2][3] This specific coordination, along with O—H⋯O hydrogen bonding, contributes to the overall stability of the crystal structure.[1][2][3]

A summary of the crystallographic data for CuHPO4 is presented in the table below.

ParameterValue
Crystal System Rhombohedral
Space Group R3
Unit Cell Parameters
a9.5145 (4) Å
α114.678 (2)°
Volume (V) 495.88 (6) ų
Formula Units (Z) 6
Calculated Density (Dₓ) 3.205 Mg m⁻³
Radiation Mo Kα (λ = 0.71073 Å)
Temperature 183 K

Data sourced from single-crystal X-ray diffraction studies.[1][3]

Experimental Protocols

The synthesis and structural determination of CuHPO4 involve precise experimental procedures. The following sections detail the methodologies employed in its preparation and analysis.

Synthesis of CuHPO4

A common method for the synthesis of CuHPO4 is a direct reaction between phosphoric acid and copper(II) oxide.[1][3][4][5]

Materials:

  • Phosphoric acid (H3PO4), 65%

  • Copper(II) oxide (CuO)

Procedure:

  • A mixture of 65% phosphoric acid and copper(II) oxide is prepared.

  • The mixture is thoroughly ground in a mortar for several hours to ensure intimate contact between the reactants.

  • The resulting paste is then tempered at a temperature of 373 K (100 °C) for one week.

  • Following the tempering process, emerald-green needles of CuHPO4 are obtained.[1][3] It is important to note that further tempering can lead to the decomposition of the product.[1][3]

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of CuHPO4 was achieved through single-crystal X-ray diffraction.

Instrumentation and Data Collection:

  • Diffractometer: Nonius KappaCCD[1]

  • Radiation Source: Molybdenum Kα radiation (λ = 0.71073 Å)[3]

  • Temperature: 183 K[1][3]

  • Data Collection Method: φ and ω scans[3]

Structure Solution and Refinement:

  • Structure Solution Program: SHELXS97[1]

  • Structure Refinement Program: SHELXL97[1]

  • Refinement Method: Full-matrix least-squares on F²

  • The hydrogen atom of the hydroxyl group was located from a difference Fourier map and refined isotropically.[1][3]

Workflow for Synthesis and Structural Characterization of CuHPO4

The following diagram illustrates the logical workflow from the synthesis of CuHPO4 to its complete structural elucidation.

CuHPO4_Workflow start Start: Reagents reagents Phosphoric Acid (65%) Copper (II) Oxide start->reagents mixing Mixing and Grinding (Mortar, several hours) reagents->mixing tempering Tempering (373 K, 1 week) mixing->tempering product Product: Emerald-green needles of CuHPO4 tempering->product xrd Single-Crystal X-ray Diffraction product->xrd data_collection Data Collection (Nonius KappaCCD, 183 K) xrd->data_collection structure_solution Structure Solution (SHELXS97) data_collection->structure_solution structure_refinement Structure Refinement (SHELXL97) structure_solution->structure_refinement final_structure Final Crystal Structure and Crystallographic Data structure_refinement->final_structure

Caption: Workflow for the synthesis and structural analysis of CuHPO4.

This comprehensive guide provides researchers and professionals with the essential technical details concerning the rhombohedral structure of CuHPO4. The provided data and protocols can serve as a foundational reference for further studies and applications of this inorganic compound.

References

Unraveling the Coordination Geometry of Copper in CuHPO₄: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Jena, Germany - A detailed technical guide offering an in-depth analysis of the coordination geometry of copper atoms in copper(II) hydrogen phosphate (B84403) (CuHPO₄) is now available for researchers, scientists, and professionals in drug development. This guide synthesizes crystallographic data to provide a comprehensive understanding of the structural environment of copper within this inorganic compound.

The Cu(II) ion in CuHPO₄ is characterized by a five-coordinate geometry, where it is bonded to five oxygen atoms.[1][2][3][4] This coordination environment is best described as a distorted square pyramid.[1][2][3][4] The distortion is significant, with some descriptions also suggesting a geometry that can be viewed as a strongly squeezed, almost planar tetrahedron in the basal plane, or even a trigonal bipyramid.[1]

The copper atom is linked to neighboring distorted PO₄ tetrahedra, creating a network structure that features 12-membered rings.[1][2][3] This arrangement is further stabilized by O—H⋯O hydrogen bonding.[1][2][3]

Quantitative Analysis of the Copper Coordination Sphere

The precise bond lengths and angles defining the coordination of the central copper atom have been determined through single-crystal X-ray diffraction. This data is crucial for computational modeling and understanding the reactivity of the copper center.

Parameter Value
Coordination Number 5
Geometry Distorted Square Pyramidal
Coordinating Atoms 5 x Oxygen
Cu1—O1 Bond Length (Å) 1.925 (2)
Cu1—O4i Bond Length (Å) 1.932 (2)
Cu1—O3ii Bond Length (Å) 1.971 (2)
Cu1—O3iii Bond Length (Å) 1.992 (2)
Cu1—O4iv Bond Length (Å) 2.360 (2)
O1-Cu1-O4i Angle (°) 164.7
O1-Cu1-O3ii Angle (°) 91.2
O1-Cu1-O3iii Angle (°) 88.8
O1-Cu1-O4iv Angle (°) 96.5
O4i-Cu1-O3ii Angle (°) 89.9
O4i-Cu1-O3iii Angle (°) 93.3
O4i-Cu1-O4iv Angle (°) 98.7
O3ii-Cu1-O3iii Angle (°) 178.0
O3ii-Cu1-O4iv Angle (°) 89.1
O3iii-Cu1-O4iv Angle (°) 89.0

Symmetry codes: (i) z, x-1, y-1; (ii) -z+2, -x+2, -y+1; (iii) -x+2, -y+1, -z+1; (iv) y, z, x-1. Data sourced from Günther et al. (2009).[1]

The apical Cu—O bond is significantly longer than the four bonds in the basal plane, which is a characteristic feature of this distorted geometry.[1]

Experimental Protocols

Synthesis of CuHPO₄:

The synthesis of CuHPO₄ was achieved through a solid-state reaction.[1] 65% phosphoric acid and copper oxide were mixed in a mortar for several hours.[1] The resulting mixture was then tempered at 373 K for one week.[1] This process yielded emerald-green needles of CuHPO₄.[1]

Crystallographic Analysis:

The determination of the crystal structure was performed using single-crystal X-ray diffraction. A suitable single crystal of CuHPO₄ with dimensions of approximately 0.05 × 0.03 × 0.03 mm was selected for the analysis.[1] The data was collected on a Nonius KappaCCD diffractometer at a temperature of 183 K using Mo Kα radiation.[1] The structure was solved using SHELXS97 and refined using SHELXL97.[1]

Visualization of the Copper Coordination Geometry

The following diagram illustrates the distorted square pyramidal coordination of the copper atom in CuHPO₄.

Copper_Coordination_Geometry cluster_basal_plane Basal Plane Cu Cu O1 O1 Cu->O1 1.925 Å O4i O4(i) Cu->O4i 1.932 Å O3ii O3(ii) Cu->O3ii 1.971 Å O3iii O3(iii) Cu->O3iii 1.992 Å O4iv O4(iv) (Apical) Cu->O4iv 2.360 Å

Caption: Coordination of the Cu(II) atom in CuHPO₄.

References

The Stabilizing Influence of Hydrogen Bonding in Copper Hydrogen Phosphate Crystals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the critical role hydrogen bonding plays in the stabilization of the crystal lattice of copper hydrogen phosphate (B84403) (CuHPO₄). Addressed to researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data, spectroscopic analysis, and thermal stability studies to elucidate the intricate network of hydrogen bonds that underpins the structural integrity of this inorganic compound.

Introduction

Copper hydrogen phosphate (CuHPO₄) is a crystalline solid whose stability and physicochemical properties are of significant interest in various fields, including materials science and potentially as a precursor or model compound in pharmaceutical research. The arrangement of atoms within its crystal lattice is not solely dictated by ionic and covalent interactions; a network of hydrogen bonds provides an additional layer of structural reinforcement. This guide delves into the specifics of this hydrogen bonding, offering a detailed examination of its structural characteristics and its impact on the material's properties.

Crystal Structure and Hydrogen Bond Geometry

The crystal structure of this compound has been determined through single-crystal X-ray diffraction. The compound crystallizes in a rhombohedral system and is characterized by a three-dimensional network of corner-sharing CuO₅ square pyramids and HPO₄²⁻ tetrahedra. Within this framework, O—H⋯O hydrogen bonds are pivotal in providing additional stability.[1]

A detailed analysis of the crystallographic data reveals the precise geometry of these hydrogen bonds, which are crucial for understanding their strength and contribution to the overall lattice energy.

Table 1: Crystallographic and Hydrogen Bond Data for CuHPO₄

ParameterValue
Crystal SystemRhombohedral
Space GroupR3
a (Å)9.5145 (4)
α (°)114.678 (2)
V (ų)495.88 (6)
Z6
Hydrogen Bond Geometry
D–H···AO—H···O
D–H (Å)0.82 (4)
H···A (Å)1.88 (4)
D···A (Å)2.693 (3)
<(DHA) (°)170 (4)
Data sourced from Günther et al., 2009.[1]

The O—H···O hydrogen bond, with a donor-acceptor distance of 2.693 Å, is a significant feature that links the hydrogen phosphate groups, creating a robust and interconnected network that enhances the stability of the crystal.

Crystal_Structure Fig. 1: Simplified Representation of the Hydrogen Bonding Network in CuHPO₄ cluster_0 Phosphate Group 1 cluster_1 Phosphate Group 2 P1 P O1_1 O P1->O1_1 O1_2 O P1->O1_2 O1_3 O P1->O1_3 OH1 O-H P1->OH1 Cu Cu²⁺ O1_1->Cu O2_4 O OH1->O2_4 Hydrogen Bond P2 P O2_1 O P2->O2_1 O2_2 O P2->O2_2 O2_3 O P2->O2_3 P2->O2_4 O2_1->Cu

Fig. 1: Simplified Representation of the Hydrogen Bonding Network in CuHPO₄

Experimental Protocols

A multi-faceted approach involving synthesis, crystallographic analysis, vibrational spectroscopy, and thermal analysis is essential to fully characterize the role of hydrogen bonding in CuHPO₄.

Synthesis of this compound

Crystals of CuHPO₄ can be synthesized via a solid-state reaction.

Protocol:

  • Mix 65% phosphoric acid and copper(II) oxide in a mortar.

  • Grind the mixture for several hours to ensure homogeneity.

  • Temper the mixture at 373 K (100 °C) for one week.

  • The resulting product will be emerald-green needles of CuHPO₄.[1]

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the crystal structure and the precise geometry of hydrogen bonds.

Protocol:

  • Mount a suitable single crystal of CuHPO₄ on a goniometer head.

  • Collect diffraction data at a low temperature (e.g., 183 K) to minimize thermal vibrations, using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å).

  • Process the collected data to solve and refine the crystal structure using software such as SHELXS97 and SHELXL97.

  • Locate hydrogen atoms from the difference Fourier map and refine their positions isotropically.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules, including those associated with hydrogen bonds.

FTIR Spectroscopy Protocol:

  • Prepare a KBr pellet by mixing a small amount of finely ground CuHPO₄ with dry potassium bromide powder.

  • Press the mixture into a translucent disk.

  • Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

  • Identify the characteristic vibrational bands, paying close attention to the broad O-H stretching band, which is indicative of hydrogen bonding, and the various P-O stretching and bending modes.

Raman Spectroscopy Protocol:

  • Place a crystalline sample of CuHPO₄ on a microscope slide.

  • Use a Raman microscope with a laser excitation source (e.g., 532 nm).

  • Acquire the Raman spectrum over a relevant spectral range, typically 100-4000 cm⁻¹.

  • Analyze the spectra for shifts in the O-H and PO₄ vibrational frequencies that are characteristic of hydrogen bond formation. A large shift to a lower frequency in the O-H stretching band indicates strong hydrogen bonding.

Experimental_Workflow Fig. 2: Experimental Workflow for Characterizing Hydrogen Bonding in CuHPO₄ Synthesis Synthesis of CuHPO₄ XRD Single-Crystal X-ray Diffraction Synthesis->XRD Spectroscopy Vibrational Spectroscopy Synthesis->Spectroscopy Thermal_Analysis Thermal Analysis Synthesis->Thermal_Analysis FTIR FTIR Spectroscopy->FTIR Raman Raman Spectroscopy->Raman TGA_DSC TGA-DSC Thermal_Analysis->TGA_DSC Logical_Relationship Fig. 3: Interplay of Factors in CuHPO₄ Crystal Stabilization CS Crystal Structure (Rhombohedral) Stab Overall Crystal Stabilization CS->Stab HB Hydrogen Bonding (O-H···O) HB->Stab VS Vibrational Spectra (FTIR/Raman) HB->VS Influences IS Ionic & Covalent Bonds (Cu-O, P-O) IS->CS TS Thermal Stability Stab->TS

References

The Thermal Decomposition Behavior of Copper Hydrogen Phosphate Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition behavior of common copper hydrogen phosphate (B84403) compounds, with a primary focus on copper(II) hydrogen phosphate monohydrate (CuHPO₄·H₂O) and copper(II) phosphate hydroxide (B78521) (Cu₂(PO₄)(OH)). This document details the synthesis of these materials, their decomposition pathways, and the key thermal events associated with their transformation into various copper phosphate species. Quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are summarized, and detailed experimental protocols for synthesis and characterization are provided.

Introduction

Copper phosphate compounds are of significant interest due to their diverse applications in catalysis, materials science, and as precursors for other valuable materials.[1][2] Understanding their thermal stability and decomposition mechanisms is crucial for controlling their synthesis and for optimizing their performance in high-temperature applications. The thermal decomposition of these compounds is a multi-step process that typically involves dehydration, dehydroxylation, and condensation reactions, leading to the formation of copper pyrophosphate or other copper phosphate species.[1][3] This guide will elucidate the thermal decomposition pathways of CuHPO₄·H₂O and Cu₂(PO₄)(OH), supported by quantitative data and detailed experimental methodologies.

Thermal Decomposition Pathways

The thermal decomposition of copper hydrogen phosphate compounds proceeds through distinct pathways depending on the specific composition of the starting material.

Decomposition of Copper(II) Hydrogen Phosphate Monohydrate (CuHPO₄·H₂O)

The thermal decomposition of CuHPO₄·H₂O occurs in a sequential manner, involving an initial dehydration step followed by the condensation of hydrogen phosphate groups to form copper pyrophosphate (Cu₂P₂O₇).[1][3]

The overall reaction can be summarized as:

2CuHPO₄·H₂O(s) → Cu₂P₂O₇(s) + 3H₂O(g)

This process can be broken down into the following key stages:

  • Step 1: Dehydration. The initial mass loss corresponds to the removal of the water of crystallization.

  • Step 2: Condensation. This stage involves the condensation of the HPO₄²⁻ groups, leading to the formation of the P₂O₇⁴⁻ anion and the release of water.

Decomposition of Copper(II) Phosphate Hydroxide (Cu₂(PO₄)(OH))

The thermal decomposition of Cu₂(PO₄)(OH), also known as the mineral libethenite, primarily involves a dehydroxylation reaction to form copper(II) orthophosphate (Cu₃(PO₄)₂) and water.[2] An alternative pathway leading to the formation of copper oxyphosphate (Cu₄O(PO₄)₂) has also been reported.[4]

The primary decomposition pathway is:

2Cu₂(PO₄)(OH)(s) → (4/3)Cu₃(PO₄)₂(s) + (2/3)H₂O(g)

The key event in this process is the removal of the hydroxyl group as water at elevated temperatures.

Quantitative Thermal Analysis Data

The following tables summarize the key quantitative data obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for the thermal decomposition of CuHPO₄·H₂O and Cu₂(PO₄)(OH).

Table 1: Thermal Decomposition Data for CuHPO₄·H₂O

Decomposition StepTemperature Range (°C)Mass Loss (Experimental)Mass Loss (Theoretical)Associated Thermal EventFinal Product
Dehydration~155Not specified~10.1%EndothermicCuHPO₄
Condensation>180Not specified~5.1%Endothermicα-Cu₂P₂O₇

Note: The theoretical mass loss is calculated based on the stoichiometry of the decomposition reactions.[3]

Table 2: Thermal Decomposition Data for Cu₂(PO₄)(OH)

Decomposition StepTemperature Range (°C)Mass Loss (Experimental)Mass Loss (Theoretical)Associated Thermal EventFinal Product
DehydroxylationStable up to ~250Not specified~4.0%EndothermicCu₃(PO₄)₂

Note: The theoretical mass loss is calculated based on the stoichiometry of the decomposition reaction.[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the precursor materials and the analytical techniques used to study their thermal decomposition.

Synthesis of Copper(II) Hydrogen Phosphate Monohydrate (CuHPO₄·H₂O)[1]
  • Materials: Copper carbonate (CuCO₃), phosphoric acid (H₃PO₄, 70%), acetone (B3395972).

  • Procedure:

    • Suspend 6.0 g of CuCO₃ in 10 mL of acetone in a beaker and stir magnetically at room temperature for 3 minutes.

    • Add 4 mL of 70% H₃PO₄ to the suspension and stir vigorously for 15 minutes until precipitation is complete.

    • Filter the resulting pale blue powder using a suction pump.

    • Wash the precipitate with deionized water.

    • Dry the product at room temperature and store it in a desiccator.

Synthesis of Copper(II) Phosphate Hydroxide (Cu₂(PO₄)(OH))[2]
  • Materials: Copper(II) nitrate (B79036) hexahydrate (Cu(NO₃)₂·6H₂O), diammonium hydrogen phosphate ((NH₄)₂HPO₄), deionized water.

  • Procedure:

    • Prepare aqueous solutions of Cu(NO₃)₂·6H₂O and (NH₄)₂HPO₄.

    • Slowly add the (NH₄)₂HPO₄ solution to the Cu(NO₃)₂·6H₂O solution at room temperature with constant stirring.

    • A precipitate of Cu₂(PO₄)(OH) will form.

    • The solid is then filtered, washed with deionized water, and dried at 120°C for 12 hours.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
  • Instrument: A simultaneous TGA/DSC instrument is used.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound compound into an alumina (B75360) crucible.

  • Analysis Conditions:

    • Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

    • Temperature Program: Heat the sample from room temperature to 1000°C at a constant heating rate of 10°C/min.

  • Data Collection: Continuously record the sample mass and heat flow as a function of temperature.

X-ray Diffraction (XRD)[5]
  • Instrument: A powder X-ray diffractometer with Cu-Kα radiation (λ = 1.5418 Å).

  • Sample Preparation: The solid products obtained after heating the this compound compounds to specific temperatures in the TGA are collected for analysis. The powder is mounted on a sample holder.

  • Analysis Conditions:

    • Scan Range: 2θ from 5° to 70°.

    • Step Size and Dwell Time: Dependent on the instrument and desired resolution.

  • Data Analysis: Identify the crystalline phases present in the sample by comparing the experimental diffraction pattern to standard diffraction patterns from a database (e.g., the Powder Diffraction File™).

Fourier-Transform Infrared (FTIR) Spectroscopy[6]
  • Instrument: An FTIR spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • Mix approximately 1-2 mg of the sample with ~200 mg of dry, IR-grade potassium bromide (KBr).

    • Grind the mixture to a fine powder using an agate mortar and pestle.

    • Press the powder into a transparent pellet using a hydraulic press.

  • Analysis Conditions:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: Typically 4 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the functional groups present in the sample by analyzing the positions and intensities of the absorption bands. For phosphate compounds, characteristic P-O stretching and bending vibrations are observed.[5]

Visualizations

The following diagrams illustrate the thermal decomposition pathways and the experimental workflow for their analysis.

Thermal_Decomposition_CuHPO4_H2O CuHPO4_H2O CuHPO₄·H₂O (Copper(II) Hydrogen Phosphate Monohydrate) Dehydration Dehydration (~155°C) CuHPO4_H2O->Dehydration CuHPO4 CuHPO₄ (Anhydrous Copper(II) Hydrogen Phosphate) Dehydration->CuHPO4 H2O_1 H₂O Dehydration->H2O_1 Loss of Condensation Condensation (>180°C) CuHPO4->Condensation Cu2P2O7 α-Cu₂P₂O₇ (Copper Pyrophosphate) Condensation->Cu2P2O7 H2O_2 H₂O Condensation->H2O_2 Loss of

Caption: Thermal decomposition pathway of CuHPO₄·H₂O.

Thermal_Decomposition_Cu2PO4OH Cu2PO4OH Cu₂(PO₄)(OH) (Copper(II) Phosphate Hydroxide) Dehydroxylation Dehydroxylation (>250°C) Cu2PO4OH->Dehydroxylation Cu3PO42 Cu₃(PO₄)₂ (Copper(II) Orthophosphate) Dehydroxylation->Cu3PO42 H2O H₂O Dehydroxylation->H2O Loss of

Caption: Primary thermal decomposition pathway of Cu₂(PO₄)(OH).

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Thermal & Structural Analysis cluster_results Data Interpretation Synthesis Synthesis of Copper Hydrogen Phosphate Compound TGA_DSC TGA / DSC Synthesis->TGA_DSC Quantitative_Data Quantitative Thermal Data (Mass Loss, Temp. Ranges) TGA_DSC->Quantitative_Data Product_Characterization Characterization of Intermediate & Final Products TGA_DSC->Product_Characterization XRD XRD Decomposition_Pathway Elucidation of Decomposition Pathway XRD->Decomposition_Pathway FTIR FTIR FTIR->Decomposition_Pathway Quantitative_Data->Decomposition_Pathway Product_Characterization->XRD Product_Characterization->FTIR

Caption: Experimental workflow for analyzing thermal decomposition.

References

solubility characteristics of copper hydrogen phosphate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility Characteristics of Copper Hydrogen Phosphate (B84403) in Aqueous Solutions

Introduction

Copper hydrogen phosphate (CuHPO₄) is an inorganic compound of interest in various fields, including materials science and potentially as a precursor in the synthesis of other copper-containing materials.[1][2] Understanding its solubility characteristics in aqueous solutions is fundamental for controlling its formation, dissolution, and application. This technical guide provides a comprehensive overview of the known solubility properties of this compound, the critical factors influencing its behavior in aqueous media, and experimental protocols for its synthesis and analysis. While specific quantitative solubility data for CuHPO₄ is sparse in the literature, this guide extrapolates from the behavior of related copper phosphate compounds to provide a robust theoretical framework.

Physicochemical Properties

This compound is the copper(II) salt of the hydrogen phosphate anion. A summary of its key physicochemical properties is presented below.

PropertyValueReference
Chemical Formula CuHPO₄[3]
Molar Mass 159.53 g/mol [3]
Appearance Emerald-green needles[1][4]
Crystal System Rhombohedral[1][4]

Aqueous Solubility of Copper Phosphates

The solubility of copper phosphates is a complex topic, heavily influenced by the specific phosphate species . The term "copper phosphate" can refer to several compounds, including copper(II) phosphate (Cu₃(PO₄)₂), copper(II) pyrophosphate (Cu₂P₂O₇), and this compound (CuHPO₄).

Qualitative Solubility of this compound (CuHPO₄)
Comparative Solubility Data

The table below summarizes the available solubility information for various copper phosphate species to provide context for the behavior of CuHPO₄.

CompoundFormulaSolubility Product (Ksp)Qualitative Solubility in WaterReference
Copper(II) PhosphateCu₃(PO₄)₂1.4 x 10⁻³⁷Insoluble / Slightly Soluble[5][7]
This compound CuHPO₄ Not ReportedHigh, comparable to brushite [1]
Copper Dihydrogen PhosphateCu(H₂PO₄)₂Not ReportedMore soluble than CuHPO₄[8]

Factors Influencing Solubility

The dissolution of this compound in aqueous solutions is not a simple process and is governed by several environmental factors. The primary factors include pH, temperature, and the presence of other ions that can form complexes with copper(II).[9][10]

Effect of pH

The pH of the aqueous solution is the most critical factor determining the solubility of copper phosphates.[9][10] The solubility is significantly higher in acidic conditions (low pH) and decreases as the solution becomes more alkaline (high pH).[8] This behavior is directly linked to the protonation equilibria of the phosphate anion in water.

In an aqueous solution, phosphate exists in four different forms depending on the pH: phosphoric acid (H₃PO₄), dihydrogen phosphate (H₂PO₄⁻), hydrogen phosphate (HPO₄²⁻), and phosphate (PO₄³⁻). At low pH, the protonated species H₂PO₄⁻ and H₃PO₄ dominate. As copper salts of these anions are more soluble, the overall solubility of copper phosphate compounds increases.[8] Conversely, at high pH, the fully deprotonated PO₄³⁻ ion is the predominant species, which readily precipitates with Cu²⁺ to form the highly insoluble Cu₃(PO₄)₂.

Figure 1. Influence of pH on phosphate speciation and copper phosphate solubility.

Effect of Temperature

For most solid solutes, solubility increases with temperature. This general principle is expected to apply to this compound, although the effect may be slight.[9] Increased thermal energy helps to overcome the lattice energy of the solid, favoring dissolution.

Effect of Complexing Agents

The presence of other ions or molecules in the solution can significantly impact the solubility of CuHPO₄ by forming soluble copper(II) complexes.[9] Chelating agents, such as tartrate or EDTA, can bind strongly to Cu²⁺ ions, effectively removing them from the equilibrium with the solid phase and promoting further dissolution.[8] Similarly, ammonia (B1221849) can form soluble copper-ammonia complexes.[5][11]

Experimental Protocols

Synthesis of this compound (CuHPO₄)

A documented method for the laboratory synthesis of CuHPO₄ involves the direct reaction of copper oxide with phosphoric acid.[1][4]

Materials:

  • Copper(II) oxide (CuO) powder

  • Phosphoric acid (H₃PO₄), 65% aqueous solution

  • Mortar and pestle

  • Oven or furnace capable of maintaining 373 K (100 °C)

Procedure:

  • Place copper(II) oxide and 65% phosphoric acid in a mortar.

  • Grind the mixture thoroughly with the pestle for several hours to ensure a homogenous paste.

  • Transfer the resulting mixture to a suitable container.

  • Temper the mixture in an oven at 373 K (100 °C) for one week.

  • After one week, emerald-green needles of CuHPO₄ are formed. The product should be handled carefully as further tempering can lead to decomposition.[1][4]

Proposed Workflow for Solubility Determination

While a specific, detailed protocol for determining the solubility of CuHPO₄ is not available in the reviewed literature, a standard experimental workflow can be proposed based on the equilibrium saturation method.

G start Start prep Prepare saturated solution: Add excess CuHPO₄ solid to deionized water in a thermostated vessel. start->prep equilibrate Equilibrate the mixture (e.g., 24-48h with constant stirring) at a controlled temperature. prep->equilibrate separate Separate solid and liquid phases (e.g., centrifugation followed by filtration through a 0.22 µm filter). equilibrate->separate analyze Analyze the clear supernatant for dissolved copper concentration using AAS or ICP-OES. separate->analyze ph_measure Measure the pH of the equilibrated solution. separate->ph_measure calculate Calculate solubility (e.g., in mol/L or g/100 mL). analyze->calculate ph_measure->calculate repeat_exp Repeat experiment at different temperatures and pH values to determine their effects. calculate->repeat_exp end End repeat_exp->end

Figure 2. Proposed experimental workflow for determining CuHPO₄ solubility.

Methodology Details:

  • Preparation: An excess amount of synthesized CuHPO₄ solid is added to a known volume of deionized water in a jacketed glass vessel connected to a constant temperature bath.

  • Equilibration: The suspension is stirred continuously for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the solid and dissolved phases is reached.

  • Phase Separation: A sample of the suspension is withdrawn. The solid phase must be carefully separated from the aqueous phase. This is typically achieved by high-speed centrifugation followed by filtration of the supernatant through a fine-pored membrane filter (e.g., 0.22 µm) to remove any colloidal particles.

  • Analysis: The concentration of dissolved copper in the clear filtrate is determined using a sensitive analytical technique such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES). The pH of the filtrate should also be measured, as it is a critical parameter.

  • Calculation: The molar solubility is calculated from the measured copper concentration. This process can be repeated at various temperatures and initial pH values (adjusted with non-complexing acids or bases) to fully characterize the solubility behavior.

Conclusion

The solubility of this compound (CuHPO₄) in aqueous solutions is a complex characteristic primarily governed by the solution's pH. While qualitatively described as having a high solubility comparable to brushite, precise quantitative data like a Ksp value remains to be experimentally determined and reported.[1] Its solubility is expected to be significantly enhanced in acidic conditions due to the protonation of the phosphate anion and can also be increased by the presence of copper(II) complexing agents. The provided experimental protocols for its synthesis and a proposed workflow for solubility determination offer a foundation for future research. For professionals in materials science and drug development, a thorough understanding of these solubility-influencing factors is crucial for the controlled synthesis, dissolution, and application of this compound.

References

An In-depth Technical Guide to the Characterization of Copper Hydrogen Phosphate using Powder X-ray Diffraction (XRD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of copper hydrogen phosphate (B84403) (CuHPO₄) with a focus on powder X-ray diffraction (XRD) as a primary analytical technique. This document offers detailed experimental protocols, data presentation, and a visual representation of the experimental workflow to support researchers in the fields of materials science, chemistry, and pharmaceutical development.

Introduction

Copper hydrogen phosphate (CuHPO₄) is a compound of interest due to the diverse coordination chemistry of copper and the versatile nature of phosphate materials. Accurate characterization of its crystal structure is fundamental to understanding its properties and potential applications. Powder X-ray diffraction (XRD) is a non-destructive analytical technique that is essential for identifying crystalline phases, determining lattice parameters, and assessing the purity of a powdered sample. This guide will detail the synthesis of CuHPO₄ and the subsequent analysis using powder XRD.

Synthesis of this compound (CuHPO₄)

Two primary methods for the synthesis of this compound are presented below: a solid-state reaction and a wet chemical precipitation method.

Solid-State Synthesis Protocol

This method is adapted from the synthesis of crystalline CuHPO₄ for single-crystal X-ray diffraction.[1]

Materials:

  • Copper(II) oxide (CuO)

  • Phosphoric acid (H₃PO₄, 65% aqueous solution)

  • Mortar and pestle

  • Oven or furnace capable of maintaining 100 °C (373 K)

Procedure:

  • In a mortar, combine stoichiometric amounts of copper(II) oxide and 65% phosphoric acid.

  • Grind the mixture thoroughly with the pestle for several hours to ensure a homogenous paste.

  • Transfer the resulting mixture to a suitable container, such as a ceramic crucible.

  • Place the container in an oven and temper at 100 °C (373 K) for one week.

  • After tempering, the product, in the form of emerald-green needles, is allowed to cool to room temperature.[1]

  • The resulting crystalline material can be ground into a fine powder for XRD analysis.

Wet Chemical Synthesis Protocol

This method involves the precipitation of a copper phosphate species from aqueous solutions.

Materials:

  • Copper(II) nitrate (B79036) (Cu(NO₃)₂)

  • Di-potassium hydrogen phosphate (K₂HPO₄)

  • Deionized water

  • Beakers

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Drying oven

Procedure:

  • Prepare an aqueous solution of copper(II) nitrate.

  • Prepare an aqueous solution of di-potassium hydrogen phosphate.

  • Slowly add the di-potassium hydrogen phosphate solution to the copper(II) nitrate solution while stirring continuously.

  • A precipitate will form. Continue stirring for a set period to ensure complete reaction and to control particle size.

  • Collect the precipitate by vacuum filtration and wash with deionized water to remove any soluble byproducts.

  • Dry the collected solid in an oven at a low temperature (e.g., 60-80 °C) to obtain the powdered this compound product.

Powder X-ray Diffraction (XRD) Characterization

Powder XRD is employed to confirm the crystal structure and assess the phase purity of the synthesized CuHPO₄.

Experimental Protocol for Powder XRD

Instrumentation:

  • A laboratory powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) is typically used.

  • A detector, such as a scintillation counter or a position-sensitive detector.

Sample Preparation:

  • Ensure the synthesized this compound is a fine, homogenous powder. If necessary, gently grind the sample in an agate mortar and pestle.

  • Mount the powder onto a sample holder. This can be a standard back-loading holder or a zero-background holder for small sample quantities.

  • Press the powder gently to create a flat, smooth surface that is level with the surface of the sample holder.

Data Acquisition:

  • Place the sample holder into the diffractometer.

  • Set the instrument parameters for data collection. Typical parameters include:

    • X-ray Source: Cu Kα radiation, operated at a specific voltage and current (e.g., 40 kV and 40 mA).

    • Scan Range (2θ): A wide angular range should be scanned to capture all significant diffraction peaks, for example, from 10° to 80°.

    • Step Size: The angular increment at which data is collected, typically 0.02°.

    • Dwell Time (or Scan Speed): The time spent collecting data at each step, for instance, 1 second per step.

Data Analysis:

  • The resulting diffraction pattern (a plot of intensity versus 2θ) should be analyzed to identify the peak positions and their relative intensities.

  • Compare the experimental pattern with a reference pattern for CuHPO₄. This can be a calculated pattern from single-crystal data or a standard pattern from a database like the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD).

  • The positions of the diffraction peaks are determined by the lattice parameters of the crystal, while the intensities are governed by the arrangement of atoms within the unit cell.

Data Presentation

The crystallographic data for CuHPO₄, as determined from single-crystal X-ray diffraction, provides the basis for understanding its powder diffraction pattern.

Crystallographic Data for this compound

The following table summarizes the key crystallographic information for CuHPO₄.[1]

ParameterValue
Chemical FormulaCuHPO₄
Molecular Weight159.52 g/mol
Crystal SystemRhombohedral
Space GroupR3
a9.5145(4) Å
α114.678(2)°
Volume495.88(6) ų
Z6
Calculated Density3.205 g/cm³
Calculated Powder XRD Pattern for this compound

The following table presents the calculated powder XRD pattern for CuHPO₄, derived from its single-crystal structure. This data is calculated for Cu Kα radiation (λ = 1.5406 Å).

2θ (°)d-spacing (Å)Relative Intensity (%)
15.245.8125.8
18.304.84100.0
20.784.2735.4
24.583.6218.1
26.603.3542.3
28.983.0831.6
30.722.9155.7
32.882.7222.9
34.242.6215.2
36.882.4328.9
38.402.3419.7
41.982.1520.3
43.882.0616.4

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_results Results reagents Reactants (e.g., CuO + H₃PO₄) mixing Mixing & Grinding reagents->mixing reaction Thermal Treatment (Tempering) mixing->reaction product CuHPO₄ Product reaction->product sample_prep Sample Preparation (Grinding & Mounting) product->sample_prep Powder Sample xrd_acq Powder XRD Data Acquisition sample_prep->xrd_acq data_analysis Data Analysis xrd_acq->data_analysis diff_pattern Diffraction Pattern data_analysis->diff_pattern phase_id Phase Identification diff_pattern->phase_id struc_ref Structural Refinement phase_id->struc_ref

Caption: Experimental workflow for CuHPO₄ synthesis and XRD characterization.

References

A Technical Guide to the Thermogravimetric Analysis of Copper(II) Hydrogen Phosphate for Thermal Stability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of copper(II) hydrogen phosphate (B84403) (CuHPO₄) as determined by thermogravimetric analysis (TGA). Understanding the thermal decomposition of this compound is critical for its application in various fields, including materials science and catalysis, where thermal stability is a key performance parameter. This document outlines the expected thermal events, decomposition products, and detailed experimental protocols for conducting TGA on CuHPO₄.

Introduction to the Thermal Stability of CuHPO₄

Copper(II) hydrogen phosphate is an inorganic compound whose thermal behavior is characterized by dehydration and subsequent condensation reactions. Thermogravimetric analysis is an essential technique for elucidating the temperature ranges at which these transformations occur and the associated mass losses. The thermal decomposition of CuHPO₄ and its hydrated form, CuHPO₄·H₂O, ultimately leads to the formation of more stable copper phosphate species, such as copper pyrophosphate (Cu₂P₂O₇).

Experimental Protocol for TGA of CuHPO₄

A precise and reproducible experimental setup is crucial for obtaining reliable TGA data. The following protocol is a synthesis of methodologies reported in the analysis of copper phosphate compounds.

Instrumentation:

A standard thermogravimetric analyzer is employed for the analysis. Key components of the instrument include a high-precision balance, a furnace, a sample platform, and a purge gas system.

Experimental Conditions:

  • Sample Preparation: A small quantity of the CuHPO₄ sample (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina (B75360) or platinum).

  • Heating Rate: A linear heating rate of 10 °C/min is commonly used.

  • Temperature Range: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature sufficient to ensure complete decomposition, typically in the range of 600-1000 °C.[1][2]

  • Atmosphere: An inert atmosphere, such as nitrogen or argon, is maintained with a constant flow rate (e.g., 90 mL/min) to prevent oxidative side reactions.[3]

Data Collection:

The mass of the sample is continuously monitored as a function of temperature. The resulting data is typically plotted as percent mass loss versus temperature. The first derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Thermal Decomposition Pathway of CuHPO₄

The thermal decomposition of copper(II) hydrogen phosphate, particularly its hydrated form (CuHPO₄·H₂O), proceeds through distinct stages. The primary events are the loss of water of crystallization (dehydration) followed by the loss of water through condensation of the hydrogen phosphate groups.

Upon heating, CuHPO₄·H₂O first undergoes dehydration to form anhydrous CuHPO₄. This is then followed by a condensation reaction at higher temperatures to yield copper pyrophosphate (α-Cu₂P₂O₇).[4] The overall decomposition can be represented by the following reactions:

  • Dehydration: CuHPO₄·H₂O(s) → CuHPO₄(s) + H₂O(g)

  • Condensation: 2CuHPO₄(s) → Cu₂P₂O₇(s) + H₂O(g)

Hydrothermal processing of CuHPO₄·H₂O can lead to different products depending on the temperature, such as copper(II) phosphate hydroxide (B78521) (Cu₂(PO₄)OH) at temperatures between 150-300°C, and copper(II) orthophosphate (Cu₃(PO₄)₂) at 350°C.[5]

Quantitative TGA Data

The following table summarizes the key thermal events and corresponding mass losses observed during the thermogravimetric analysis of hydrated copper(II) hydrogen phosphate.

Thermal EventTemperature Range (°C)Theoretical Mass Loss (%)Observed Mass Loss (%)Decomposition Product
Dehydration (Loss of H₂O of crystallization)~15510.17~10.2CuHPO₄
Condensation (Loss of constitutional water)>1805.09~5.1α-Cu₂P₂O₇

Note: The observed mass loss values are approximate and can vary depending on the specific experimental conditions. The dehydration of one mole of water of crystallization from CuHPO₄·H₂O occurs at approximately 155°C.[4] The subsequent condensation of the remaining 0.5 moles of water per formula unit of the original hydrate (B1144303) happens at temperatures above 180°C, leading to the formation of α-Cu₂P₂O₇.[4]

Visualizing the Experimental Workflow and Decomposition Pathway

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the thermogravimetric analysis and the thermal decomposition pathway of CuHPO₄·H₂O.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Analysis start Start weigh Weigh 5-10 mg of CuHPO4 start->weigh load Load into TGA pan weigh->load tga Place pan in TGA furnace load->tga purge Purge with N2/Ar (90 mL/min) tga->purge heat Heat from 30°C to 800°C at 10°C/min purge->heat record Record mass vs. temperature heat->record plot Plot % Mass Loss vs. Temperature record->plot dtg Calculate DTG curve plot->dtg analyze Identify decomposition steps and temperatures dtg->analyze end End analyze->end

Caption: Experimental workflow for the thermogravimetric analysis of CuHPO₄.

Decomposition_Pathway A CuHPO4·H2O B CuHPO4 A->B - H2O (crystallization) ~155°C C α-Cu2P2O7 B->C - 0.5 H2O (condensation) >180°C

References

An In-depth Technical Guide to the Core Physical and Chemical Properties of Copper(II) Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper(II) phosphate (B84403) (Cu₃(PO₄)₂) is an inorganic compound of notable interest across various scientific disciplines, including materials science, catalysis, and agriculture.[1][2][3] This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of both anhydrous and hydrated forms of copper(II) phosphate. It details standardized experimental protocols for its synthesis via chemical precipitation and its characterization through X-ray Diffraction (XRD), Fourier-Transform Infrared (FTIR) Spectroscopy, and Scanning Electron Microscopy (SEM). Furthermore, this document elucidates the compound's thermal decomposition behavior and its fungicidal mechanism of action, presenting this information through structured data tables and logical diagrams to facilitate advanced research and development.

Core Physical and Chemical Properties

Copper(II) phosphate is a blue or blue-green compound that exists primarily in an anhydrous (Cu₃(PO₄)₂) form and as a trihydrate (Cu₃(PO₄)₂·3H₂O).[4][5][6] The compound is generally insoluble in water and ethanol (B145695) but demonstrates solubility in acidic solutions and ammonia.[1][6] It is recognized for its high thermal stability.[1]

Quantitative Data Summary

The core quantitative properties of anhydrous and trihydrate copper(II) phosphate are summarized below for comparative analysis.

Table 1: Physical Properties of Copper(II) Phosphate

PropertyAnhydrous Copper(II) PhosphateCopper(II) Phosphate Trihydrate
Chemical Formula Cu₃(PO₄)₂Cu₃(PO₄)₂·3H₂O
Molecular Weight 380.58 g/mol [4]434.63 g/mol [5][6]
Appearance Light blue to blue-green powder[1][6]Blue or olive triclinic crystals[4][6]
Density 4.465 g/cm³[1][7]Not readily available
Melting Point >300 °C (Decomposes)[1][6]Decomposes upon heating
Crystal Structure Triclinic[8]Orthorhombic[5]

Table 2: Solubility and Chemical Identifiers

PropertyValue / Information
Solubility in Water Insoluble / Slightly Soluble[5][9]
Solubility Product (Ksp) 1.4 x 10⁻³⁷[5]
Other Solubilities Soluble in acids, ammonia, and ammonium (B1175870) hydroxide.[1][2] Slightly soluble in acetone; insoluble in ethanol.[5][6]
CAS Number 7798-23-4[4]
InChI Key GQDHEYWVLBJKBA-UHFFFAOYSA-H[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of copper(II) phosphate, suitable for replication in a laboratory setting.

Synthesis of Copper(II) Phosphate Trihydrate via Chemical Precipitation

This protocol describes a common and reliable method for synthesizing copper(II) phosphate nanoparticles by reacting a soluble copper salt with a soluble phosphate salt.[10]

Materials:

  • Copper(II) sulfate (B86663) (CuSO₄) or Copper(II) chloride (CuCl₂)

  • Trisodium (B8492382) phosphate (Na₃PO₄)

  • Distilled water

  • Magnetic stirrer and stir bar

  • Beakers

  • Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)

  • Drying oven

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a 0.1 M solution of copper(II) sulfate by dissolving the appropriate amount in distilled water.

    • Prepare a separate 0.1 M solution of trisodium phosphate in distilled water.

  • Precipitation:

    • Place a beaker containing the copper(II) sulfate solution on a magnetic stirrer.

    • While stirring vigorously, slowly add the trisodium phosphate solution dropwise to the copper(II) sulfate solution. A pale blue precipitate of copper(II) phosphate trihydrate will form immediately.[7] The balanced chemical equation is: 3CuSO₄(aq) + 2Na₃PO₄(aq) → Cu₃(PO₄)₂(s) + 3Na₂SO₄(aq)

  • Mixing and Aging:

    • Continue stirring the mixture for 1 hour to ensure the reaction is complete and to allow for particle growth.

  • Isolation of Precipitate:

    • Separate the precipitate from the reaction mixture using vacuum filtration.

    • Wash the collected solid several times with distilled water to remove soluble byproducts, such as sodium sulfate.

    • Follow with a final wash using ethanol to aid in drying.[10]

  • Drying:

    • Carefully transfer the filtered solid to a watch glass or drying dish.

    • Dry the product in an oven at a temperature below 100 °C (e.g., 80 °C) to remove water without causing decomposition of the hydrate.[11] Dry until a constant weight is achieved.

  • Storage:

    • Store the resulting fine, light-blue powder in a sealed container. The compound is known to be hygroscopic.[2]

Characterization Protocols

Objective: To determine the crystalline phase, purity, and average crystallite size of the synthesized powder.

Procedure:

  • Sample Preparation:

    • Ensure the copper(II) phosphate sample is a fine, homogeneous powder. If necessary, gently grind the sample using an agate mortar and pestle to achieve a particle size of 5-10 microns.[12][13]

    • Mount the powder onto a zero-background sample holder (e.g., a silicon wafer or specialized sample stage).

    • Gently press the powder to create a flat, smooth surface that is level with the holder's surface to prevent errors in peak position.[3]

  • Instrument Setup and Data Acquisition:

    • Use a powder diffractometer with Cu-Kα radiation (λ ≈ 1.54 Å).

    • Set the scanning range (2θ) typically from 10° to 80° to capture all major diffraction peaks.

    • Select an appropriate step size (e.g., 0.02°) and scan speed.

  • Data Analysis:

    • Identify the diffraction peaks and compare their 2θ positions and relative intensities to a standard reference pattern from a database (e.g., JCPDS card no. 80-0992 for copper(II) phosphate).[10]

    • Confirm the phase purity by checking for the absence of peaks from potential impurities.

    • Calculate the average crystallite size (D) using the Scherrer equation for the most intense diffraction peak: D = (K * λ) / (β * cos(θ)) where K is the Scherrer constant (~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the peak in radians, and θ is the Bragg angle.[14]

Objective: To identify the functional groups present in the sample, particularly the phosphate (PO₄³⁻) and hydroxyl (-OH) groups.

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Dry potassium bromide (KBr) powder in an oven to remove moisture.

    • Mix approximately 1-2 mg of the copper(II) phosphate sample with 100-200 mg of the dry KBr powder.[15]

    • Grind the mixture thoroughly in an agate mortar to ensure a uniform dispersion.

    • Place the mixture in a pellet press die and apply pressure to form a thin, transparent or translucent pellet.[8]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

  • Spectral Interpretation:

    • Identify the characteristic absorption bands. For copper(II) phosphate, expect strong bands corresponding to the P-O stretching and bending vibrations of the phosphate group (typically in the 900-1200 cm⁻¹ and 500-650 cm⁻¹ regions, respectively).[10][11]

    • For the trihydrate form, look for a broad absorption band in the 3000-3600 cm⁻¹ region, corresponding to the O-H stretching vibrations of water molecules.[10]

Objective: To visualize the morphology, particle size, and surface structure of the synthesized copper(II) phosphate.

Procedure:

  • Sample Preparation:

    • Disperse a small amount of the copper(II) phosphate powder in a volatile solvent like ethanol and briefly sonicate to break up large agglomerates.[9]

    • Place a conductive carbon adhesive tab on an aluminum SEM stub.

    • Drop-cast a small droplet of the nanoparticle suspension onto the stub and allow the solvent to fully evaporate in a dust-free environment.[5][9]

    • For non-conductive samples, apply a thin conductive coating (e.g., gold, platinum, or carbon) using a sputter coater to prevent sample charging under the electron beam.[9][16]

  • Imaging:

    • Mount the prepared stub into the SEM chamber.

    • Apply an appropriate accelerating voltage and working distance to obtain clear images.

    • Capture images at various magnifications to observe the overall morphology and individual particle details.[10]

Key Chemical Behaviors and Pathways

Thermal Decomposition

Anhydrous copper(II) phosphate is thermally stable at moderate temperatures but undergoes decomposition at higher temperatures. The decomposition pathway can be influenced by the atmosphere and heating rate. At temperatures above approximately 1000 °C, it is proposed to decompose into copper(II) oxide (CuO) and phosphorus pentoxide (P₂O₅), with the P₂O₅ being volatile. The CuO may further decompose to copper(I) oxide (Cu₂O) at even higher temperatures.[10][14]

Copper(II) phosphate trihydrate loses its water of crystallization upon heating before the decomposition of the anhydrous salt occurs.

G Cu3PO4_3H2O Copper(II) Phosphate Trihydrate Cu₃(PO₄)₂·3H₂O Cu3PO4 Anhydrous Copper(II) Phosphate Cu₃(PO₄)₂ Cu3PO4_3H2O->Cu3PO4 Heat (>100°C) - 3H₂O CuO_P2O5 Copper(II) Oxide + Phosphorus Pentoxide CuO + P₂O₅ (g) Cu3PO4->CuO_P2O5 High Heat (>1000°C) Cu2O Copper(I) Oxide Cu₂O CuO_P2O5->Cu2O Further High Heat - O₂

Fungicidal Mechanism of Action

Copper(II) phosphate is utilized as a fungicide in agriculture. Its efficacy stems from the release of copper(II) ions (Cu²⁺) in the presence of moisture and acidic conditions on plant surfaces. These ions are toxic to fungal spores and pathogens.

The mechanism is multi-faceted and non-specific, which reduces the likelihood of resistance development. Key actions include:

  • Protein Denaturation: Copper ions bind to sulfhydryl, amino, and carboxyl groups in proteins and enzymes, altering their structure and inactivating them.[17]

  • Disruption of Cellular Processes: The inactivation of essential enzymes disrupts critical metabolic pathways, including respiration.[6]

  • Generation of Reactive Oxygen Species (ROS): Cu²⁺ can be reduced to Cu⁺, which then catalyzes the formation of highly damaging hydroxyl radicals via Fenton-like reactions. This oxidative stress leads to damage of lipids, proteins, and DNA.[6]

  • Membrane Damage: The interaction of copper ions with the cell membrane can compromise its integrity, leading to leakage of cellular contents.

G cluster_environment Environment (Plant Surface) cluster_fungal_cell Fungal Spore / Cell cluster_targets Intracellular Targets Cu3PO4 Cu₃(PO₄)₂ Cu2_ion Cu²⁺ Ions Cu3PO4->Cu2_ion Slow Release in Moisture uptake Uptake into Cell Cu2_ion->uptake disruption Disruption of Multiple Pathways uptake->disruption proteins Protein & Enzyme Denaturation disruption->proteins ros ROS Generation (Oxidative Stress) disruption->ros membrane Membrane Damage disruption->membrane death Inhibition of Germination & Fungal Cell Death proteins->death ros->death membrane->death

Visualization of Experimental Workflow

The logical progression from synthesis to comprehensive characterization is a critical workflow in materials science. The following diagram illustrates this process for copper(II) phosphate.

// Nodes for the main workflow start [label="Start: Define Synthesis Goal", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; synthesis [label="Synthesis via\nChemical Precipitation", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; isolation [label="Isolation & Purification\n(Filtration & Washing)"]; drying [label="Drying\n(<100°C)"]; product [label="Final Product:\nCu₃(PO₄)₂·3H₂O Powder", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"];

// Nodes for characterization char_step [label="Characterization", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; xrd [label="XRD Analysis\n(Phase, Purity, Size)"]; ftir [label="FTIR Analysis\n(Functional Groups)"]; sem [label="SEM Analysis\n(Morphology, Size)"]; end [label="End: Data Analysis\n& Interpretation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges defining the workflow start -> synthesis; synthesis -> isolation; isolation -> drying; drying -> product; product -> char_step; char_step -> xrd; char_step -> ftir; char_step -> sem; xrd -> end; ftir -> end; sem -> end; } dot Caption: Workflow for copper(II) phosphate synthesis and analysis.

References

An In-depth Technical Guide on the Formation Process of Copper Hydrogen Phosphate Precipitates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the formation process of copper hydrogen phosphate (B84403) (CuHPO₄) precipitates. It details the underlying chemical principles, influential experimental parameters, and methodologies for synthesis and characterization, aiming to equip researchers with the knowledge to control and manipulate the precipitation process for various applications.

Introduction

Copper phosphate compounds, including copper hydrogen phosphate, are of significant interest due to their diverse applications, ranging from catalysis and pigments to antimicrobial agents and materials for energy storage. The formation of these precipitates is a complex process governed by a multitude of factors. A thorough understanding of the precipitation mechanism is crucial for synthesizing materials with desired physicochemical properties, such as crystallinity, particle size, and morphology. This guide elucidates the key aspects of CuHPO₄ precipitate formation, providing a foundational resource for researchers in materials science, chemistry, and drug development.

Chemical Principles of Formation

The formation of this compound precipitates primarily involves the reaction between a soluble copper(II) salt and a phosphate source in an aqueous solution. The fundamental chemical equation for the formation of copper(II) phosphate is:

3Cu²⁺(aq) + 2PO₄³⁻(aq) → Cu₃(PO₄)₂(s)[1]

However, the actual precipitate formed is highly dependent on the pH of the solution, which governs the speciation of the phosphate ions (H₃PO₄, H₂PO₄⁻, HPO₄²⁻, and PO₄³⁻). The formation of this compound (CuHPO₄) specifically involves the hydrogen phosphate ion (HPO₄²⁻).

The overall reaction can be generalized as the combination of a copper source and a phosphate source, where the final product is dictated by the reaction conditions.

Key Factors Influencing Precipitate Formation

The characteristics of the resulting copper phosphate precipitate are intricately linked to several experimental parameters. Careful control of these factors is essential for achieving the desired product.

pH of the Solution

The pH of the reaction medium is a critical determinant of the type of copper phosphate species that precipitates. Different pH ranges favor the formation of different compounds:

  • Acidic Conditions (pH 0.3 - 1.4): In this range, the formation of this compound monohydrate (CuHPO₄·H₂O) is favored.[2][3]

  • Slightly Acidic to Neutral Conditions (pH 1.9 - 2.5): As the pH increases, other copper phosphate species, such as octacopper phosphate (Cu₈(HPO₄)₂(PO₄)₄·7H₂O), may begin to form.[2][3]

  • Alkaline Conditions: In alkaline solutions, the formation of copper hydroxide (B78521) phosphate (Cu₂(PO₄)OH) is more likely.[2]

Copper to Phosphate (Cu/P) Molar Ratio

The initial molar ratio of copper to phosphate reactants also plays a crucial role in determining the composition of the final precipitate.

  • Cu/P Ratio of 0.4 - 1.5: This range is conducive to the formation of CuHPO₄·H₂O at appropriate pH levels.[2][3]

  • Cu/P Ratio of 2.0: A higher copper to phosphate ratio can lead to the initial formation of octacopper phosphate, which may subsequently transform into other species over time.[2][3]

Temperature

Temperature influences the reaction kinetics and the crystallinity of the precipitate. While many syntheses are conducted at room temperature, elevated temperatures can be used to promote the formation of specific crystalline phases or to drive the conversion of one phase to another. For instance, hydrothermal synthesis at elevated temperatures can yield well-defined crystalline structures.

Reactant Sources

The choice of copper and phosphate sources can impact the reaction pathway and the purity of the resulting precipitate. Common reactants include:

  • Copper Sources: Copper(II) oxide (CuO), copper(II) nitrate (B79036) (Cu(NO₃)₂), and copper(II) sulfate (B86663) (CuSO₄).

  • Phosphate Sources: Phosphoric acid (H₃PO₄), sodium pyrophosphate (Na₄P₂O₇), and potassium dihydrogen phosphate (KH₂PO₄).

Quantitative Data Summary

The following tables summarize the key quantitative data gathered from various studies on the formation of copper phosphate precipitates.

Table 1: Influence of pH and Cu/P Ratio on Precipitate Formation

pH RangeCu/P Molar RatioPredominant Precipitate SpeciesReference
0.3 - 1.40.4 - 1.5CuHPO₄·H₂O[2][3]
1.9 - 2.50.4 - 1.5Cu₈(HPO₄)₂(PO₄)₄·7H₂O (OCUP)[2][3]
> 2.5VariedCu₂(PO₄)OH and other species[2]
Not Specified2.0Initially Cu₈(HPO₄)₂(PO₄)₄·7H₂O, transforms to Cu₂(PO₄)OH[2][3]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaCuHPO₄[4][5][6]
Molar Mass159.52 g/mol [4][6]
Crystal SystemRhombohedral[4][6]
Space GroupR3[4][6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound precipitates based on cited literature.

Wet Chemical Precipitation Method

This method involves the direct reaction of soluble copper and phosphate salts in an aqueous solution.

Reactants:

Procedure:

  • Prepare aqueous solutions of copper(II) sulfate and disodium hydrogen phosphate of desired concentrations.

  • Maintain the reaction temperature, for example, at 96°C.[2]

  • Slowly add the disodium hydrogen phosphate solution to the copper(II) sulfate solution while stirring continuously. The rate of addition and stirring speed should be controlled to ensure homogeneity.

  • Monitor and adjust the pH of the suspension to the desired range (e.g., 0.3-1.4 for CuHPO₄·H₂O) using a suitable acid or base.[2][3]

  • Allow the precipitate to age for a specific duration (e.g., 24 hours) to ensure complete reaction and stabilization of the product.[2][3]

  • Separate the precipitate from the solution by filtration or centrifugation.

  • Wash the precipitate several times with deionized water to remove any unreacted ions.

  • Dry the precipitate at an appropriate temperature (e.g., in a desiccator or oven at a low temperature) to obtain the final product.

Solid-State Reaction Method

This method involves the direct reaction of solid precursors at elevated temperatures.

Reactants:

  • Copper(II) Oxide (CuO)

  • Phosphoric Acid (H₃PO₄, 65%)

Procedure:

  • Thoroughly mix copper(II) oxide and 65% phosphoric acid in a mortar for several hours to ensure intimate contact between the reactants.

  • Temper the mixture at 373 K (100 °C) for one week.[7]

  • The resulting product, emerald-green needles of CuHPO₄, can be collected. Further tempering may lead to decomposition.[7]

Characterization of Precipitates

A variety of analytical techniques are employed to characterize the synthesized this compound precipitates:

  • X-ray Diffraction (XRD): To determine the crystalline phase and structure of the precipitate.

  • Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the precipitate.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the compound.

  • Thermogravimetric Analysis (TGA): To study the thermal stability and decomposition behavior of the precipitate.

Visualizations

The following diagrams illustrate the key processes and relationships in the formation of this compound precipitates.

Formation_Pathway cluster_reactants Reactant Preparation cluster_process Precipitation Process cluster_product Product Isolation Copper Salt Solution Copper Salt Solution Mixing and Reaction Mixing and Reaction Copper Salt Solution->Mixing and Reaction Phosphate Salt Solution Phosphate Salt Solution Phosphate Salt Solution->Mixing and Reaction pH Adjustment pH Adjustment Mixing and Reaction->pH Adjustment Aging Aging pH Adjustment->Aging Filtration/Centrifugation Filtration/Centrifugation Aging->Filtration/Centrifugation Washing Washing Filtration/Centrifugation->Washing Drying Drying Washing->Drying Final Precipitate Final Precipitate Drying->Final Precipitate

Caption: Experimental workflow for the wet chemical synthesis of this compound.

Parameter_Influence cluster_params Key Parameters cluster_props Resulting Properties Experimental Parameters Experimental Parameters pH pH Experimental Parameters->pH Cu/P Ratio Cu/P Ratio Experimental Parameters->Cu/P Ratio Temperature Temperature Experimental Parameters->Temperature Reactants Reactants Experimental Parameters->Reactants Composition Composition pH->Composition Cu/P Ratio->Composition Crystallinity Crystallinity Temperature->Crystallinity Particle Size Particle Size Temperature->Particle Size Reactants->Composition Morphology Morphology Reactants->Morphology Precipitate Characteristics Precipitate Characteristics Composition->Precipitate Characteristics Crystallinity->Precipitate Characteristics Morphology->Precipitate Characteristics Particle Size->Precipitate Characteristics

Caption: Influence of key experimental parameters on the final precipitate characteristics.

References

Methodological & Application

Application Notes and Protocols for Visible-Light Photocatalysis Using Copper Phosphate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of various copper phosphate (B84403) compounds as efficient visible-light active photocatalysts. The following sections detail the synthesis, characterization, and application of these materials in the degradation of organic pollutants, with a focus on providing actionable experimental protocols and comparative performance data.

Application Notes

Copper phosphate compounds have emerged as a promising class of materials for heterogeneous photocatalysis, driven by their unique electronic structures, stability, and ability to absorb a broad spectrum of visible and even near-infrared (NIR) light.[1] Unlike traditional wide-bandgap semiconductors, certain copper phosphates exhibit narrower bandgaps, allowing for the utilization of a larger portion of the solar spectrum. Their photocatalytic activity is often enhanced by a photo-Fenton-like mechanism, where the generation of highly reactive hydroxyl radicals (•OH) leads to the efficient degradation of persistent organic pollutants.[1][2][3]

Key advantages of copper phosphate photocatalysts include:

  • Visible Light Activity: Compounds like Cu₄P₂O₉ and Cu₂(OH)PO₄ demonstrate significant absorption in the visible light region, making them suitable for solar-driven applications.[1][4]

  • Photo-Fenton-like Activity: In the presence of H₂O₂, the photocatalytic process is often accelerated through the generation of hydroxyl radicals, leading to enhanced degradation rates of organic molecules.[1][2][3]

  • NIR Activity: Some copper phosphates, such as Cu₃P₂O₈, exhibit strong absorption in the near-infrared region, opening up possibilities for utilizing a wider range of the electromagnetic spectrum.[1]

  • Stability: The phosphate framework provides good structural stability for prolonged photocatalytic operation.[2]

Common applications involve the degradation of organic dyes like Rhodamine B (RhB) and antibiotics such as ciprofloxacin (B1669076) (CIP), which are prevalent in industrial wastewater.[1][3]

Data Presentation: Photocatalytic Performance of Copper Phosphate Compounds

The following table summarizes the key quantitative data for different copper phosphate photocatalysts. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

PhotocatalystTarget PollutantLight SourceDegradation Efficiency (%)Rate Constant (k)Bandgap (eV)Reference
Cu₄P₂O₉Rhodamine B> 420 nmHigh (not specified)Highest among Cu₂P₂O₇, Cu₃(PO₄)₂, Cu₄O(PO₄)₂2.83[1]
Cu₃(PO₄)₂Rhodamine B> 420 nm--3.21[1]
Cu₂P₂O₇Rhodamine B> 420 nm--3.62[1]
Cu₂(OH)PO₄Methylene Blue> 410 nmHigh (walnut-shaped morphology performed best)-2.39 - 3.06 (morphology dependent)[5][6]
Cu₃(PO₄)₂Ciprofloxacin> 400 nm (with H₂O₂)~95% in 180 min0.00445 min⁻¹-[3][7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of copper phosphate photocatalysts and the evaluation of their photocatalytic activity.

Synthesis of Copper Phosphate Photocatalysts

This protocol is adapted from a solid-state reaction method.[1]

Materials:

  • Copper(II) oxide (CuO) powder

  • Ammonium dihydrogen phosphate ((NH₄)₂HPO₄) powder

  • Mortar and pestle

  • Alumina (B75360) crucible

  • High-temperature furnace

Procedure:

  • Prepare stoichiometric mixtures of CuO and (NH₄)₂HPO₄ powders according to the desired final product:

    • For Cu₂P₂O₇: 2:2 molar ratio of CuO to (NH₄)₂HPO₄

    • For Cu₃(PO₄)₂: 3:2 molar ratio of CuO to (NH₄)₂HPO₄

    • For Cu₄O(PO₄)₂: 4:2 molar ratio of CuO to (NH₄)₂HPO₄

  • Thoroughly grind the mixture in a mortar and pestle for 30 minutes to ensure homogeneity.

  • Transfer the ground powder to an alumina crucible.

  • Place the crucible in a high-temperature furnace and calcine according to the following temperature programs:

    • For Cu₂P₂O₇: 850 °C for 4 hours

    • For Cu₃(PO₄)₂: 1050 °C for 4 hours

    • For Cu₄O(PO₄)₂: 800 °C for 4 hours

  • After calcination, allow the furnace to cool down to room temperature naturally.

  • Collect the resulting powder, which is the desired copper phosphate photocatalyst.

  • Characterize the synthesized material using X-ray diffraction (XRD) to confirm the crystal phase and scanning electron microscopy (SEM) to observe the morphology.

This protocol describes a facile hydrothermal method for synthesizing Cu₂(OH)PO₄ with hierarchical structures.[5][6][8]

Materials:

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Ammonium dihydrogen phosphate (NH₄H₂PO₄)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Prepare aqueous solutions of CuSO₄·5H₂O and NH₄H₂PO₄. The concentration can be varied to control the morphology.

  • In a typical synthesis, dissolve a specific amount of CuSO₄·5H₂O and NH₄H₂PO₄ in deionized water.

  • Adjust the pH of the solution using a NaOH solution. The final pH significantly influences the morphology of the resulting Cu₂(OH)PO₄, with different structures forming at pH values ranging from 2.5 to 7.0.[5]

  • Transfer the resulting suspension to a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).

  • After the reaction, allow the autoclave to cool to room temperature.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the product several times with deionized water and ethanol (B145695) to remove any unreacted reagents.

  • Dry the final product in an oven at a low temperature (e.g., 60 °C) overnight.

  • Characterize the material using XRD, SEM, and UV-Vis diffuse reflectance spectroscopy (DRS) to determine its crystal structure, morphology, and optical properties.

Evaluation of Photocatalytic Activity

This protocol outlines a typical experiment for assessing the photocatalytic degradation of an organic dye.[1][9][10][11][12]

Materials and Equipment:

  • Synthesized copper phosphate photocatalyst

  • Rhodamine B (RhB)

  • Deionized water

  • Photocatalytic reactor equipped with a visible light source (e.g., a 300W or 500W Xenon lamp with a UV cutoff filter, λ > 420 nm)

  • Magnetic stirrer

  • Centrifuge

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of RhB in deionized water (e.g., 10 mg/L).

  • Disperse a specific amount of the photocatalyst powder in the RhB solution (e.g., 0.5 g/L).

  • Before irradiation, stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the photocatalyst and the dye.

  • Take an initial sample (t=0) and centrifuge it to remove the catalyst particles.

  • Turn on the visible light source to initiate the photocatalytic reaction. Maintain constant stirring throughout the experiment to keep the photocatalyst suspended.

  • At regular time intervals (e.g., every 15 or 30 minutes), withdraw aliquots of the suspension.

  • Immediately centrifuge the withdrawn samples to separate the photocatalyst.

  • Analyze the concentration of RhB in the supernatant using a UV-Vis spectrophotometer by measuring the absorbance at its characteristic wavelength (λ_max ≈ 554 nm).

  • The degradation efficiency can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100, where C₀ is the initial concentration of RhB and Cₜ is the concentration at time t.

  • To investigate the photo-Fenton-like activity, a specific amount of hydrogen peroxide (H₂O₂) can be added to the reaction mixture before irradiation.[1]

Visualizations

Signaling Pathway: Photo-Fenton-like Mechanism

The following diagram illustrates the proposed photo-Fenton-like mechanism for the degradation of organic pollutants by copper phosphate photocatalysts under visible light irradiation.

Photo_Fenton_Mechanism cluster_catalyst Copper Phosphate Photocatalyst cluster_reaction Reaction Medium Catalyst Cu₃(PO₄)₂ / Cu₂(OH)PO₄ e- e⁻ (conduction band) Catalyst->e- Generates h+ h⁺ (valence band) Catalyst->h+ Generates H2O2 H₂O₂ e-->H2O2 Reduction OH- OH⁻ h+->OH- Oxidation OH_radical •OH (Hydroxyl Radical) H2O2->OH_radical Forms OH-->OH_radical Forms Pollutant Organic Pollutant Degradation Degradation Products (CO₂, H₂O, etc.) Pollutant->Degradation OH_radical->Pollutant Attacks Light Visible Light (hν)

Caption: Photo-Fenton-like mechanism of copper phosphate.

Experimental Workflow

The diagram below outlines the general workflow for conducting a photocatalysis experiment using copper phosphate compounds.

Experimental_Workflow cluster_synthesis Catalyst Preparation cluster_photocatalysis Photocatalytic Experiment cluster_analysis Data Analysis Synthesis Synthesis of Copper Phosphate Photocatalyst Characterization Characterization (XRD, SEM, DRS, etc.) Preparation Prepare Pollutant Solution & Disperse Catalyst Characterization->Preparation Equilibrium Stir in Dark (Adsorption-Desorption Equilibrium) Preparation->Equilibrium Irradiation Visible Light Irradiation (Start Photocatalysis) Equilibrium->Irradiation Sampling Collect Aliquots at Time Intervals Irradiation->Sampling Separation Separate Catalyst (Centrifugation) Sampling->Separation Measurement Measure Pollutant Concentration (UV-Vis Spectrophotometry) Separation->Measurement Calculation Calculate Degradation Efficiency & Reaction Kinetics Measurement->Calculation

Caption: General experimental workflow for photocatalysis.

References

Application Notes and Protocols for the Use of Copper Hydrogen Phosphate in Heavy Metal Ion Exchange from Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heavy metal contamination of wastewater is a significant environmental and health concern. Copper hydrogen phosphate (B84403) (CuHPO₄) presents itself as a promising material for the removal of heavy metal ions from aqueous solutions. Its mechanism of action is believed to involve ion exchange, surface complexation, and precipitation, making it a versatile adsorbent for various cationic heavy metals. These application notes provide an overview of the potential of copper hydrogen phosphate in wastewater treatment, along with detailed protocols for its synthesis and application in heavy metal ion exchange experiments. While direct research on CuHPO₄ for this specific application is emerging, the following data and protocols are synthesized from studies on similar copper phosphate materials and other phosphate-based adsorbents.

Data Presentation

The efficacy of phosphate-based materials in removing heavy metal ions from wastewater is well-documented. The following table summarizes the adsorption capacities for various heavy metals by different phosphate and copper-based adsorbents to provide a comparative context for the potential of this compound.

Adsorbent MaterialHeavy Metal IonAdsorption Capacity (mg/g)Reference
Phosphate RockPb²⁺138 (mmol/kg)[1]
Phosphate RockCu²⁺114 (mmol/kg)[1]
Phosphate RockZn²⁺83.2 (mmol/kg)[1]
Polyphosphate-modified kaolinitePb²⁺40.00[2]
Polyphosphate-modified kaoliniteZn²⁺27.78[2]
Polyphosphate-modified kaoliniteCd²⁺13.23[2]
Modified Shrimp-Based ChitosanPb²⁺76.34[3]
Modified Shrimp-Based ChitosanCu²⁺20.30[3]
Modified Shrimp-Based ChitosanCd²⁺15.00[3]
Modified Shrimp-Based ChitosanZn²⁺7.50[3]
Copper-based MOFPb²⁺99.5% removal[4]
Copper-based MOFCd²⁺99.5% removal[4]
Copper-based MOFCr³⁺97.5% removal[4]

Experimental Protocols

Synthesis of this compound (CuHPO₄) Nanoparticles

This protocol is adapted from a simple precipitation method for synthesizing copper phosphate nanoparticles[5].

Materials:

Procedure:

  • Prepare a 0.1 M solution of copper (II) acetate by dissolving the appropriate amount in deionized water with continuous stirring.

  • Slowly add a stoichiometric amount of 0.1 M phosphoric acid to the copper acetate solution while stirring vigorously.

  • A cloudy precipitate should form. To aid in the reduction and formation of the desired phase, add a few drops of hydrazine hydrate to the solution.

  • Continue stirring the suspension for 24 hours at room temperature to ensure a complete reaction.

  • Separate the precipitate by centrifugation at 4000 rpm for 15 minutes.

  • Wash the collected precipitate three times with deionized water and then twice with ethanol to remove any unreacted precursors.

  • Dry the final product in an oven at 80°C for 12 hours.

  • Characterize the synthesized CuHPO₄ nanoparticles using techniques such as X-ray Diffraction (XRD) to confirm the crystalline phase and Scanning Electron Microscopy (SEM) to observe the morphology.

Batch Adsorption Experiments for Heavy Metal Ion Exchange

This protocol outlines a general procedure for evaluating the heavy metal removal efficiency of the synthesized CuHPO₄.

Materials:

  • Synthesized CuHPO₄ adsorbent

  • Stock solutions (1000 mg/L) of heavy metal salts (e.g., Pb(NO₃)₂, CdCl₂, ZnSO₄)

  • Deionized water

  • pH meter

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Orbital shaker

  • Syringe filters (0.45 µm)

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS)

Procedure:

  • Preparation of Heavy Metal Solutions: Prepare working solutions of desired concentrations (e.g., 10, 25, 50, 100 mg/L) by diluting the stock solutions with deionized water.

  • Adsorption Studies:

    • Add a known amount of CuHPO₄ adsorbent (e.g., 0.1 g) to a series of flasks containing a fixed volume of the heavy metal solution (e.g., 50 mL).

    • Adjust the initial pH of the solutions to a desired value (e.g., 5-6, as adsorption is often favorable in this range for many heavy metals) using 0.1 M HCl or 0.1 M NaOH.

    • Place the flasks in an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a predetermined time (e.g., 24 hours) to reach equilibrium.

  • Kinetic Studies: To determine the adsorption rate, take aliquots of the solution at different time intervals (e.g., 5, 15, 30, 60, 120, 240 minutes).

  • Sample Analysis:

    • After the desired contact time, filter the samples using a 0.45 µm syringe filter.

    • Analyze the final concentration of the heavy metal ions in the filtrate using ICP-OES or AAS.

  • Data Analysis:

    • Calculate the amount of heavy metal adsorbed per unit mass of the adsorbent (qₑ, in mg/g) using the following equation: qₑ = (C₀ - Cₑ) * V / m where C₀ and Cₑ are the initial and equilibrium concentrations of the heavy metal ion (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

    • The removal efficiency (%) can be calculated as: Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100

    • Fit the equilibrium data to adsorption isotherm models (e.g., Langmuir, Freundlich) to understand the adsorption mechanism.

    • Fit the kinetic data to kinetic models (e.g., pseudo-first-order, pseudo-second-order) to determine the adsorption rate constants.

Adsorbent Regeneration

Investigating the reusability of the adsorbent is crucial for practical applications.

Materials:

  • Heavy metal-loaded CuHPO₄ adsorbent

  • 0.1 M HCl or other suitable eluent

  • Deionized water

  • Orbital shaker

Procedure:

  • After the adsorption experiment, separate the heavy metal-laden CuHPO₄ by filtration or centrifugation.

  • Wash the adsorbent with a 0.1 M HCl solution to desorb the bound heavy metal ions. Agitate the mixture for a few hours.

  • Separate the adsorbent and wash it thoroughly with deionized water until the pH of the washing solution is neutral.

  • Dry the regenerated adsorbent in an oven at 80°C.

  • Repeat the batch adsorption experiment to evaluate its removal efficiency after regeneration.

Visualizations

experimental_workflow cluster_synthesis Synthesis of CuHPO₄ cluster_adsorption Batch Adsorption Experiment cluster_regeneration Adsorbent Regeneration s1 Prepare Copper Acetate Solution s2 Add Phosphoric Acid s1->s2 s3 Precipitation s2->s3 s4 Centrifugation & Washing s3->s4 s5 Drying s4->s5 a2 Add CuHPO₄ & Adjust pH s5->a2 Synthesized CuHPO₄ a1 Prepare Heavy Metal Solutions a1->a2 a3 Agitate in Orbital Shaker a2->a3 a4 Filter Sample a3->a4 a5 Analyze Metal Concentration (ICP/AAS) a4->a5 r1 Separate Used Adsorbent a4->r1 Used Adsorbent r2 Wash with Acid Eluent r1->r2 r3 Wash with Deionized Water r2->r3 r4 Drying r3->r4 r4->a2 Regenerated CuHPO₄ caption Experimental Workflow for Heavy Metal Removal

Caption: Experimental Workflow for Heavy Metal Removal.

ion_exchange_mechanism cluster_surface CuHPO₄ Surface cluster_solution Wastewater cluster_precipitate Precipitation cu_site Cu²⁺ hm_ion Heavy Metal Ion (e.g., Pb²⁺) cu_site->hm_ion Release of Cu²⁺ hpo4_site HPO₄²⁻ precipitate Insoluble Metal Phosphate (e.g., Pb₃(PO₄)₂) hpo4_site->precipitate hm_ion->cu_site Ion Exchange hm_ion->precipitate caption Proposed Heavy Metal Removal Mechanisms

Caption: Proposed Heavy Metal Removal Mechanisms.

References

electrochemical applications of copper phosphide as electrocatalysts for water splitting

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Electrochemical Applications of Copper Phosphide (B1233454) as Electrocatalysts for Water Splitting

Audience: Researchers, scientists, and professionals in materials science and energy research.

Introduction

Water splitting, the process of dissociating water into hydrogen (H₂) and oxygen (O₂), is a cornerstone for a sustainable hydrogen economy. The efficiency of this process is heavily reliant on the performance of electrocatalysts for the two half-reactions: the hydrogen evolution reaction (HER) at the cathode and the oxygen evolution reaction (OER) at the anode. While precious metals like platinum (Pt) for HER and iridium/ruthenium oxides (IrO₂/RuO₂) for OER are the benchmarks, their scarcity and high cost impede large-scale application.[1]

Transition metal phosphides have emerged as a promising class of non-precious metal electrocatalysts. Among them, copper phosphide (Cu₃P) has garnered significant attention due to its unique electronic structure, high electrical conductivity, and natural abundance.[2][3] Cu₃P has demonstrated notable activity and stability as a bifunctional catalyst, capable of driving both HER and OER, particularly in alkaline and acidic electrolytes.[2][4] This document provides an overview of the performance of Cu₃P electrocatalysts and detailed protocols for their synthesis and electrochemical evaluation.

Data Presentation: Electrocatalytic Performance

The performance of Cu₃P-based electrocatalysts for water splitting is evaluated based on several key metrics, including the overpotential required to achieve a current density of 10 mA/cm² (η₁₀), the Tafel slope, and the electrolyte conditions. A lower overpotential signifies higher catalytic activity, while a smaller Tafel slope indicates more favorable reaction kinetics.

Table 1: Hydrogen Evolution Reaction (HER) Performance of Cu₃P Catalysts

Catalyst/SubstrateElectrolyteOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Reference
Cu₃P Nanobush/Cu Mesh0.5 M H₂SO₄12072[1][2]
Cu₃P Nanobush/Cu Mesh1.0 M KOH252150[2][4]
Cu₃P Nanosheets/Ni Foam1.0 M KOH~105-[3][5]

Table 2: Oxygen Evolution Reaction (OER) Performance of Cu₃P Catalysts

Catalyst/SubstrateElectrolyteOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Reference
Cu₃P Nanobush/Cu Mesh1.0 M KOH380-[1][2][4]
Cu₃P Nanosheets/Ni Foam1.0 M KOH~32054[3][5]
Cu₃P Thin Film/Ni Foam1.0 M KOH31088[6]

Table 3: Overall Water Splitting Performance of Bifunctional Cu₃P Catalysts

Anode & CathodeElectrolyteCell Voltage @ 10 mA/cm² (V)Reference
Cu₃P Nanobush/Cu Mesh1.0 M KOH-[1][2]
Cu₃P Nanosheets/Ni Foam1.0 M KOH~1.67[3][5]

Experimental Protocols

This section details the methodologies for synthesizing Cu₃P catalysts and evaluating their electrochemical performance.

Protocol 1: Synthesis of Self-Supported Cu₃P Nanobush on Copper Mesh

This protocol is adapted from a one-step phosphorization method.[1][4]

Materials:

  • Copper mesh (cleaned with acetone, ethanol, and deionized water)

  • Red phosphorus powder

  • Tube furnace

  • Quartz tube

  • Argon (Ar) gas supply

Procedure:

  • Place the cleaned copper mesh and a crucible containing red phosphorus powder inside a quartz tube. Position the red phosphorus upstream from the copper mesh.

  • Purge the quartz tube with Ar gas for at least 30 minutes to create an inert atmosphere.

  • Heat the furnace to 450 °C at a controlled ramp rate and hold for 30 minutes under a continuous Ar flow.[4] The solid red phosphorus will vaporize and react with the copper mesh surface.[4]

  • After 30 minutes, turn off the furnace and allow the system to cool down to room temperature naturally under the Ar atmosphere.

  • The resulting black material on the copper mesh is the Cu₃P nanobush catalyst, which can be used directly as a self-supported electrode.

Protocol 2: Synthesis of Cu₃P Thin Film by Electrodeposition

This protocol describes a room-temperature electrodeposition method.[6]

Materials:

  • Nickel (Ni) foam substrate

  • Copper sulfate (B86663) (CuSO₄)

  • Sodium hypophosphite (NaH₂PO₂)

  • Electrochemical cell with a three-electrode setup (Ni foam as working electrode, Pt foil as counter electrode, Ag/AgCl as reference electrode)

  • Potentiostat/Galvanostat

  • Annealing furnace

Procedure:

  • Prepare an aqueous electrolyte solution containing copper sulfate and sodium hypophosphite.

  • Set up a three-electrode electrochemical cell with the cleaned Ni foam as the working electrode.

  • Perform electrodeposition at room temperature under a constant potential or current density.

  • After deposition, rinse the coated Ni foam with deionized water and dry it.

  • Anneal the dried electrode at 300 °C in an Ar atmosphere to form the crystalline Cu₃P thin film.[6]

Protocol 3: Electrochemical Evaluation of Water Splitting Performance

This protocol outlines the standard procedure for testing HER and OER activity using a three-electrode setup.[1]

Apparatus and Materials:

  • Electrochemical workstation (Potentiostat/Galvanostat)

  • Three-electrode cell

  • Working Electrode: Prepared Cu₃P catalyst (e.g., Cu₃P/Cu mesh)

  • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE). Potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: E(RHE) = E(Ag/AgCl) + 0.059 × pH + E°(Ag/AgCl).

  • Counter Electrode: Platinum (Pt) foil or graphite (B72142) rod

  • Electrolyte: 0.5 M H₂SO₄ for acidic conditions or 1.0 M KOH for alkaline conditions.[1]

Procedure:

  • Electrolyte Preparation: Prepare the desired electrolyte and purge with high-purity N₂ or Ar gas for at least 30 minutes to remove dissolved oxygen.

  • Cell Assembly: Assemble the three-electrode cell with the Cu₃P working electrode, reference electrode, and counter electrode immersed in the electrolyte.

  • Cyclic Voltammetry (CV) Activation: Before measurements, activate the working electrode by cycling the potential for a set number of scans (e.g., 25 sweeps) at a scan rate of 50-100 mV/s.[1][2]

  • Linear Sweep Voltammetry (LSV):

    • Record the polarization curve using LSV at a slow scan rate (e.g., 5 mV/s) to minimize capacitive currents.[1][2]

    • For HER, sweep the potential from the open-circuit potential towards more negative values.

    • For OER, sweep the potential from the open-circuit potential towards more positive values.

    • All data should be corrected for iR-drop, where 'i' is the current and 'R' is the solution resistance obtained from Electrochemical Impedance Spectroscopy (EIS).

  • Tafel Analysis:

    • Plot the overpotential (η) versus the logarithm of the current density (log|j|).

    • The linear portion of this plot is the Tafel region, and its slope is the Tafel slope. This provides insight into the reaction mechanism.

  • Stability Test (Chronopotentiometry):

    • Assess the long-term stability of the catalyst by holding it at a constant current density (e.g., 10 mA/cm²) for an extended period (e.g., 10-24 hours) and monitoring the potential over time.[4][7] An increase in the required potential indicates catalyst degradation.

Visualizations

WaterSplittingProcess Overall Reaction: 2H₂O → 2H₂ + O₂ cluster_cathode Cathode (HER) cluster_anode Anode (OER) H2O_in_C 2H₂O + 2e⁻ H2_out H₂ H2O_in_C->H2_out Reduction OH_C 2OH⁻ H2O_in_C->OH_C Catalyst Cu₃P Bifunctional Electrocatalyst OH_A 4OH⁻ O2_out O₂ OH_A->O2_out Oxidation H2O_out_A 2H₂O + 4e⁻ OH_A->H2O_out_A

ExperimentalWorkflow cluster_synthesis Catalyst Preparation cluster_testing Electrochemical Evaluation cluster_analysis Data Analysis Synthesis 1. Synthesis of Cu₃P (e.g., Phosphorization) Characterization 2. Material Characterization (SEM, XRD, XPS) Synthesis->Characterization ElectrodePrep 3. Working Electrode Fabrication Characterization->ElectrodePrep CellSetup 4. Three-Electrode Cell Assembly ElectrodePrep->CellSetup Activation 5. CV Activation CellSetup->Activation LSV 6. LSV for HER/OER Polarization Curves Activation->LSV EIS 7. EIS for iR Correction LSV->EIS Tafel 8. Tafel Slope Calculation EIS->Tafel Stability 9. Chronopotentiometry (Stability Test) EIS->Stability Performance 10. Determine Overpotential & Performance Metrics Tafel->Performance Stability->Performance

References

Application Notes and Protocols: Synthesis, Characterization, and Antibacterial Applications of Copper Phosphate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and evaluation of the antibacterial properties of copper phosphate (B84403) nanoparticles (Cu₃(PO₄)₂ NPs). The following sections detail the necessary protocols for these procedures, present key characterization data, and outline the mechanism of antibacterial action.

Synthesis of Copper Phosphate Nanoparticles

Copper phosphate nanoparticles can be synthesized using a simple and efficient co-precipitation method.[1] This bottom-up approach allows for good control over the nanoparticle size and morphology.

Experimental Protocol: Co-precipitation Synthesis

Materials:

Procedure:

  • Prepare a 3 mmol solution of copper (II) acetate by dissolving the appropriate amount in 150 mL of deionized water in a clean beaker.

  • Homogenize the solution by stirring for 20 minutes at room temperature.

  • Slowly add 3 mmol of orthophosphoric acid to the copper acetate solution while continuing to stir. A colorless, cloudy precipitate should form.

  • Add 2 mL of hydrazine hydrate to the solution.

  • The resulting product should be centrifuged to separate the nanoparticles from the supernatant.

  • Wash the nanoparticle pellet with deionized water three times to remove any unreacted precursors.

  • Further precipitate the product by adding 20 mL of ethanol.

  • Perform two to three more cycles of centrifugation at 4000 rpm to purify the nanoparticles.

  • Dry the final product in an oven at 60°C for 24 hours.

Workflow for the Synthesis of Copper Phosphate Nanoparticles:

cluster_synthesis Synthesis of Copper Phosphate Nanoparticles start Dissolve Copper Acetate in Deionized Water add_h3po4 Add Phosphoric Acid start->add_h3po4 Stir for 20 min add_hydrazine Add Hydrazine Hydrate add_h3po4->add_hydrazine Precipitate Formation centrifuge1 Centrifuge and Wash with Deionized Water add_hydrazine->centrifuge1 add_ethanol Add Ethanol centrifuge1->add_ethanol centrifuge2 Final Centrifugation and Washing add_ethanol->centrifuge2 dry Dry Nanoparticles centrifuge2->dry

Caption: A flowchart illustrating the co-precipitation synthesis of copper phosphate nanoparticles.

Characterization of Copper Phosphate Nanoparticles

Thorough characterization is essential to understand the physicochemical properties of the synthesized copper phosphate nanoparticles, which in turn influence their biological activity.

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology and determine the size of the nanoparticles.

2.1.1. Experimental Protocol: TEM Sample Preparation

  • Disperse a small amount of the dried copper phosphate nanoparticle powder in ethanol.

  • Sonciate the dispersion for 15-20 minutes to ensure the nanoparticles are well-separated.

  • Place a drop of the nanoparticle suspension onto a carbon-coated copper grid.

  • Allow the solvent to evaporate completely at room temperature before imaging.

X-Ray Diffraction (XRD)

XRD is employed to determine the crystalline structure and phase purity of the nanoparticles.

2.2.1. Experimental Protocol: XRD Analysis

  • Place a small amount of the dried nanoparticle powder on a zero-background sample holder.

  • Ensure the surface of the powder is flat and level with the holder.

  • Mount the sample holder in the X-ray diffractometer.

  • Set the instrument parameters. Typical settings for nanoparticle analysis are:

    • Radiation: Cu Kα (λ = 1.5406 Å)

    • Voltage and Current: 40 kV and 30 mA

    • 2θ Scan Range: 20° to 80°

    • Scan Speed: 2°/minute

    • Step Size: 0.02°

  • Run the scan and analyze the resulting diffraction pattern. The crystallite size can be estimated using the Scherrer equation.

Zeta Potential Analysis

Zeta potential measurements are used to assess the surface charge and stability of the nanoparticles in a colloidal suspension.

2.3.1. Experimental Protocol: Zeta Potential Measurement

  • Prepare a suspension of copper phosphate nanoparticles in deionized water at a concentration of approximately 0.1 mg/mL.

  • Sonicate the suspension for 10-15 minutes to ensure it is well-dispersed.

  • Filter the suspension through a 0.22 µm syringe filter to remove any large aggregates.

  • Inject the sample into a disposable zeta potential cell, ensuring no air bubbles are present.

  • Place the cell in the instrument and allow it to equilibrate to the desired temperature (typically 25°C).

  • Perform the measurement using the instrument's software. The electrophoretic mobility is measured and converted to zeta potential using the Helmholtz-Smoluchowski equation.

Summary of Characterization Data

The following table summarizes typical characterization data for copper phosphate nanoparticles.

ParameterMethodTypical Value/ResultReference
Morphology TEMLayered flakes[2][3]
Average Size TEM50-55 nm[2][3]
Crystallinity XRDCrystalline[2][3]
Zeta Potential DLS-15 to -25 mV

Antibacterial Applications

Copper phosphate nanoparticles have demonstrated significant antibacterial activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains.[2][3]

Mechanism of Antibacterial Action

The antibacterial effect of copper-containing nanoparticles is multifactorial and is primarily attributed to the following mechanisms:

  • Release of Copper Ions: The nanoparticles can release Cu²⁺ ions, which are toxic to bacteria.

  • Cell Wall and Membrane Disruption: The nanoparticles can directly interact with the bacterial cell wall and membrane, leading to increased permeability and eventual lysis.

  • Generation of Reactive Oxygen Species (ROS): Copper ions can catalyze the formation of highly reactive oxygen species, such as hydroxyl radicals, which cause oxidative stress and damage to cellular components like lipids, proteins, and DNA.

  • Interaction with Biomolecules: Copper ions can bind to sulfhydryl groups in proteins and enzymes, leading to their inactivation and disruption of essential metabolic processes. They can also interfere with DNA replication.

Signaling Pathway for Antibacterial Action of Copper Phosphate Nanoparticles:

cluster_mechanism Antibacterial Mechanism of Copper Phosphate Nanoparticles cu_np Copper Phosphate Nanoparticles ion_release Release of Cu²⁺ Ions cu_np->ion_release membrane_disruption Cell Wall/Membrane Disruption cu_np->membrane_disruption ros_generation Generation of Reactive Oxygen Species (ROS) ion_release->ros_generation biomolecule_interaction Interaction with Proteins and DNA ion_release->biomolecule_interaction cell_death Bacterial Cell Death membrane_disruption->cell_death ros_generation->cell_death biomolecule_interaction->cell_death

Caption: The proposed antibacterial mechanism of copper phosphate nanoparticles leading to bacterial cell death.

Protocols for Antibacterial Susceptibility Testing

3.2.1. Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Materials:

  • Copper phosphate nanoparticle stock solution/suspension

  • Bacterial culture (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of copper phosphate nanoparticles in sterile deionized water or MHB and sonicate to ensure dispersion.

  • Grow a fresh culture of the test bacteria in MHB to the mid-logarithmic phase.

  • Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL in fresh MHB.

  • In a 96-well plate, perform serial two-fold dilutions of the nanoparticle stock solution in MHB.

  • Add the adjusted bacterial suspension to each well.

  • Include a positive control (bacteria in MHB without nanoparticles) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

3.2.2. Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC assay, take an aliquot from each well that showed no visible growth.

  • Spread the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubate the plates at 37°C for 24 hours.

  • The MBC is the lowest concentration of nanoparticles that results in no bacterial growth on the MHA plate.

3.2.3. Agar Well Diffusion Assay (Zone of Inhibition)

This method assesses the antimicrobial activity by measuring the zone of growth inhibition around a well containing the nanoparticle suspension.

Materials:

  • Copper phosphate nanoparticle suspension

  • Bacterial culture

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cork borer

Procedure:

  • Prepare a bacterial lawn by evenly spreading a standardized inoculum of the test bacteria onto the surface of an MHA plate.

  • Using a sterile cork borer, create wells of a defined diameter (e.g., 6 mm) in the agar.

  • Pipette a specific volume (e.g., 100 µL) of the copper phosphate nanoparticle suspension into each well.

  • Include a negative control (sterile water or the solvent used for suspension) and a positive control (a standard antibiotic).

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the clear zone of inhibition around each well in millimeters.

Workflow for Antibacterial Susceptibility Testing:

cluster_testing Antibacterial Susceptibility Testing start Prepare Nanoparticle Suspension and Bacterial Culture mic_test Minimum Inhibitory Concentration (MIC) Assay start->mic_test zone_of_inhibition Agar Well Diffusion (Zone of Inhibition) start->zone_of_inhibition mbc_test Minimum Bactericidal Concentration (MBC) Assay mic_test->mbc_test From wells with no growth

Caption: An overview of the experimental workflow for assessing the antibacterial activity of nanoparticles.

Quantitative Antibacterial Data

While specific quantitative data for copper phosphate nanoparticles is limited in the literature, the following tables present representative data for copper oxide nanoparticles, which are expected to have a similar mechanism of action. This data should be used as a reference, and specific values for copper phosphate nanoparticles should be determined experimentally using the protocols outlined above.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Copper-Based Nanoparticles

Bacterial StrainNanoparticle TypeMIC (µg/mL)MBC (µg/mL)
Escherichia coli (Gram-negative)Copper Oxide (CuO)100 - 200200 - 400
Staphylococcus aureus (Gram-positive)Copper Oxide (CuO)50 - 100100 - 200
Pseudomonas aeruginosa (Gram-negative)Copper Oxide (CuO)200 - 400400 - 800

Table 2: Zone of Inhibition for Copper-Based Nanoparticles

Bacterial StrainNanoparticle TypeConcentration (µg/mL)Zone of Inhibition (mm)
Escherichia coli (Gram-negative)Copper Oxide (CuO)10012 - 15
Staphylococcus aureus (Gram-positive)Copper Oxide (CuO)10015 - 18

Conclusion

Copper phosphate nanoparticles demonstrate promising potential as effective antibacterial agents against a wide range of pathogenic bacteria. The protocols and application notes provided here offer a framework for the synthesis, characterization, and evaluation of these nanomaterials. Further research and development in this area could lead to novel therapeutic strategies and antimicrobial coatings for various biomedical applications.

References

Application Notes and Protocols for Hydrothermal Synthesis of Crystalline Copper Hydroxyphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the hydrothermal synthesis of crystalline copper hydroxyphosphate (Cu₂(OH)PO₄). This compound has garnered significant interest due to its diverse applications, including in catalysis for the degradation of organic pollutants, as a photocatalyst, and as a laser-absorbing additive.[1][2][3] The hydrothermal method offers a versatile route to control the morphology and crystallite size of Cu₂(OH)PO₄ by tuning reaction parameters such as temperature, time, pH, and precursor concentrations.[4]

I. Overview of Hydrothermal Synthesis

Hydrothermal synthesis is a method of crystallizing substances from high-temperature aqueous solutions at high vapor pressures. In the context of copper hydroxyphosphate synthesis, this technique facilitates the reaction between a copper salt and a phosphate (B84403) source in a sealed vessel, typically a Teflon-lined stainless steel autoclave. The elevated temperature and pressure accelerate the dissolution and reaction of precursors, leading to the formation of crystalline Cu₂(OH)PO₄.

The morphology of the resulting crystals can be tailored by adjusting synthetic parameters. For instance, the use of additives like ammonia (B1221849) or different solvents such as alcohols can drastically alter the final architecture of the copper hydroxyphosphate crystals.[1][5] This control over morphology is crucial as it can significantly influence the material's properties and performance in various applications.

II. Experimental Protocols

This section details two primary protocols for the hydrothermal synthesis of crystalline copper hydroxyphosphate, derived from established research.

Protocol 1: Synthesis of Flower-Shaped Copper Hydroxyphosphate Microspheres

This protocol is adapted from a method that produces uniform 3D flower-shaped microsphere hierarchical superstructures.[5]

Materials:

  • Copper (II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

  • Aqueous ammonia (25-28 wt%)

  • Deionized water

Equipment:

  • Teflon-lined stainless steel autoclave (50 mL capacity)

  • Magnetic stirrer

  • Oven or furnace

  • Centrifuge

  • Drying oven

Procedure:

  • Precursor Solution Preparation:

    • In a typical synthesis, dissolve a specific molar amount of CuSO₄·5H₂O in deionized water.

    • In a separate beaker, dissolve a stoichiometric amount of (NH₄)₂HPO₄ in deionized water.

  • Reaction Mixture:

    • Slowly add the (NH₄)₂HPO₄ solution to the CuSO₄ solution while stirring vigorously.

    • Adjust the pH of the resulting mixture to a desired value (e.g., pH 7) by adding aqueous ammonia dropwise. A precipitate will form.

  • Hydrothermal Treatment:

    • Transfer the mixture into a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).

  • Product Recovery and Purification:

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by centrifugation.

    • Wash the product several times with deionized water and then with absolute ethanol (B145695) to remove any unreacted ions and byproducts.

  • Drying:

    • Dry the final product in an oven at a specific temperature (e.g., 60 °C) for several hours.

Protocol 2: Synthesis of Copper Hydroxyphosphate with Various Hierarchical Architectures

This protocol allows for the synthesis of different morphologies by introducing an alcohol as a co-solvent.[1]

Materials:

  • Copper (II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)

  • Ammonium dihydrogen phosphate (NH₄H₂PO₄)

  • Ethanol, n-propanol, or ethylene (B1197577) glycol

  • Deionized water

Equipment:

  • Teflon-lined stainless steel autoclave

  • Magnetic stirrer

  • Oven

  • Centrifuge

  • Drying oven

Procedure:

  • Precursor Solution Preparation:

    • Prepare an aqueous solution of Cu(NO₃)₂·3H₂O.

    • Prepare a separate aqueous solution of NH₄H₂PO₄.

  • Reaction Mixture:

    • Mix the two solutions in a beaker under constant stirring.

    • Add a specific volume of the chosen alcohol (ethanol, n-propanol, or ethylene glycol) to the mixture. The amount of alcohol will influence the final morphology.

  • Hydrothermal Treatment:

    • Transfer the resulting suspension to a Teflon-lined stainless steel autoclave.

    • Heat the sealed autoclave at a controlled temperature (e.g., 180 °C) for a set duration (e.g., 12 hours).

  • Product Recovery and Purification:

    • Cool the autoclave to room temperature.

    • Collect the solid product by filtration or centrifugation.

    • Wash the product thoroughly with deionized water and ethanol.

  • Drying:

    • Dry the purified powder in an oven at a suitable temperature (e.g., 80 °C).

III. Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of hydrothermally synthesized copper hydroxyphosphate.

Table 1: Influence of Synthesis Parameters on Crystal Morphology

Copper SourcePhosphate SourceAdditive/SolventTemperature (°C)Time (h)Resulting MorphologyReference
CuSO₄·5H₂O(NH₄)₂HPO₄Ammonia12024Flower-shaped microspheres[5]
Cu(NO₃)₂·3H₂ONH₄H₂PO₄Ethanol18012Hierarchical architectures[1]
Cu(NO₃)₂·3H₂ONH₄H₂PO₄n-propanol18012Hierarchical architectures[1]
Cu(NO₃)₂·3H₂ONH₄H₂PO₄Ethylene glycol18012Hierarchical architectures[1]
Basic Copper CarbonatePhosphoric AcidWater< 70-Grains < 10 microns[6]

Table 2: Physicochemical Properties of Crystalline Copper Hydroxyphosphate

PropertyValueCharacterization TechniqueReference
Crystal SystemOrthorhombicX-ray Diffraction (XRD)[1]
Space GroupPnnmX-ray Diffraction (XRD)[1]
Surface Area1.4 m²/gN₂ Adsorption-Desorption[1]
Thermal StabilityStable below 650 °CThermogravimetric Analysis (TGA)[1]

IV. Mandatory Visualizations

Diagrams

Hydrothermal_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Reaction cluster_processing Product Processing Cu_Source Copper Salt Solution (e.g., CuSO₄, Cu(NO₃)₂) Mixing Mixing & pH Adjustment (optional additives) Cu_Source->Mixing P_Source Phosphate Source Solution (e.g., (NH₄)₂HPO₄, NH₄H₂PO₄) P_Source->Mixing Autoclave Hydrothermal Treatment (Sealed Autoclave) Mixing->Autoclave Cooling Cooling to Room Temp. Autoclave->Cooling Washing Washing & Centrifugation (Water & Ethanol) Cooling->Washing Drying Drying Washing->Drying Final_Product Crystalline Cu₂(OH)PO₄ Drying->Final_Product

Caption: General workflow for the hydrothermal synthesis of crystalline copper hydroxyphosphate.

Synthesis_Parameter_Influence cluster_inputs Controllable Inputs cluster_outputs Resulting Properties Parameters Synthesis Parameters Temperature Temperature Parameters->Temperature Time Reaction Time Parameters->Time pH pH Parameters->pH Precursors Precursor Concentration Parameters->Precursors Additives Additives / Solvents Parameters->Additives Morphology Morphology & Architecture Temperature->Morphology Crystallinity Crystallinity & Phase Purity Time->Crystallinity pH->Morphology Size Crystal Size Precursors->Size Additives->Morphology Application Application Performance (e.g., Catalysis, Photocatalysis) Morphology->Application Crystallinity->Application Size->Application SurfaceArea Surface Area SurfaceArea->Application

Caption: Logical relationship between synthesis parameters and final material properties.

V. Characterization Methods

To confirm the successful synthesis and to characterize the properties of the crystalline copper hydroxyphosphate, the following techniques are commonly employed:

  • X-ray Diffraction (XRD): To determine the crystal phase, purity, and crystallite size of the synthesized material.[2]

  • Scanning Electron Microscopy (SEM): To visualize the morphology, particle size, and surface architecture of the product.[4]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the characteristic functional groups (e.g., O-H and P-O bonds) present in the copper hydroxyphosphate.[5]

  • UV-Vis Diffuse Reflectance Spectroscopy (DRS): To investigate the optical properties and determine the band gap of the material, which is particularly relevant for photocatalysis applications.[5]

  • Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): To assess the thermal stability of the synthesized compound.[1]

VI. Applications

Crystalline copper hydroxyphosphate synthesized via hydrothermal methods has shown promise in several fields:

  • Catalysis: It has demonstrated considerable activity in the oxidative degradation of azo dyes, even with a low surface area.[2]

  • Photocatalysis: The material can be used for the photocatalytic degradation of organic pollutants like methylene (B1212753) blue under UV light irradiation.[5]

  • Laser-absorbing Additive: It can be incorporated into polymer matrices to enhance laser ablation properties.[1]

  • Antibacterial Properties: Some hierarchical superstructures of copper hydroxyphosphate have exhibited antibacterial activity.[7]

These application notes provide a foundational understanding and practical protocols for the synthesis of crystalline copper hydroxyphosphate. Researchers are encouraged to further explore the effects of varying synthesis parameters to optimize the material properties for their specific applications.

References

Application Notes and Protocols for the Synthesis of Copper Phosphate Materials via Wet Chemical Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper phosphate (B84403) (CuP) materials have garnered significant interest in the biomedical field due to their inherent biocompatibility, biodegradability, and therapeutic potential.[1][2] As a versatile inorganic biomaterial, copper phosphate nanoparticles and microstructures serve as promising platforms for a range of applications, including as antimicrobial agents, components in tissue engineering, and as nanocarriers for drug delivery.[3][4][5] Their synthesis through wet chemical precipitation offers a straightforward, cost-effective, and scalable method to produce materials with tunable physicochemical properties.[6]

The wet chemical precipitation technique is predicated on the reaction of soluble copper salts with a phosphate source in an aqueous solution, leading to the formation of an insoluble copper phosphate precipitate. Key to this methodology is the precise control over reaction parameters such as precursor concentration, pH, temperature, and post-synthesis treatments like calcination. These factors critically influence the resulting material's particle size, morphology, crystallinity, and surface area, which in turn dictate its performance in biomedical applications.[7][8]

These application notes provide detailed protocols for the synthesis of copper phosphate materials using the wet chemical precipitation method, summarize the impact of key synthesis parameters on material properties, and outline their applications in drug development, particularly focusing on their antimicrobial properties and potential as drug delivery vehicles.

Data Presentation: Influence of Synthesis Parameters

The properties of copper phosphate materials are highly dependent on the conditions of their synthesis. The following tables summarize quantitative data from various studies, illustrating the relationship between key synthesis parameters and the resultant material characteristics.

Table 1: Effect of Precursors and Synthesis Conditions on Copper Phosphate Nanoparticle Properties

Copper PrecursorPhosphate PrecursorTemperature (°C)pHParticle Size (nm)MorphologyReference
Copper Acetate (B1210297)Phosphoric AcidRoom Temp.Not specified50-55Layered flakes[6]
Copper SulfateSodium PhosphateNot specifiedNot specified42-55Cauliflower-like[9]
Copper AcetatePhosphoric AcidBoiled for 1 hrNot specified~58Crystalline pieces
Copper ChlorideSodium HydroxideNot specifiedNot specified~19Spherical[9]

Table 2: Impact of Calcination Temperature on Copper-Based Nanoparticle Properties

MaterialInitial Particle Size (nm)Calcination Temperature (°C)Final Crystallite Size (nm)Key OutcomeReference
Copper PhosphateAmorphous30050-55Increased crystallinity[6]
CuO~5020012.78Increased crystallite size with temperature[10]
CuO~5060028.17Sharper, more intense Cu-O vibration band[10]
CuONot specified30036Phase transformation and crystallite growth[11]
CuONot specified85050.5Larger crystallites at higher temperatures[11]

Experimental Protocols

Herein, we provide detailed methodologies for the synthesis of copper phosphate materials and their application in drug delivery.

Protocol 1: Synthesis of Copper Phosphate Nanoparticles

This protocol details a simple wet chemical precipitation method for the synthesis of copper phosphate nanoparticles.

Materials:

Procedure:

  • Preparation of Precursor Solution: Dissolve 3 mmol of copper acetate in 150 mL of distilled water in a beaker. Homogenize the solution by stirring for 20 minutes at room temperature.[6]

  • Precipitation: Slowly add 3 mmol of phosphoric acid to the copper acetate solution while stirring. A colorless, cloudy precipitate will form.[6]

  • Reduction (Optional): Add 2 mL of hydrazine hydrate to the suspension.[6]

  • Purification: Centrifuge the resulting product and wash it three times with deionized water. Further purify the product by adding 20 mL of ethanol and centrifuging at 4000 rpm for 15 minutes. Repeat this washing step twice to remove any unreacted species.[6]

  • Drying and Calcination: Dry the purified precipitate in an oven. For enhanced crystallinity, calcine the dried powder at 300°C for 24 hours.[6]

Protocol 2: Synthesis of Copper Phosphate Materials with Varying pH

This protocol describes how to modulate the pH during synthesis to influence the properties of the resulting copper phosphate materials.

Materials:

Procedure:

  • Precursor Solutions: Prepare separate aqueous solutions of calcium nitrate tetrahydrate and di-ammonium hydrogen phosphate.

  • Precipitation and pH Adjustment: Add the di-ammonium hydrogen phosphate solution dropwise to the calcium nitrate solution under constant stirring. During the addition, adjust and maintain the pH of the mixture at a desired value (e.g., 9, 10, or 11) by adding ammonium hydroxide.[8]

  • Aging: Allow the solution to stir for an additional 3 hours to ensure the completion of the reaction.[8]

  • Purification: Collect the precipitate by filtration and wash thoroughly with distilled water to remove any soluble byproducts.

  • Drying and Sintering: Dry the powder and then sinter at a selected temperature (e.g., 300°C, 500°C, 700°C, or 900°C) for 1 hour to obtain crystalline hydroxyapatite (B223615) structures with varying morphologies.[8]

Protocol 3: Loading of Doxorubicin (B1662922) onto Copper-Complexed Nanocarriers

This protocol provides a general method for loading an anticancer drug, doxorubicin, into a copper-based nanoparticle system, which can be adapted for copper phosphate carriers.

Materials:

  • Copper-containing nanoparticles (e.g., copper-gluconate liposomes)

  • Doxorubicin Hydrochloride

  • Triethanolamine (TEA)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Preparation of Copper-Loaded Nanoparticles: Prepare liposomes containing 100 mM copper-gluconate and 270 mM TEA.[12]

  • Drug Loading: Add doxorubicin to the copper-loaded liposome (B1194612) suspension at a desired drug-to-lipid ratio (e.g., 0.2 mg doxorubicin per mg lipid). The formation of a copper-doxorubicin complex within the liposomes facilitates high loading efficiency.[12]

  • Purification: Remove unencapsulated doxorubicin by centrifuging the nanoparticle suspension and collecting the pellet. The supernatant containing the free drug can be analyzed to determine loading efficiency.

  • Characterization: Determine the drug loading content and encapsulation efficiency using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.

  • In Vitro Release Study: To assess the drug release kinetics, place the drug-loaded nanoparticle suspension in a dialysis bag against a release medium (e.g., PBS at pH 7.4 and an acidic pH to simulate the tumor microenvironment). Periodically sample the release medium and quantify the amount of released doxorubicin.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of copper phosphate nanoparticles and the proposed mechanism of their antibacterial activity.

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_post_synthesis Post-Synthesis Processing A Prepare Copper Salt Solution (e.g., Copper Acetate in H₂O) C Mix Solutions & Precipitate (Control pH and Temperature) A->C B Prepare Phosphate Solution (e.g., Phosphoric Acid) B->C D Centrifuge/Filter to Collect Precipitate C->D E Wash with Deionized Water and Ethanol D->E F Dry the Purified Powder E->F G Calcine at High Temperature (e.g., 300-900°C) F->G H Final Copper Phosphate Material G->H Characterization (XRD, SEM, etc.) antibacterial_mechanism cluster_interaction Initial Interaction cluster_damage Cellular Damage Cascade CuP Copper Phosphate Nanoparticle Bacterium Bacterial Cell CuP->Bacterium Adhesion to cell wall Membrane Cell Membrane Damage & Increased Permeability Bacterium->Membrane Internalization Internalization of Cu²⁺ ions Bacterium->Internalization ROS Generation of Reactive Oxygen Species (ROS) Membrane->ROS CellDeath Bacterial Cell Death Membrane->CellDeath OxidativeStress Oxidative Stress ROS->OxidativeStress Internalization->ROS DNA_Protein DNA and Protein Damage OxidativeStress->DNA_Protein DNA_Protein->CellDeath

References

Application Notes & Protocols: Copper Phosphate as a Precursor for Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Copper phosphate (B84403) serves as a highly versatile and reactive precursor for the synthesis of a wide array of advanced functional materials. Its utility stems from the ability to control stoichiometry (Cu/P ratio) and morphology, enabling the production of materials with tailored properties for specific applications. By serving as a source of both copper and phosphorus, it facilitates the synthesis of metal phosphates, pyrophosphates, and, through subsequent reactions like reduction or phosphorization, copper phosphides. These derived materials exhibit remarkable performance in fields ranging from catalysis and energy storage to biomedicine. This document provides detailed application notes and experimental protocols for leveraging copper phosphate precursors in these key areas.

Application in Catalysis

Copper phosphate-derived materials are effective catalysts in several critical industrial and environmental reactions, including hydrocarbon oxidation and CO₂ electroreduction.

Methane (B114726) to Formaldehyde (B43269) (HCHO) Conversion

Application Note: Copper pyrophosphate (Cu₂P₂O₇), synthesized from copper phosphate precursors, is a highly active catalyst for the direct partial oxidation of methane to formaldehyde, a crucial chemical feedstock.[1] The catalytic performance is strongly influenced by the Cu/P molar ratio and the choice of copper salt used in the precursor synthesis, which affects the final surface nanostructure.[1] Monoclinic Cu₂P₂O₇, with a Cu/P ratio of 1:1, has demonstrated the highest yield of formaldehyde among various copper phosphate phases.[1] Modifying the catalyst by depositing it on silica (B1680970) supports or dispersing it with aluminum oxides can further enhance performance by creating smaller crystallites and altering the redox properties.[2]

Experimental Protocol: Synthesis of Cu₂P₂O₇ Catalyst This protocol is adapted from a method involving the calcination of a copper-phosphate precursor.[1]

  • Precursor Preparation:

    • Dissolve copper(II) acetate (B1210297) monohydrate (Cu(OAc)₂·H₂O) and diammonium hydrogen phosphate ((NH₄)₂HPO₄) in deionized water in separate beakers. The molar ratio of Cu/P should be maintained at 1:1.

    • Mix the two solutions under constant stirring.

    • Evaporate the water from the resulting solution to dryness at 80°C to obtain a solid precursor powder.

  • Calcination:

    • Place the obtained precursor powder in a ceramic crucible.

    • Transfer the crucible to a tube furnace.

    • Calcine the precursor in a static air atmosphere at 650°C for 5 hours. The heating rate should be controlled at 5°C/min.

    • After calcination, allow the furnace to cool naturally to room temperature.

    • The resulting white or light-blue powder is monoclinic Cu₂P₂O₇.

Data Presentation: Catalytic Performance

CatalystReaction Temp. (°C)HCHO Yield (%)HCHO Selectivity (%)Methane Conversion (%)Reference
Cu₂P₂O₇–NO₃ 5500.7911.56.9[1]
Cu₂P₂O₇–OAc 5500.4210.24.1[1]
Cu₃(PO₄)₂ 5500.354.48.0[1]
FePO₄ 5500.3116.21.9[1]
BiPO₄ 5500.1532.10.5[1]

Visualization: Catalyst Synthesis Workflow

G cluster_prep Precursor Preparation cluster_calc Material Synthesis cluster_test Catalytic Testing p1 Dissolve Cu(OAc)₂·H₂O and (NH₄)₂HPO₄ p2 Mix Solutions (Cu/P = 1:1) p1->p2 p3 Evaporate to Dryness (80°C) p2->p3 s1 Calcination in Air (650°C, 5h) p3->s1 Solid Precursor t1 Load Catalyst into Reactor s1->t1 Cu₂P₂O₇ Catalyst t2 Methane Oxidation (CH₄/O₂ flow, 550°C) t1->t2 t3 Analyze Products (GC) t2->t3

Workflow for Cu₂P₂O₇ catalyst synthesis and testing.
CO₂ Electroreduction to Multicarbon Products

Application Note: Copper catalysts derived from copper phosphate precursors exhibit significantly enhanced activity and selectivity for the electrochemical CO₂ reduction reaction (CO₂ERR) to valuable multicarbon (C₂₊) products like ethylene (B1197577) (C₂H₄) and ethanol (B145695) (EtOH).[3] An in situ reconstruction of a copper oxide (CuO) catalyst via treatment with a phosphate buffer solution (PBS) leads to the formation of a surface copper phosphate layer.[3] During electrolysis, this layer is reduced, creating a "phosphate-derived" copper catalyst (PD-Cu) with superior performance compared to untreated copper catalysts.[3]

Experimental Protocol: Preparation of Phosphate-Derived Cu Catalyst (PD-CuO/C)

  • Base Catalyst Synthesis: Synthesize a base CuO on a carbon support (CuO/C) via a standard method such as hydrothermal synthesis or precipitation.

  • Phosphate Treatment:

    • Prepare a 1.0 M potassium phosphate buffer solution (PBS, pH 6.8).

    • Immerse the CuO/C electrode in the PBS solution for a set duration (e.g., 1 hour) at room temperature. This step forms a copper phosphate surface layer.[3]

  • Electrochemical Reduction (In-situ Activation):

    • Place the phosphate-treated electrode in a CO₂-saturated 0.1 M KHCO₃ electrolyte.

    • Apply a cathodic potential (e.g., -1.4 V vs. RHE) to electrochemically reduce the surface layer and activate the catalyst for CO₂ERR.[3] This forms the final PD-CuO/C catalyst.

Data Presentation: CO₂ERR Performance

CatalystApplied Potential (V vs RHE)C₂H₄ Faradaic Eff. (%)EtOH Faradaic Eff. (%)C₁ Products Faradaic Eff. (%)Reference
PD-CuO/C -1.4~25~15< 20[3]
CuO/C (untreated) -1.4< 5< 5~45[3]

Application in Energy Storage

Copper phosphate is a precursor for electrode materials in lithium-ion batteries, serving both as a high-capacity cathode material itself and as a starting point for synthesizing copper phosphide (B1233454) anodes.

High-Capacity Cathodes for Li-ion Batteries

Application Note: Amorphous copper phosphate (Cu₃(PO₄)₂) functions as a high-capacity conversion-type cathode material for rechargeable lithium batteries.[4][5] Unlike intercalation materials, it undergoes a conversion reaction during discharge, where Cu²⁺ is reduced to metallic Cu⁰, forming a composite of Cu and Li₃PO₄.[4][5] This process delivers a high reversible capacity of approximately 360 mAh/g.[4][6] The charging process involves the reformation of copper phosphate, which is facilitated by the intimate contact between the nano-sized Cu particles and Li₃PO₄.[4][5] However, cycle life can be a challenge due to structural changes and potential dissolution of intermediates into the electrolyte.[7]

Experimental Protocol: Synthesis and Cell Fabrication

  • Synthesis of Carbon-Coated Amorphous Cu₃(PO₄)₂:

    • Dissolve Cu(NO₃)₂·3H₂O and (NH₄)₂HPO₄ in a 3:2 molar ratio in deionized water.

    • Add a carbon source, such as glucose, to the solution.

    • Stir the solution to form a homogenous gel, and dry it at 100°C.

    • Heat the resulting solid under an inert atmosphere (e.g., Argon) at a moderate temperature (e.g., 300-400°C) to pyrolyze the glucose and form the amorphous, carbon-coated material.

  • Electrode and Coin Cell Assembly:

    • Create a slurry by mixing the active material (80 wt%), carbon black (Super P, 10 wt%), and polyvinylidene fluoride (B91410) (PVDF) binder (10 wt%) in N-methyl-2-pyrrolidone (NMP).

    • Coat the slurry onto an aluminum foil current collector and dry under vacuum at 120°C for 12 hours.

    • Punch circular electrodes and assemble them into CR2032 coin cells in an argon-filled glovebox.

    • Use lithium metal as the counter electrode, a polypropylene (B1209903) separator (e.g., Celgard 2400), and a standard electrolyte (e.g., 1 M LiPF₆ in a 1:1 v/v mixture of ethylene carbonate and dimethyl carbonate).

Data Presentation: Electrochemical Performance

MaterialReversible Capacity (mAh/g)Discharge Plateaus (V vs. Li/Li⁺)Current Density (mA/g)Reference
Amorphous Cu₃(PO₄)₂/C 3602.7 and 2.1400[4][6][5]
Crystalline Cu₃(PO₄)₂/C 290 (with rapid decay)~2.5 and 2.010[6]

Visualization: Conversion Reaction Mechanism

G Discharge Discharge (Lithiation) Cathode_D Cathode Cu₃(PO₄)₂ + 6Li⁺ + 6e⁻ -> 3Cu⁰ + 2Li₃PO₄ Discharge->Cathode_D Charge Charge (Delithiation) Cathode_C Cathode 3Cu⁰ + 2Li₃PO₄ -> Cu₃(PO₄)₂ + 6Li⁺ + 6e⁻ Charge->Cathode_C Anode Anode (Li -> Li⁺ + e⁻)

Electrochemical conversion mechanism of Cu₃(PO₄)₂ cathode.
Precursor for Copper Phosphide Anodes

Application Note: While not typically used directly as an anode, copper phosphate is an excellent precursor for copper phosphides (e.g., Cu₃P, CuP₂), which are promising anode materials for lithium-ion batteries due to their high theoretical capacities. The conversion is typically achieved via a high-temperature carbothermal reduction process, where carbon acts as a reducing agent for both copper ions and the phosphate group.[8]

Experimental Protocol: Carbothermal Reduction of Copper Phosphate This protocol is adapted from methods for producing copper-phosphorus alloys.[8]

  • Mixture Preparation:

    • Synthesize or procure copper phosphate (e.g., Cu₃(PO₄)₂).

    • Thoroughly mix the copper phosphate powder with a carbon source, such as charcoal or graphite (B72142) powder. The amount of carbon should be stoichiometrically sufficient to reduce both CuO and P₂O₅ components.

    • Press the mixture into pellets to ensure good contact between reactants.

  • Reduction Reaction:

    • Place the pellets in a graphite crucible inside a tube furnace.

    • Heat the mixture under an inert or reducing atmosphere (e.g., Argon) to high temperatures (e.g., 800-1100°C).[8]

    • The reduction proceeds in two stages: reduction of copper oxide to metallic copper (350-650°C), followed by the reduction of P₂O₅ to elemental phosphorus, which then reacts with the copper to form copper phosphide (>650°C).[8]

    • Hold at the target temperature for 1-2 hours to ensure complete reaction.

    • Cool the furnace to room temperature and collect the resulting copper phosphide material.

Application in Biomedicine

Copper-based nanoparticles derived from phosphate precursors are gaining attention for their use in cancer therapy and as antimicrobial agents, leveraging the biological activity of copper ions.

Nanoplatforms for Cancer Therapy

Application Note: Copper-doped calcium phosphate (CuCaP) nanoparticles are emerging as a biodegradable nanoplatform for targeted cancer therapy.[9] These nanoparticles can be loaded with other therapeutic agents and are designed to be pH-responsive, degrading preferentially in the acidic tumor microenvironment (TME).[9] Upon degradation, they release Cu²⁺ ions and the loaded drug. The released Cu²⁺ can react with intracellular glutathione (B108866) (GSH), a key antioxidant, reducing it to Cu⁺. This Cu⁺ ion then catalyzes a Fenton-like reaction with locally produced H₂O₂, generating highly cytotoxic hydroxyl radicals (•OH) that induce a form of programmed cell death called ferroptosis.[9] This chemodynamic therapy (CDT) approach amplifies oxidative stress specifically within cancer cells.

Experimental Protocol: Synthesis of Drug-Loaded CuCaP Nanoparticles

This protocol describes a biomimetic mineralization method.[9]

  • Preparation of Solutions:

    • Prepare an aqueous solution containing calcium chloride (CaCl₂) and copper chloride (CuCl₂).

    • Prepare a separate aqueous solution of diammonium hydrogen phosphate ((NH₄)₂HPO₄).

    • Prepare a solution containing a template/stabilizer (e.g., lactate (B86563) oxidase, LOD) and the drug to be encapsulated (e.g., buthionine sulfoximine, BSO).

  • Mineralization:

    • Add the calcium/copper solution to the template/drug solution and stir.

    • Slowly add the phosphate solution dropwise to the mixture under vigorous stirring. This will initiate the precipitation of BSO-loaded CuCaP nanoparticles around the LOD template.

    • Allow the reaction to proceed for several hours at room temperature.

  • Purification:

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles multiple times with deionized water and ethanol to remove unreacted precursors and free drug.

    • Finally, redisperse the purified nanoparticles in a suitable buffer or deionized water for storage or use.

Visualization: Mechanism of Action in Tumor Microenvironment

G cluster_TME Tumor Microenvironment (Acidic pH) NP CuCaP Nanoparticle (Drug-Loaded) Degrade pH-Responsive Degradation NP->Degrade Enters TME Cu2 Release Cu²⁺ & Drug (BSO) Degrade->Cu2 GSH Glutathione (GSH) Cu2->GSH Reacts with Cu1 Cu⁺ GSH->Cu1 Reduces OH Hydroxyl Radical (•OH) Cu1->OH Fenton-like Reaction H2O2 H₂O₂ (from Lactate) H2O2->OH Fenton-like Reaction Death Ferroptosis & Cell Death OH->Death Induces

Signaling pathway for CuCaP-mediated cancer therapy.
Antibacterial Agents

Application Note: Copper phosphate nanoparticles possess inherent broad-spectrum antimicrobial properties.[10] The antibacterial activity is attributed to the release of copper ions, which can disrupt bacterial cell membranes, generate reactive oxygen species, and damage essential enzymes and DNA.[10] These nanoparticles are effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) bacteria, making them promising candidates for integration into medical devices, wound dressings, and disinfectant formulations.[10]

Experimental Protocol: Simple Precipitation Synthesis This protocol is adapted from a facile synthesis method for copper phosphate nanoparticles.[10]

  • Reactant Preparation:

    • Prepare a 0.1 M solution of a soluble copper salt (e.g., copper sulfate (B86663), CuSO₄) in deionized water.

    • Prepare a 0.1 M solution of a soluble phosphate salt (e.g., trisodium (B8492382) phosphate, Na₃PO₄) in deionized water.

  • Precipitation:

    • While vigorously stirring the copper sulfate solution, add the trisodium phosphate solution dropwise.

    • A precipitate of copper phosphate will form immediately.

    • Continue stirring the mixture for 1-2 hours at room temperature to ensure complete reaction and aging of the precipitate.

  • Washing and Drying:

    • Collect the precipitate by centrifugation or filtration.

    • Wash the collected nanoparticles repeatedly with deionized water to remove any unreacted ions.

    • Follow with a final wash using ethanol.

    • Dry the nanoparticles in an oven at 60-80°C overnight to obtain a fine powder.

Data Presentation: Antibacterial Activity

Bacterial StrainGram TypeActivity LevelReference
Staphylococcus aureusGram-positiveGood[10]
Bacillus cereusGram-positiveModerate[10]
E. coliGram-negativeGood[10]
Salmonella sp.Gram-negativeModerate[10]

References

use of copper phosphate in agriculture as a slow-release fertilizer and fungicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of copper phosphate (B84403) (Cu₃(PO₄)₂) in agriculture, focusing on its dual functionality as a slow-release fertilizer and a broad-spectrum fungicide. The information is intended to guide research and development efforts in creating sustainable and effective agricultural products.

Introduction

Copper phosphate is a sparingly soluble compound that offers a unique combination of benefits for crop production. Its low solubility in water allows for the gradual release of two essential nutrients: copper (Cu) and phosphorus (P). This slow-release mechanism minimizes nutrient leaching and provides a sustained supply to plants throughout their growth cycle.[1] Furthermore, the release of copper ions (Cu²⁺) from copper phosphate provides potent fungicidal and bactericidal activity, protecting crops from a variety of pathogens.[1][2]

Key Advantages:

  • Dual Functionality: Acts as both a fertilizer and a fungicide.[1]

  • Slow-Release Properties: The low solubility of copper phosphate ensures a gradual and controlled release of copper and phosphorus, enhancing nutrient use efficiency and reducing environmental runoff.[1]

  • Essential Nutrient Source: Provides copper, a vital micronutrient for enzyme activity, chlorophyll (B73375) production, and seed development, and phosphorus, a macronutrient crucial for root growth, flowering, and fruiting.[1]

  • Broad-Spectrum Antimicrobial Activity: Released copper ions are toxic to a wide range of fungal and bacterial plant pathogens.[1][2]

Data Presentation

Nutrient Composition and Release Characteristics

The following table summarizes the nutrient content of copper phosphate and provides an example of its slow-release profile compared to more soluble copper sources.

ParameterCopper Phosphate (Cu₃(PO₄)₂)Copper Sulfate (CuSO₄)Reference
Copper (Cu) Content (%) ~48.3%~25.5%Calculated
Phosphorus (P) Content (%) ~20.5%0%Calculated
Water Solubility LowHigh[1]
Nutrient Release Profile Slow, sustained releaseRapid release, prone to leaching[1]
Fungicidal Efficacy of Copper Compounds

The table below presents the 50% effective concentration (EC₅₀) values for copper compounds against various plant pathogens, demonstrating the fungicidal potential of copper. While specific EC₅₀ data for copper phosphate is limited in publicly available literature, the data for other copper compounds provide a strong indication of its likely efficacy.

PathogenCopper CompoundEC₅₀ (µg/mL)Reference
Botrytis cinereaCopper Oxide Nanoparticles160[3]
Fusarium oxysporumCopper Oxide Nanoparticles>1000[3]
Phytophthora infestansCopper Phosphite0.04%[1]
Alternaria alternataCopper Nanoparticles235[4]
Verticillium dahliaCopper Nanoparticles162-310[4]
Impact on Crop Yield

The application of copper-containing fertilizers has been shown to improve crop yields, particularly in copper-deficient soils. The slow-release nature of copper phosphate suggests it can provide a consistent supply of this essential micronutrient, leading to enhanced growth and productivity.

CropTreatmentYield Increase (%)Reference
TomatoCopper-based foliar fertilizer20.75% (compared to water-sprayed)[5]
Soybean5 kg Cu/ha19.4% (dry matter yield over control)[2]
WheatCopper fertilizationSite-dependent, one trial showed an increase[6]

Experimental Protocols

Synthesis of Copper Phosphate Nanoparticles (Precipitation Method)

This protocol describes a simple precipitation method for synthesizing copper phosphate nanoparticles suitable for agricultural research.[3][7]

Materials:

Procedure:

  • Prepare a 3 mM solution of copper (II) acetate by dissolving the appropriate amount in 150 mL of distilled water in a beaker.

  • Homogenize the solution by stirring for 20 minutes at room temperature.

  • Slowly add a stoichiometric amount (3 mmol) of phosphoric acid to the copper acetate solution while stirring continuously. A cloudy precipitate will form.

  • (Optional) For nanoparticle synthesis, 2 mL of hydrazine hydrate can be added to the solution.

  • Continue stirring the mixture for a designated period (e.g., 1-2 hours) to allow for complete reaction and particle formation.

  • Separate the copper phosphate precipitate by centrifugation (e.g., 4000 rpm for 15 minutes).

  • Wash the precipitate by resuspending it in distilled water and centrifuging again. Repeat this washing step three times to remove any unreacted reagents.

  • A final wash with ethanol can be performed to aid in drying.

  • Dry the resulting copper phosphate powder in an oven at a suitable temperature (e.g., 80-100°C) until a constant weight is achieved.

Evaluation of Nutrient Release Rate

This protocol outlines a laboratory leaching method to determine the rate of nutrient (Cu and P) release from copper phosphate granules.[8]

Materials:

  • Copper phosphate granules

  • Leaching columns

  • Peristaltic pump

  • Deionized water or a buffered solution (e.g., citrate)

  • Ion-exchange resin columns (to capture leached Cu²⁺ and PO₄³⁻ ions)

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for Cu analysis

  • UV-Vis Spectrophotometer for P analysis (e.g., Molybdenum Blue method)

Procedure:

  • Place a known weight of copper phosphate granules into the leaching column.

  • Continuously pump deionized water or a buffered solution through the column at a constant flow rate.

  • Pass the leachate through the appropriate ion-exchange resin columns to capture the released copper and phosphate ions.

  • At regular time intervals (e.g., 1, 3, 6, 12, 24, 48 hours and then daily), replace the ion-exchange columns with fresh ones.

  • Elute the captured copper and phosphate from the used resin columns using an appropriate eluent (e.g., a dilute acid).

  • Quantify the concentration of copper and phosphorus in the eluate using ICP-OES/AAS and UV-Vis spectrophotometry, respectively.

  • Calculate the cumulative release of each nutrient over time and express it as a percentage of the total nutrient content in the initial sample.

  • Plot the cumulative release percentage against time to obtain the nutrient release curve.

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol determines the fungicidal efficacy of copper phosphate against a target plant pathogenic fungus.

Materials:

  • Pure culture of the target fungus (e.g., Botrytis cinerea, Fusarium oxysporum)

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes

  • Sterile copper phosphate suspension at various concentrations

  • Sterile distilled water (control)

  • Commercial fungicide (positive control)

  • Cork borer or sterile scalpel

  • Incubator

Procedure:

  • Prepare PDA medium and sterilize it by autoclaving.

  • While the PDA is still molten, add the sterile copper phosphate suspension to achieve a range of final concentrations (e.g., 10, 50, 100, 200, 500 µg/mL). Also prepare control plates with sterile distilled water and positive control plates with a commercial fungicide.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • From a fresh, actively growing culture of the target fungus, cut a mycelial plug (e.g., 5 mm diameter) using a sterile cork borer.

  • Place the mycelial plug in the center of each prepared Petri dish.

  • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

  • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition (MGI) for each concentration using the following formula: MGI (%) = [(dc - dt) / dc] x 100 Where: dc = average diameter of the fungal colony in the control plate dt = average diameter of the fungal colony in the treated plate

  • Determine the EC₅₀ value by plotting the MGI percentage against the logarithm of the copper phosphate concentration and performing a regression analysis.

Visualization of Mechanisms

Fungicidal Action of Copper Ions

Fungicidal_Action cluster_extracellular Extracellular cluster_fungal_cell Fungal Cell CuP Copper Phosphate (Cu₃(PO₄)₂) Cu2+ Cu²⁺ Ions CuP->Cu2+ Slow Release CellWall Cell Wall Cu2+->CellWall CellMembrane Cell Membrane CellWall->CellMembrane Cytoplasm Cytoplasm CellMembrane->Cytoplasm Uptake Enzymes Enzymes Cytoplasm->Enzymes Inhibition Proteins Proteins Cytoplasm->Proteins Denaturation DNA DNA Cytoplasm->DNA Damage ROS Reactive Oxygen Species (ROS) Cytoplasm->ROS Generation Disruption Disruption of Cellular Processes Enzymes->Disruption Proteins->Disruption DNA->Disruption ROS->Disruption Fungal Cell Death Fungal Cell Death Disruption->Fungal Cell Death Nutrient_Uptake cluster_soil Soil cluster_root Plant Root CuP_Fertilizer Copper Phosphate Fertilizer Soil_Solution Soil Solution CuP_Fertilizer->Soil_Solution Dissolution Cu2+_ion Cu²⁺ Soil_Solution->Cu2+_ion PO4_ion PO₄³⁻ Soil_Solution->PO4_ion Root_Hair Root Hair Cu2+_ion->Root_Hair PO4_ion->Root_Hair Epidermis Epidermis Root_Hair->Epidermis Active Transport Cortex Cortex Epidermis->Cortex Xylem Xylem Cortex->Xylem Shoot Plant Shoot (Growth & Development) Xylem->Shoot Translocation to Shoot Experimental_Workflow Start Start: Copper Phosphate Product Development Synthesis Synthesis of Copper Phosphate Start->Synthesis Characterization Physicochemical Characterization (e.g., XRD, SEM) Synthesis->Characterization Fertilizer_Eval Fertilizer Efficacy Evaluation Characterization->Fertilizer_Eval Fungicide_Eval Fungicide Efficacy Evaluation Characterization->Fungicide_Eval Nutrient_Release Nutrient Release Kinetics Study Fertilizer_Eval->Nutrient_Release Pot_Trials Greenhouse/ Pot Trials Fertilizer_Eval->Pot_Trials In_Vitro_Assay In Vitro Antifungal Assay (EC₅₀) Fungicide_Eval->In_Vitro_Assay Data_Analysis Data Analysis & Interpretation Nutrient_Release->Data_Analysis Field_Trials Field Trials Pot_Trials->Field_Trials Field_Trials->Data_Analysis In_Vivo_Assay In Vivo Plant Protection Assay In_Vitro_Assay->In_Vivo_Assay In_Vivo_Assay->Data_Analysis End End: Product Optimization Data_Analysis->End

References

Application Notes and Protocols for Photo-Assisted Fenton-Like Degradation of Pollutants Using Copper(II) Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Advanced oxidation processes (AOPs) are a class of highly effective methods for the degradation of persistent organic pollutants in wastewater. Among these, Fenton-like reactions, which utilize catalysts other than iron, have garnered significant attention due to their efficacy at a wider range of pH values. Copper(II) phosphate (B84403) (Cu₃(PO₄)₂) has emerged as a promising heterogeneous catalyst for photo-assisted Fenton-like processes. This is attributed to its ability to efficiently activate hydrogen peroxide (H₂O₂) under visible light irradiation to generate highly reactive hydroxyl radicals (•OH), the primary species responsible for pollutant degradation.[1][2][3]

These application notes provide a comprehensive overview and detailed protocols for the synthesis of copper(II) phosphate and its application in the photo-assisted Fenton-like degradation of organic pollutants, using ciprofloxacin (B1669076) as a model compound.[1]

Data Presentation

The following tables summarize the quantitative data regarding the catalytic performance of copper(II) phosphate in Fenton-like and photo-assisted Fenton-like processes for the degradation of ciprofloxacin.

Table 1: Comparison of Reaction Rates for Ciprofloxacin Degradation

CatalystProcessRate Constant (min⁻¹)Reference
Copper(II) Phosphate Fenton-like 0.00155 [1][3]
Copper(II) Phosphate Photo-assisted Fenton-like 0.00445 [1][3]
Commercial CuOFenton-like0.00023[1][3]
Fe₂O₃Photo-assisted Fenton-likeLower than Cu₃(PO₄)₂[1]
CeO₂Photo-assisted Fenton-likeLower than Cu₃(PO₄)₂[1]

Reaction Conditions: 25 mg catalyst, 50 µL 30% H₂O₂, 100 mL of 15 mg/L ciprofloxacin, room temperature, 600 rpm stirring, visible light (λ ≥ 400 nm), native pH (~6.5).[3]

Table 2: Kinetic Parameters for Ciprofloxacin Degradation

ParameterValueReference
Reaction Order Pseudo-first-order [1][3]

Experimental Protocols

Protocol 1: Synthesis of Copper(II) Phosphate Catalyst

This protocol describes a facile precipitation method for the synthesis of copper(II) phosphate.[1][3]

Materials:

Equipment:

  • Beakers

  • Magnetic stirrer

  • Filtration apparatus

  • Drying oven

Procedure:

  • Dissolve 2.4160 g (0.01 mol) of Cu(NO₃)₂ in DI water.

  • Dissolve 2.6412 g (0.02 mol) of (NH₄)₂HPO₄ in DI water.

  • While stirring, add the copper(II) nitrate solution to the ammonium phosphate solution. A light-blue precipitate will form.

  • Continue intensive agitation for 1 hour.

  • Separate the precipitate by filtration.

  • Wash the precipitate with 500 mL of DI water.

  • Dry the precipitate at 80°C for 24 hours.[3]

Protocol 2: Photo-Assisted Fenton-Like Degradation of Ciprofloxacin

This protocol details the experimental setup for the degradation of ciprofloxacin using the synthesized copper(II) phosphate catalyst.

Materials:

  • Synthesized copper(II) phosphate catalyst

  • Ciprofloxacin (CIP)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Deionized (DI) water

Equipment:

  • Reaction vessel (e.g., beaker)

  • Magnetic stirrer

  • Visible light source (λ ≥ 400 nm)

  • High-performance liquid chromatograph (HPLC) for analysis

Procedure:

  • Prepare a 100 mL aqueous solution of ciprofloxacin with a concentration of 15 mg/L.

  • Add 25 mg of the copper(II) phosphate catalyst to the ciprofloxacin solution.

  • Stir the suspension at 600 rpm at room temperature.

  • Initiate the reaction by adding 50 µL of 30% H₂O₂ to the suspension.

  • Simultaneously, irradiate the reaction mixture with a visible light source (λ ≥ 400 nm).

  • The reaction is carried out at the native pH of the solution (approximately 6.5).

  • At regular time intervals, withdraw aliquots of the reaction mixture.

  • Filter the aliquots to remove the catalyst particles.

  • Analyze the concentration of ciprofloxacin in the filtered samples using HPLC to determine the degradation rate.

Visualizations

Experimental Workflow

G cluster_synthesis Catalyst Synthesis cluster_degradation Degradation Protocol S1 Dissolve Cu(NO₃)₂ S3 Mix Solutions & Precipitate S1->S3 S2 Dissolve (NH₄)₂HPO₄ S2->S3 S4 Filter & Wash S3->S4 S5 Dry Precipitate S4->S5 D2 Add Cu₃(PO₄)₂ Catalyst S5->D2 Copper(II) Phosphate Catalyst D1 Prepare Ciprofloxacin Solution D1->D2 D3 Add H₂O₂ & Irradiate D2->D3 D4 Sample at Intervals D3->D4 D5 Filter Samples D4->D5 D6 Analyze via HPLC D5->D6

Caption: Experimental workflow for the synthesis of copper(II) phosphate and its application in the photo-assisted Fenton-like degradation of ciprofloxacin.

Proposed Signaling Pathway for Pollutant Degradation

G cluster_catalyst Catalyst Surface cluster_reactants Reactants cluster_products Products Cu2 Cu²⁺ Cu1 Cu⁺ Cu2->Cu1 e⁻ transfer Cu1->Cu2 Regeneration H2O2 H₂O₂ OH_radical •OH (Hydroxyl Radical) H2O2->OH_radical Activation by Cu⁺ Light Visible Light (hν) Light->Cu2 Photo-excitation Pollutant Organic Pollutant Degradation_Products Degradation Products Pollutant->Degradation_Products Oxidation OH_radical->Degradation_Products H2O H₂O OH_radical->H2O

Caption: Proposed mechanism for the photo-assisted Fenton-like degradation of pollutants using copper(II) phosphate.

References

Application Notes and Protocols: Copper Phosphate Catalysts for the Direct Oxidation of Methane to Formaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing copper phosphate-based catalysts in the direct partial oxidation of methane (B114726) to formaldehyde (B43269). This process is a critical area of research for converting abundant methane into a valuable chemical feedstock, bypassing traditional energy-intensive methods.

Introduction

The direct selective oxidation of methane to formaldehyde is a challenging yet highly desirable chemical transformation. Copper phosphate (B84403) catalysts have emerged as a promising class of materials for this reaction, demonstrating notable activity and selectivity. This document outlines the synthesis of various copper phosphate catalysts, experimental procedures for evaluating their catalytic performance, and a summary of their reported efficiencies. The information is compiled from recent studies to provide a practical guide for researchers in this field.

Catalyst Synthesis Protocols

The catalytic performance of copper phosphate is highly dependent on its specific crystalline phase and synthesis method. Different copper precursors and P/Cu ratios can lead to variations in activity and selectivity.[1][2][3] Below are detailed protocols for the synthesis of several active copper phosphate catalysts.

Synthesis of Copper(II) Pyrophosphate (Cu₂P₂O₇)

Copper(II) pyrophosphate, particularly the α-Cu₂P₂O₇ phase, has been identified as an effective catalyst for methane oxidation.[4]

Protocol 1: Precipitation Method using Copper(II) Acetate (B1210297)

  • Preparation of Precursor Solutions:

    • Dissolve copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) in distilled water.

    • Dissolve diammonium hydrogen phosphate ((NH₄)₂HPO₄) in distilled water.

  • Precipitation:

    • Mix the two solutions to precipitate the copper phosphate precursor.

  • Washing and Drying:

    • Collect the precipitate by filtration.

    • Wash the precipitate thoroughly with distilled water.

    • Dry the precipitate at 70°C for 12 hours.

  • Calcination:

    • Calcine the dried powder in air at 700°C for 3 hours to obtain the crystalline Cu₂P₂O₇ phase.[5]

Protocol 2: Precipitation Method using Copper(II) Nitrate (B79036)

  • This protocol is similar to Protocol 1, but uses copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) as the copper source. This has been shown to improve the catalytic activity due to better control of the surface nanostructure.[1][2]

Synthesis of Other Copper Phosphate Phases

Different stoichiometries of copper and phosphate can be achieved to study the effect of the Cu/P ratio on catalytic performance. For instance, Cu₃(PO₄)₂ and Cu₄O(PO₄)₂ can also be synthesized using similar precipitation methods by adjusting the molar ratios of the copper and phosphate precursors.[1][3]

Experimental Workflow for Catalyst Synthesis

The general workflow for the synthesis of copper phosphate catalysts via precipitation is illustrated below.

Catalyst_Synthesis_Workflow cluster_solution Solution Preparation cluster_reaction Reaction & Processing Cu_precursor Copper Precursor (e.g., Cu(NO₃)₂·3H₂O) Mixing Mixing & Precipitation Cu_precursor->Mixing P_precursor Phosphate Precursor (e.g., (NH₄)₂HPO₄) P_precursor->Mixing Solvent Distilled Water Solvent->Cu_precursor Solvent->P_precursor Filtration Filtration & Washing Mixing->Filtration Precipitate Formation Drying Drying (e.g., 70-110°C) Filtration->Drying Calcination Calcination (e.g., 700°C) Drying->Calcination Final_Catalyst Crystalline Copper Phosphate Calcination->Final_Catalyst

Caption: Workflow for Copper Phosphate Catalyst Synthesis.

Catalytic Performance Evaluation Protocol

The direct oxidation of methane to formaldehyde is typically carried out in a fixed-bed flow reactor system at atmospheric pressure.

Experimental Setup:

  • Reactor: A quartz or stainless steel fixed-bed reactor.

  • Catalyst Loading: Typically 50-100 mg of the synthesized catalyst.

  • Gas Feed: A mixture of methane (CH₄), oxygen (O₂), and an inert gas (e.g., N₂ or He). A common composition is a CH₄/O₂/N₂ ratio of 7/1/8.[1]

  • Flow Control: Mass flow controllers to regulate the gas flow rates.

  • Temperature Control: A furnace with a temperature controller to maintain the reaction temperature (typically in the range of 400-700°C).[1][5]

  • Product Analysis: An online gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) for hydrocarbon analysis and a Thermal Conductivity Detector (TCD) for permanent gas analysis. PoraPack™ Q and active carbon columns are commonly used.[5]

Protocol for Catalytic Testing:

  • Catalyst Packing: Load a known amount of the catalyst into the reactor, typically supported by quartz wool.

  • Pretreatment: Pretreat the catalyst in an oxygen-containing atmosphere (e.g., O₂ diluted with He) at a high temperature (e.g., 600°C) for a specified duration (e.g., 30 minutes).[5]

  • Reaction Initiation:

    • Set the desired reaction temperature.

    • Introduce the reactant gas mixture (CH₄/O₂/inert) at a controlled total flow rate (e.g., 70 mL/min).[5]

  • Product Analysis:

    • After the reaction reaches a steady state, analyze the effluent gas stream using the online GC to determine the concentrations of reactants and products (CH₄, O₂, CO, CO₂, HCHO, C₂H₄, C₂H₆).

  • Data Calculation:

    • Methane Conversion (%):

    • Formaldehyde Selectivity (%):

      HCHO Yield (%) = CH₄ Conversion (%) * HCHO Selectivity (%) / 100

Experimental Workflow for Catalytic Testing

The following diagram illustrates the typical experimental setup for the catalytic oxidation of methane.

Catalytic_Testing_Workflow cluster_gas_feed Gas Feed System cluster_reactor_system Reactor System cluster_analysis Product Analysis CH4_source CH₄ Cylinder MFCs Mass Flow Controllers CH4_source->MFCs O2_source O₂ Cylinder O2_source->MFCs N2_source N₂/He Cylinder N2_source->MFCs Reactor Fixed-Bed Reactor (with Catalyst) MFCs->Reactor Reactant Mixture Traps Cold Traps (0°C, -40°C) Reactor->Traps Effluent Gas Furnace Furnace GC Gas Chromatograph (FID/TCD) Traps->GC Data_Analysis Performance Calculation GC->Data_Analysis Concentration Data

Caption: Experimental Setup for Methane Oxidation.

Summary of Catalytic Performance Data

The following tables summarize the catalytic performance of various copper phosphate catalysts as reported in the literature.

Table 1: Performance of Different Copper Phosphate Catalysts

CatalystCu/P RatioReaction Temp. (°C)CH₄ Conversion (%)HCHO Selectivity (%)HCHO Yield (%)Reference
Cu₂P₂O₇1:15501.528.00.42[1]
Cu₃(PO₄)₂3:25502.118.00.38[1]
Cu₂P₄O₁₂1:25500.433.00.13[1]
Cu₄O(PO₄)₂2:15502.510.00.25[1]
Cu₂P₂O₇ (from Cu(NO₃)₂)1:15502.039.50.79[1]

Reaction Conditions: Catalyst (50 mg), CH₄/O₂/N₂ (7/1/8 sccm). [1] Table 2: Comparison with Other Metal Phosphate Catalysts

CatalystReaction Temp. (°C)HCHO Yield (%)Reference
Cu₂P₂O₇5500.42[1]
FePO₄5500.31[1]
BiPO₄5500.15[1]
GaPO₄550~0.1[1]

Reaction Conditions: Catalyst (50 mg), CH₄/O₂/N₂ (7/1/8 sccm), 550 °C. [1]

Proposed Reaction Mechanism

Mechanistic studies suggest that the surface lattice oxygen of Cu₂P₂O₇ reacts with methane to produce formaldehyde as the primary product. [1][2]The surface redox-active Lewis acidic Cu²⁺ sites are believed to play a crucial role in the C-H bond activation, while the weakly basic phosphate units help to suppress the over-oxidation of formaldehyde to CO₂. [1][2] The proposed elementary steps can be visualized as follows:

Reaction_Mechanism cluster_surface_reaction Surface Reaction CH4 CH₄ CH4_Activation CH₄ Activation on Cu²⁺ CH4->CH4_Activation O2 O₂ Catalyst_Reduced Cu₂P₂O₇-δ (Reduced) O2->Catalyst_Reduced Re-oxidation Catalyst_Active Cu₂P₂O₇ (Oxidized) Catalyst_Active->CH4_Activation Over_Oxidation Over-oxidation Catalyst_Active->Over_Oxidation Catalyst_Reduced->Catalyst_Active HCHO HCHO HCHO->Over_Oxidation H2O H₂O CO2 CO₂ HCHO_Formation HCHO Formation & Desorption CH4_Activation->HCHO_Formation Reaction with Lattice O HCHO_Formation->Catalyst_Reduced HCHO_Formation->HCHO HCHO_Formation->H2O Over_Oxidation->CO2

Caption: Proposed Mechanism for Methane Oxidation on Cu₂P₂O₇.

Conclusion

Copper phosphate catalysts, particularly Cu₂P₂O₇ synthesized from a copper nitrate precursor, show significant promise for the direct oxidation of methane to formaldehyde. [1]The synthesis and testing protocols provided herein offer a standardized approach for researchers to investigate and further optimize these catalytic systems. The provided data highlights the superior performance of copper phosphates compared to other metal phosphates like FePO₄ and BiPO₄ under similar conditions. [1]Further research into catalyst modification, such as deposition on supports like silica, may lead to enhanced performance and durability.

References

Application Notes and Protocols for the Gel Growth of Single Copper Zinc Hydrogen Phosphate Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of single crystals of copper zinc hydrogen phosphate (B84403) (CuZn(HPO₄)₂) using the single diffusion gel growth technique. This method is advantageous for growing high-quality, pure crystals of sparingly soluble salts at ambient temperatures. The resulting crystals have potential applications in various fields, including nonlinear optics and materials science.

Experimental Protocols

This section details the step-by-step methodology for the preparation of the silica (B1680970) hydrogel, the setup of the crystal growth apparatus, and the initiation of the crystallization process. The protocol is adapted from established methods for growing bimetallic hydrogen phosphate crystals.[1]

Materials and Reagents
  • Copper (II) Nitrate (B79036) (Cu(NO₃)₂)

  • Zinc Nitrate (Zn(NO₃)₂)

  • Orthophosphoric Acid (H₃PO₄)

  • Sodium Metasilicate (B1246114) (Na₂SiO₃·9H₂O)

  • Double De-mineralized Water

  • Test tubes (borosilicate glass)

  • Beakers

  • Magnetic stirrer

  • pH meter

  • Pipettes

Protocol for Single Diffusion Gel Growth

1. Preparation of Silica Hydrogel (1 M Sodium Metasilicate Solution)

  • Dissolve 284.20 g of sodium metasilicate (Na₂SiO₃·9H₂O) in 1 liter of double de-mineralized water to prepare a 1 M stock solution.[1]

  • Stir the solution until the sodium metasilicate is completely dissolved.

  • Allow the solution to stand for several days to allow any suspended impurities to settle, resulting in a clear stock solution.[1]

  • Determine the density of the stock solution using a specific gravity bottle. Adjust the density to a range of 1.03 g/cc to 1.05 g/cc, as this influences the gelation process and crystal quality.[1]

2. Gel Setting and pH Adjustment

  • In a beaker, mix the 1 M sodium metasilicate stock solution with orthophosphoric acid (H₃PO₄). The orthophosphoric acid will act as the gelling agent and also as the source of hydrogen phosphate ions for the crystal.

  • Carefully adjust the pH of the mixture to a value between 5.0 and 7.0 by varying the proportions of the sodium metasilicate solution and orthophosphoric acid.[1] Use a pH meter for accurate measurement.

  • Pour the resulting solution into clean, borosilicate glass test tubes.

  • Allow the gel to set at ambient temperature. This process can take from a few hours to a couple of days.

3. Gel Aging

  • Once the gel has set, it must be aged. The aging period can range from 4 hours to 6 days, depending on the gel's pH and the ambient temperature.[1] Gel aging is a critical step that affects the pore size of the gel matrix and, consequently, the nucleation and growth of the crystals.

4. Preparation and Addition of the Supernatant Solution

  • Prepare a supernatant solution containing an equimolar mixture of copper (II) nitrate (Cu(NO₃)₂) and zinc nitrate (Zn(NO₃)₂).

  • After the gel has aged, carefully and slowly add the supernatant solution on top of the set gel using a pipette, allowing it to flow down the inner walls of the test tube to avoid disturbing the gel surface.

  • Seal the test tubes to prevent evaporation.

5. Crystal Growth and Harvesting

  • Allow the setup to remain undisturbed at ambient temperature. The copper and zinc ions from the supernatant solution will diffuse into the gel matrix and react with the hydrogen phosphate ions from the orthophosphoric acid.

  • Single crystals of copper zinc hydrogen phosphate will start to nucleate and grow within the gel over a period of several days to weeks.

  • Once the crystals have reached the desired size, carefully remove them from the gel and wash them with de-mineralized water to remove any adhering gel.

Data Presentation

The following tables summarize the key quantitative data reported for single crystals of copper zinc hydrogen phosphate grown by the gel technique.

Table 1: Crystallographic Data

ParameterValueReference
Crystal SystemOrthorhombic[2][3]
Space GroupPnma[2][3]
Lattice Parameter a10.51 Å[2][3]
Lattice Parameter b18.9 Å[2][3]
Lattice Parameter c5.05 Å[2][3]
α, β, γ90°[2][3]

Table 2: Physical and Optical Properties

PropertyValueReference
Thermal StabilityStable up to the point of dehydration[2][3]
Activation Energy0.426 eV[2][3]
PhotoconductivityPositive photoconduction nature[2][3]
SHG Efficiency (vs. KDP)2.73 times greater than KDP[2][3]
Estimated SHG Efficiency (CuZnHPO₄)52.6 mJ[2][3]
Estimated SHG Efficiency (KDP)19.2 mJ[2][3]

Visualizations

Experimental Workflow for Single Diffusion Gel Growth

experimental_workflow A Prepare 1M Sodium Metasilicate Solution B Mix with Orthophosphoric Acid (Adjust pH to 5.0-7.0) A->B C Pour into Test Tubes and Allow Gel to Set B->C D Age the Gel (4 hours - 6 days) C->D F Carefully Add Supernatant Solution onto the Aged Gel D->F E Prepare Equimolar Cu(NO₃)₂ and Zn(NO₃)₂ Supernatant Solution E->F G Seal Test Tubes and Allow Diffusion and Reaction F->G H Single Crystal Growth of CuZn(HPO₄)₂ G->H I Harvest and Wash Grown Crystals H->I

Caption: Workflow for the synthesis of CuZn(HPO₄)₂ single crystals.

Logical Relationship of Key Parameters in Gel Growth

logical_relationship gel_density Gel Density (1.03-1.05 g/cc) pore_size Gel Pore Size gel_density->pore_size gel_ph Gel pH (5.0-7.0) gel_ph->pore_size gel_aging Gel Aging Time (4h - 6d) gel_aging->pore_size reactant_conc Reactant Concentration nucleation Nucleation Rate reactant_conc->nucleation diffusion_rate Ion Diffusion Rate pore_size->diffusion_rate diffusion_rate->nucleation crystal_quality Crystal Quality & Size nucleation->crystal_quality

References

Troubleshooting & Optimization

optimizing pH and temperature for controlled synthesis of copper hydrogen phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the controlled synthesis of copper hydrogen phosphate (B84403) (CuHPO₄). The following sections offer detailed experimental protocols, address common issues, and provide clear, actionable solutions to optimize your synthesis for desired outcomes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of copper hydrogen phosphate, providing potential causes and solutions.

Problem Potential Cause Suggested Solution
**1. Formation of Undesired Copper Phosphate Phases (e.g., Cu₂(PO₄)OH, Cu₃(PO₄)₂) **Incorrect pH of the reaction mixture: The pH of the synthesis solution is a critical factor in determining the final copper phosphate phase.[1]pH Adjustment: Carefully monitor and adjust the pH of the reaction mixture. For the synthesis of CuHPO₄·H₂O, a pH range of 0.3-1.4 is generally required. If the pH is too high (e.g., 1.9-2.5), other phases like octacalcium copper phosphate (OCUP) may form.[2] Use dilute phosphoric acid or a suitable buffer to maintain the desired pH throughout the synthesis.
Incorrect Cu/P molar ratio: The stoichiometry of the reactants significantly influences the composition of the final product.[2]Stoichiometry Control: Ensure the accurate measurement and addition of copper and phosphate precursors to achieve the desired molar ratio. For CuHPO₄·H₂O, a Cu/P ratio between 0.4 and 1.5 is often optimal.[2]
Inappropriate reaction temperature: Temperature can affect the stability and formation kinetics of different copper phosphate phases.Temperature Control: Maintain the reaction temperature within the optimal range for CuHPO₄ synthesis. While specific optimal temperatures can vary with the method, wet chemical syntheses are often performed at or near room temperature. Higher temperatures in hydrothermal synthesis can lead to the formation of other phases like Cu₂(PO₄)OH or Cu₃(PO₄)₂.[3]
2. Low Product Yield Incomplete precipitation: The reaction may not have gone to completion, leaving soluble copper and phosphate species in the solution.Reaction Time and Stirring: Increase the reaction time and ensure continuous, vigorous stirring to promote complete precipitation. Aging the precipitate in the mother liquor for a specified period can also improve the yield.
Loss of product during washing: Excessive or improper washing of the precipitate can lead to the dissolution of the product, especially if the wash solution is not pH-adjusted.Washing Procedure: Wash the precipitate with deionized water sparingly. If solubility is a concern, consider washing with a solution that has a pH within the stability range of CuHPO₄.
3. Poor Crystallinity or Amorphous Product Rapid precipitation: Fast addition of reagents can lead to the formation of amorphous or poorly crystalline material.Slow Reagent Addition: Add the precipitating agent dropwise while vigorously stirring the solution to control the rate of nucleation and promote crystal growth.
Low reaction temperature: Insufficient thermal energy may hinder the formation of a well-defined crystal lattice.Optimize Temperature: While high temperatures can lead to undesired phases, a moderately elevated temperature (e.g., tempering at 373 K) can improve crystallinity.[4]
4. Undesired Crystal Morphology Inappropriate solvent system or additives: The solvent and any additives can significantly influence the crystal habit.Solvent and Additive Selection: The use of different solvents or the addition of surfactants can be explored to control crystal morphology. For instance, in the synthesis of related copper phosphates, various morphologies like spherical, pine needle-like, and rod-like crystals have been obtained by controlling synthetic conditions.[3]
5. Product is an Unintended Color Formation of impurities or different copper phosphate phases: The color of the precipitate can be an indicator of the product's composition. Pure CuHPO₄ is often described as emerald-green needles, while other copper phosphates can be light blue or pale greenish-blue.[3][4][5]Verify Synthesis Parameters: Double-check all reaction parameters (pH, temperature, stoichiometry) to ensure they are within the desired range for the target product. Characterize the product using techniques like XRD to identify the phase.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common methods include wet chemical precipitation, hydrothermal synthesis, and solid-state reaction. Wet chemical precipitation is widely used due to its simplicity and control over reaction parameters at relatively low temperatures.[2] Hydrothermal synthesis is employed to obtain well-defined crystalline structures.[6] Solid-state reaction involves heating solid precursors and is typically used for producing anhydrous phases.[4]

Q2: How does pH affect the synthesis of this compound?

A2: The pH of the reaction solution is a critical parameter that dictates the specific copper phosphate phase that is formed. For instance, in a wet chemical synthesis, a pH in the range of 0.3-1.4 typically yields CuHPO₄·H₂O, while a pH between 1.9 and 2.5 can lead to the formation of octacalcium copper phosphate (OCUP).[2]

Q3: What is the role of temperature in the synthesis of this compound?

A3: Synthesis temperature influences the reaction kinetics, crystallinity, and the stability of the resulting phase. In wet chemical methods, reactions are often carried out at or near room temperature. For hydrothermal synthesis, higher temperatures (e.g., 150-350°C) can be used to promote the formation of highly crystalline materials, but can also lead to different phases such as Cu₂(PO₄)OH or Cu₃(PO₄)₂.[3] Post-synthesis heat treatment (tempering) at a moderate temperature, for example at 373 K, can be used to improve the crystallinity of CuHPO₄.[4]

Q4: How can I verify the purity and phase of my synthesized this compound?

A4: The most definitive method for phase identification and purity assessment is Powder X-ray Diffraction (PXRD). The resulting diffraction pattern can be compared to standard reference patterns for different copper phosphate compounds. Other characterization techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) can provide information about the presence of phosphate and hydrogen phosphate groups, and Thermal Gravimetric Analysis (TGA) can be used to study the thermal decomposition and hydration state of the material.[5]

Q5: My precipitate is light blue. What does this indicate?

A5: A light blue precipitate often suggests the formation of a copper phosphate compound other than the desired emerald-green CuHPO₄. For example, precipitates of other copper phosphate species formed under different pH conditions can appear light blue or pale greenish-blue.[3][5] It is recommended to verify the pH of your reaction and characterize the product using PXRD to identify the exact phase.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of this compound and related compounds under various conditions.

Table 1: Influence of pH and Cu/P Ratio on Copper Phosphate Phases (Wet Chemical Synthesis at Room Temperature)

pH RangeCu/P Molar RatioResulting Product PhaseReference
0.3 - 1.40.4 - 1.5CuHPO₄·H₂O[2]
1.9 - 2.50.4 - 1.5Octacalcium copper phosphate (OCUP)[2]
-2.0Initially OCUP, transforms to Cu₂(PO₄)OH after 24 hours[2]

Table 2: Influence of Temperature on Copper Phosphate Phases (Hydrothermal Synthesis)

Starting MaterialTemperature (°C)Resulting Product PhaseReference
CuHPO₄·H₂O150 - 300Cu₂(PO₄)OH (octahedral crystals)[3]
CuHPO₄·H₂O350Cu₃(PO₄)₂ (granular crystals)[3]

Experimental Protocols

Protocol 1: Wet Chemical Synthesis of CuHPO₄·H₂O

This protocol is adapted from the wet chemical method described for the synthesis of copper (II) hydrogen phosphates.[2]

Materials:

  • Copper (II) source (e.g., CuSO₄·5H₂O)

  • Phosphoric acid (H₃PO₄)

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Beakers and other standard laboratory glassware

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

Procedure:

  • Prepare an aqueous solution of the copper (II) salt.

  • While vigorously stirring, slowly add phosphoric acid to the copper solution.

  • Continuously monitor the pH of the mixture and adjust it to be within the 0.3-1.4 range by adding dilute phosphoric acid or a suitable base.

  • Ensure the Cu/P molar ratio is maintained between 0.4 and 1.5.

  • Continue stirring the mixture at room temperature for a designated period (e.g., 24 hours) to allow for complete precipitation.

  • Collect the precipitate by filtration.

  • Wash the precipitate sparingly with deionized water.

  • Dry the product in an oven at a low temperature (e.g., 60°C) to avoid thermal decomposition.

Protocol 2: Solid-State Synthesis of CuHPO₄

This protocol is based on the method described by Günther et al.[4]

Materials:

  • Copper (II) oxide (CuO)

  • Phosphoric acid (H₃PO₄, 65%)

  • Mortar and pestle

  • Oven or furnace capable of reaching 373 K (100°C)

Procedure:

  • In a mortar, thoroughly mix copper (II) oxide and 65% phosphoric acid for several hours.

  • Transfer the resulting mixture to a suitable container.

  • Temper the mixture in an oven at 373 K (100°C) for one week.

  • The final product should be in the form of emerald-green needles of CuHPO₄.

Visualizations

experimental_workflow Experimental Workflow for Wet Chemical Synthesis of CuHPO₄ start Start prep_cu_sol Prepare Copper (II) Solution start->prep_cu_sol prep_h3po4 Prepare Phosphoric Acid Solution start->prep_h3po4 mix Slowly Add H₃PO₄ to Copper Solution with Stirring prep_cu_sol->mix prep_h3po4->mix adjust_ph Monitor and Adjust pH (0.3 - 1.4) mix->adjust_ph check_ratio Ensure Cu/P Molar Ratio (0.4 - 1.5) adjust_ph->check_ratio react Stir at Room Temperature (e.g., 24 hours) check_ratio->react filter Filter Precipitate react->filter wash Wash with Deionized Water filter->wash dry Dry at Low Temperature (e.g., 60°C) wash->dry end End Product: CuHPO₄·H₂O dry->end

Caption: Workflow for the wet chemical synthesis of CuHPO₄·H₂O.

troubleshooting_logic Troubleshooting Logic for Undesired Product start Problem: Undesired Product check_params Verify Synthesis Parameters start->check_params ph Is pH in the correct range? (e.g., 0.3-1.4 for CuHPO₄·H₂O) check_params->ph ratio Is Cu/P molar ratio correct? (e.g., 0.4-1.5) ph->ratio Yes adjust_ph Adjust pH using dilute acid/base ph->adjust_ph No temp Is temperature appropriate for the desired phase? ratio->temp Yes adjust_ratio Recalculate and adjust precursor amounts ratio->adjust_ratio No adjust_temp Modify reaction temperature temp->adjust_temp No characterize Characterize product (XRD, FTIR) to confirm phase temp->characterize Yes adjust_ph->check_params adjust_ratio->check_params adjust_temp->check_params

Caption: Troubleshooting flowchart for addressing the formation of undesired products.

References

methods for controlling the crystal morphology and size of copper hydrogen phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in controlling the crystal morphology and size of copper hydrogen phosphate (B84403) (CuHPO₄) and related copper phosphate compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experimental design.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of copper hydrogen phosphate crystals.

Problem Potential Cause(s) Suggested Solution(s)
Undesired crystal phase obtained (e.g., Cu₂(OH)PO₄ instead of CuHPO₄) Incorrect pH of the reaction mixture. The pH is a critical factor in determining the resulting copper phosphate phase.For the synthesis of CuHPO₄·H₂O, ensure the pH of the suspension is acidic, typically in the range of 0.3-1.4.[1] Higher pH values tend to favor the formation of copper hydroxyphosphate (Cu₂(OH)PO₄).
Incorrect Cu/P precursor molar ratio.A Cu/P molar ratio between 0.4 and 1.5 is generally favorable for the formation of CuHPO₄·H₂O.[1] A higher ratio may lead to the formation of other copper phosphate species.[1]
Broad particle size distribution or aggregation of crystals High nucleation rate and uncontrolled crystal growth.- Lower the precursor concentration to reduce the rate of nucleation.[2] - Optimize the stirring rate. A moderate stirring rate can improve homogeneity, but a very high rate can lead to crystal breakage and secondary nucleation.[3] - Introduce a surfactant or capping agent (e.g., PVP) to control particle growth and prevent aggregation.
Irregular or poorly defined crystal morphology Suboptimal reaction temperature or time. Temperature affects both nucleation and crystal growth kinetics.- Systematically vary the reaction temperature. For hydrothermal synthesis, temperatures between 150-300°C have been used to produce various copper phosphate morphologies.[4] - Adjust the reaction time. Longer reaction times can allow for crystal ripening and the formation of more defined structures.
Low product yield Incomplete precipitation due to suboptimal pH or precursor concentration.- Adjust the pH to the optimal range for CuHPO₄ precipitation (0.3-1.4).[1] - Increase the concentration of the limiting precursor, being mindful of its effect on crystal size.
Formation of amorphous precipitate instead of crystalline product Reaction conditions (e.g., temperature, pH) are not suitable for crystallization.- Increase the reaction temperature or aging time to provide sufficient energy and time for crystal lattice formation. - Ensure the pH is within the appropriate range for the desired crystalline phase.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound crystals?

A1: The most prevalent methods include wet chemical precipitation and hydrothermal synthesis.[1][5] Wet chemical methods typically involve the reaction of a soluble copper salt (e.g., copper sulfate) with a phosphate source at a controlled temperature and pH.[1][4] Hydrothermal synthesis is widely used for producing well-defined crystal morphologies by carrying out the reaction in a sealed vessel at elevated temperature and pressure.[4][6]

Q2: Which synthesis parameters have the most significant impact on the final crystal morphology and size?

A2: The morphology and size of this compound crystals are highly sensitive to several parameters:

  • pH of the reaction solution: This is a critical factor that dictates the specific copper phosphate phase that forms. Acidic conditions (pH 0.3-1.4) favor the formation of CuHPO₄·H₂O.[1]

  • Reaction Temperature: Temperature influences nucleation and crystal growth rates. Hydrothermal synthesis, for instance, can yield different phases and morphologies at different temperatures.[4]

  • Precursor Concentration: Adjusting the concentration of copper and phosphate sources can influence the crystal size.[2][7][8] Higher concentrations can lead to smaller particles due to increased nucleation rates.

  • Additives and Surfactants: Surfactants can act as morphology-controlling agents, influencing crystal size and shape.[5]

Q3: How can I control the formation of different copper phosphate phases?

A3: The formation of specific copper phosphate phases is primarily controlled by the Cu/P molar ratio and the pH of the reaction medium. For example, in a wet chemical synthesis:

  • CuHPO₄·H₂O is typically formed at a Cu/P ratio of 0.4-1.5 and a pH of 0.3-1.4.[1]

  • Cu₂(OH)PO₄ tends to form at higher pH values and with different Cu/P ratios.[4]

  • Hydrothermal treatment of CuHPO₄·H₂O in deionized water at 150-300°C can yield octagonal crystals of Cu₂(PO₄)OH.[4]

Q4: What is the role of stirring in the crystallization process?

A4: Stirring plays a crucial role in homogenization of the reaction mixture, ensuring uniform temperature and concentration profiles. The stirring rate can affect the crystal size and distribution. While moderate stirring can lead to more uniform crystals, excessively high stirring rates can cause crystal breakage and lead to a smaller, more inhomogeneous particle size distribution.[3][9][10][11][12]

Data Presentation

The following tables summarize the influence of key experimental parameters on the characteristics of copper phosphate crystals.

Table 1: Effect of pH and Cu/P Ratio on Copper Phosphate Phase Formation (Wet Chemical Method at Room Temperature)

Cu/P Molar RatiopH of SuspensionResulting Product(s)Reference
0.4 - 1.50.3 - 1.4CuHPO₄·H₂O[1]
2.01.9 - 2.5Cu₈(HPO₄)₂(PO₄)₄·7H₂O (initially), converting to Cu₂(PO₄)OH after 24 hours[1]

Table 2: Effect of Temperature on Product Formation via Hydrothermal Treatment of CuHPO₄·H₂O

Starting MaterialTreatment Temperature (°C)Duration (hours)Resulting ProductCrystal MorphologyReference
CuHPO₄·H₂O150 - 300Not specifiedCu₂(PO₄)OHOctagonal crystals[4]
CuHPO₄·H₂O350≥ 24Cu₃(PO₄)₂Granular crystals[4]

Experimental Protocols

Protocol 1: Wet Chemical Synthesis of CuHPO₄·H₂O

This protocol describes a wet chemical method for the synthesis of this compound monohydrate.

Materials:

  • Copper(II) oxide (CuO)

  • Phosphoric acid (H₃PO₄)

  • Distilled water

Procedure:

  • Prepare the precursor mixture by combining copper(II) oxide and phosphoric acid in a molar ratio between 0.4 and 1.5 (Cu/P).

  • Thoroughly mix the precursors at room temperature.

  • Monitor and adjust the pH of the suspension to be within the range of 0.3 to 1.4.

  • Age the suspension for 24 hours at room temperature with continuous stirring.

  • Collect the precipitate by filtration.

  • Wash the precipitate with distilled water to remove any unreacted precursors.

  • Dry the product at a moderate temperature (e.g., 60°C).

Protocol 2: Hydrothermal Synthesis for Morphological Control

This protocol provides a general framework for the hydrothermal synthesis of copper phosphate crystals with controlled morphology.

Materials:

  • A copper precursor (e.g., CuSO₄·5H₂O, Cu(NO₃)₂·3H₂O)

  • A phosphate precursor (e.g., (NH₄)₂HPO₄, Na₂HPO₄)

  • Distilled water

  • (Optional) pH adjusting agent (e.g., NaOH, HCl)

  • (Optional) Surfactant (e.g., PVP, CTAB)

Procedure:

  • Dissolve the copper and phosphate precursors in distilled water to achieve the desired concentrations.

  • If necessary, add a surfactant to the solution.

  • Adjust the pH of the solution to the target value using a suitable acid or base.

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to the desired reaction temperature (e.g., 150-200°C) for a specific duration (e.g., 12-24 hours).

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting precipitate by centrifugation or filtration.

  • Wash the product with distilled water and ethanol (B145695) to remove any residual reactants.

  • Dry the final product in an oven at a suitable temperature (e.g., 80°C).

Visualizations

experimental_workflow cluster_preparation Precursor Preparation cluster_reaction Reaction cluster_processing Product Processing P1 Dissolve Copper and Phosphate Precursors P2 Add Surfactant (Optional) P1->P2 P3 Adjust pH P2->P3 R1 Transfer to Autoclave P3->R1 R2 Hydrothermal Treatment (Temperature & Time) R1->R2 PR1 Cooling R2->PR1 PR2 Collection (Filtration/Centrifugation) PR1->PR2 PR3 Washing PR2->PR3 PR4 Drying PR3->PR4 F F PR4->F Final Product

Caption: Hydrothermal synthesis workflow for this compound.

parameter_influence cluster_params Synthesis Parameters cluster_props Crystal Properties P pH M Morphology P->M Ph Phase P->Ph T Temperature T->M Z Size T->Z C Precursor Concentration C->Z S Stirring Rate S->Z A Additives A->M A->Z

Caption: Influence of synthesis parameters on crystal properties.

References

strategies to minimize lattice defects during copper hydroxide phosphate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for copper hydroxide (B78521) phosphate (B84403) [Cu₂(OH)PO₄] synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures to minimize lattice defects and control crystal morphology.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing copper hydroxide phosphate?

A1: The most prevalent methods for synthesizing Cu₂(OH)PO₄ crystals include hydrothermal synthesis, precipitation at controlled temperature and pH, and mechanochemical (solvent-free) methods.[1][2] The hydrothermal method is widely used for producing a variety of well-defined morphologies.[1]

Q2: Which synthesis parameters have the most significant impact on lattice defects and final crystal morphology?

A2: The morphology and crystallinity of Cu₂(OH)PO₄ are highly sensitive to several parameters. Minimizing lattice defects requires careful control over these factors. The most influential are:

  • pH of the reaction solution: This is a critical factor that can be adjusted to produce a wide range of different shapes and can influence the formation of a stable crystal lattice.[1][3]

  • Reaction Temperature: Temperature affects nucleation, crystal growth rates, and the stability of the Cu₂(OH)PO₄ phase.[1][4] Temperatures that are too high can lead to the formation of undesirable, coarse crystalline copper phosphates.[4]

  • Precursor Concentration: Adjusting the concentration of copper and phosphate sources can influence the dimensionality of the resulting structures and their crystallinity.[1][5] Higher precursor concentrations can lead to larger grain sizes but may also increase the risk of defects if not controlled properly.[6]

  • Additives and Surfactants: Organic amines and surfactants can act as morphology-controlling agents, influencing crystal size and shape.[1]

  • Reaction Time: The duration of the synthesis process can impact the completion of the reaction and the final crystal structure. Insufficient time may lead to incomplete crystallization and a higher density of defects.

Q3: What is the typical crystal structure of synthesized Cu₂(OH)PO₄?

A3: Synthesized Cu₂(OH)PO₄ typically crystallizes in the orthorhombic space group Pnnm.[1] The purity and phase of the final product can be confirmed using X-ray Diffraction (XRD) and comparing the resulting pattern to standard data.[1]

Q4: How can I control the morphology to obtain specific structures like nanorods or hierarchical superstructures?

A4: The formation of specific morphologies is highly dependent on the synthesis parameters. For instance, by simply adjusting the pH, the morphology of Cu₂(OH)PO₄ can be varied from microrods to walnut-shaped microspheres.[3] A careful review and adjustment of the parameters mentioned in Q2 are necessary to achieve the desired architecture.[7]

Troubleshooting Guide

This section addresses specific issues that may be encountered during copper hydroxide phosphate synthesis, with a focus on minimizing lattice defects.

Issue 1: The final product has low crystallinity or is amorphous.
Possible Cause Troubleshooting Step Expected Outcome
Incorrect pH Optimize the pH of the reaction mixture. The ideal pH can vary depending on the specific precursors and desired morphology.[3]Improved crystallinity and phase purity.
Low Reaction Temperature Increase the reaction temperature within the optimal range. For precipitation methods, a range of 40-70°C is often advantageous.[4]Enhanced crystal growth and better lattice ordering.
Insufficient Reaction Time Extend the reaction time to allow for complete crystallization.A more crystalline and stable final product.
Inappropriate Precursor Concentration Adjust the concentration of copper and phosphate precursors. Very high concentrations can lead to rapid precipitation and amorphous products.[6][8]Controlled nucleation and growth, leading to higher crystallinity.
Issue 2: The product contains impurity phases.
Possible Cause Troubleshooting Step Expected Outcome
Incorrect Stoichiometry Ensure the molar ratio of copper to phosphate precursors is correct for the desired Cu₂(OH)PO₄ phase.Formation of the single-phase desired product.
Unstable pH Use a buffer or ensure careful control of the pH throughout the reaction to prevent the formation of other copper phosphate or hydroxide species.A pure Cu₂(OH)PO₄ phase.
High Reaction Temperature Avoid excessively high temperatures, as they can lead to the decomposition of the desired phase or the formation of other copper phosphate species.[9][10]Prevention of phase transformations and impurity formation.
Issue 3: The crystal morphology is not as expected (e.g., irregular shapes, wide size distribution).
Possible Cause Troubleshooting Step Expected Outcome
Suboptimal pH Systematically vary the pH to find the optimal range for the desired morphology.[3]Control over the crystal shape and size.
Inadequate Mixing Ensure vigorous and consistent stirring during the reaction to maintain a homogeneous environment for crystal growth.More uniform crystal morphology and size distribution.
Absence of a suitable capping agent Introduce a surfactant or capping agent to direct the crystal growth towards a specific morphology.[1]Formation of well-defined and uniform crystal shapes.
Incorrect Temperature Profile Optimize the heating and cooling rates, as these can influence nucleation and crystal growth.Better control over the final crystal morphology.

Experimental Protocols

Hydrothermal Synthesis of Cu₂(OH)PO₄

This protocol is a general guideline and may require optimization based on specific experimental goals.

Materials:

  • Copper(II) salt (e.g., Cu(NO₃)₂·3H₂O)

  • Phosphate source (e.g., (NH₄)₂HPO₄)

  • pH adjusting solution (e.g., NaOH or NH₃·H₂O)

  • Deionized water

Procedure:

  • Dissolve the copper salt and phosphate source in deionized water in separate beakers.

  • Slowly add the phosphate solution to the copper salt solution under constant stirring.

  • Adjust the pH of the resulting mixture to the desired value (e.g., between 4.0 and 8.0) by adding the pH adjusting solution dropwise.

  • Transfer the final mixture into a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to the desired temperature (e.g., 120-180°C) for a specific duration (e.g., 12-24 hours).

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the product several times with deionized water and ethanol (B145695) to remove any unreacted ions.

  • Dry the final product in an oven at a suitable temperature (e.g., 60-80°C).

Precipitation Synthesis of Cu₂(OH)PO₄

Materials:

  • Basic copper carbonate (CuCO₃·Cu(OH)₂)

  • Phosphoric acid (H₃PO₄)

  • Deionized water

Procedure:

  • Create an aqueous dispersion of basic copper carbonate (e.g., 5-25% by weight).[4]

  • Heat the dispersion to a temperature between 40°C and 70°C.[4]

  • Slowly add phosphoric acid (at least a stoichiometric amount) to the dispersion while maintaining the temperature and stirring.[4]

  • Continue to agitate the reaction mixture mechanically within the same temperature range for a period of time (e.g., several hours) to allow for the complete conversion to copper hydroxide phosphate.[4]

  • Separate the resulting precipitate from the aqueous phase by filtration.

  • Wash the product with deionized water.

  • Dry the copper(II) hydroxide phosphate at 100-120°C.[4]

Data Summary

Table 1: Influence of Synthesis Parameters on Cu₂(OH)PO₄ Properties
ParameterEffect on CrystallinityEffect on MorphologyPotential Lattice Defects
pH Highly influential; optimal range leads to high crystallinity.[3]Determines the shape and dimensionality of the crystals (e.g., rods, spheres).[3]Phase impurities, point defects.
Temperature Affects crystal growth rate and phase stability. Temperatures too high or low can reduce crystallinity.[1][4]Influences crystal size and can lead to the formation of different morphologies.Phase impurities, dislocations, stacking faults.
Precursor Conc. Can improve crystallinity up to an optimal point; very high concentrations can lead to amorphous products.[5][6]Affects the size and dimensionality of the nanostructures.[1]Point defects (vacancies, interstitials), dislocations.
Reaction Time Longer times generally lead to higher crystallinity.Can influence the final size and shape of the crystals.Incomplete crystallization, amorphous regions.

Visualizations

ExperimentalWorkflow Experimental Workflow for Copper Hydroxide Phosphate Synthesis cluster_prep Precursor Preparation Prep_Cu Prepare Copper Salt Solution Mix Mix Precursor Solutions Prep_Cu->Mix Prep_P Prepare Phosphate Solution Prep_P->Mix Adjust_pH Adjust pH Mix->Adjust_pH Reaction Reaction (Hydrothermal/Precipitation) Adjust_pH->Reaction Separation Separation (Centrifugation/Filtration) Reaction->Separation Washing Washing (Water/Ethanol) Separation->Washing Drying Drying Washing->Drying Characterization Characterization (XRD, SEM, etc.) Drying->Characterization ParameterInfluence Influence of Synthesis Parameters on Lattice Defects cluster_params Synthesis Parameters cluster_defects Lattice Defects pH pH Point Point Defects pH->Point PhaseImp Phase Impurities pH->PhaseImp Temp Temperature Dislocations Dislocations Temp->Dislocations Temp->PhaseImp Conc Precursor Concentration Conc->Point Amorphous Amorphous Regions Conc->Amorphous Time Reaction Time Time->PhaseImp Time->Amorphous

References

improving the synthesis yield and purity of copper ammonium phosphate hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of copper ammonium (B1175870) phosphate (B84403) hydrate (B1144303) (CuNH₄PO₄·H₂O) for improved yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of copper ammonium phosphate hydrate in a question-and-answer format.

Question: Why is the yield of my copper ammonium phosphate hydrate significantly lower than expected?

Answer: Low yield can be attributed to several factors throughout the experimental process. Consider the following potential causes and solutions:

  • Incomplete Precipitation: The pH of the reaction mixture is crucial for the complete precipitation of the product. The optimal pH range is generally between 4.5 and 7.0.[1] A pH outside this range can lead to the formation of soluble copper complexes or incomplete reaction.

    • Solution: Carefully monitor and adjust the pH of the reaction mixture during the addition of reagents. Use a calibrated pH meter and slowly add ammonia (B1221849) solution or phosphoric acid as needed to maintain the target pH.

  • Suboptimal Temperature: Temperature influences reaction kinetics and product solubility. Temperatures that are too low may result in slow and incomplete precipitation, while excessively high temperatures (e.g., above 98°C) can lead to the decomposition of the product.[2] The recommended temperature range is typically between 60°C and 80°C.[2]

    • Solution: Use a temperature-controlled reaction vessel to maintain a stable and optimal temperature throughout the synthesis.

  • Incorrect Stoichiometry: An inappropriate molar ratio of reactants (copper salt, phosphate source, and ammonium source) can limit the amount of product formed. An excess of the phosphate source is often recommended to drive the reaction to completion.[2]

    • Solution: Precisely calculate and measure the required amounts of all reactants. A common approach involves using a 3.5 to 4-fold stoichiometric excess of diammonium phosphate.[2]

  • Loss of Product During Washing: Excessive washing or the use of an inappropriate washing solvent can dissolve a portion of the product, leading to a lower yield.

    • Solution: Wash the precipitate with a minimal amount of cold deionized water. Alternatively, using an organic solvent like acetone (B3395972) or methyl ethyl ketone for washing can minimize product loss due to solubility.[2]

Question: My final product is not pure white and has a bluish or greenish tint. What are the likely impurities?

Answer: The presence of color in the final product often indicates the presence of impurities. Common impurities include unreacted starting materials or side products.

  • Unreacted Copper Salts: If the precipitation is incomplete, residual copper salts (e.g., copper sulfate (B86663), copper chloride) can remain in the final product, giving it a bluish tint.

  • Formation of Copper Hydroxide (B78521) or other Copper Phosphates: If the pH is not well-controlled and becomes too high, copper hydroxide (Cu(OH)₂) may precipitate. At different reactant ratios, other copper phosphate species can also form.[3]

    • Solution: Strict pH control is essential. Ensure thorough mixing to avoid localized areas of high pH during the addition of ammonia.

  • Amorphous Impurities: The formation of an amorphous component alongside the crystalline product can affect purity.[2] This can be influenced by the reaction temperature and the order of reagent addition.

    • Solution: Maintaining the reaction temperature within the optimal range (60-80°C) and adding the diammonium phosphate solution to the copper sulfate solution can promote the formation of a uniform crystalline product.[2]

Question: The particles of my product are very fine and difficult to filter. How can I improve the filterability?

Answer: Fine particle size can be a result of rapid precipitation.

  • Solution:

    • Slower Reagent Addition: Add the precipitating agent (e.g., diammonium phosphate or ammonia solution) slowly and with vigorous stirring. This allows for the growth of larger crystals rather than the rapid nucleation of many small particles.

    • Digestion/Aging: After precipitation, allowing the suspension to "digest" or "age" for a period (e.g., 1 hour) with continued stirring at an elevated temperature can promote the growth of larger, more easily filterable crystals.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general chemical reaction for the synthesis of copper ammonium phosphate hydrate?

A1: The synthesis typically involves the reaction of a soluble copper(II) salt, a phosphate source, and an ammonium source in an aqueous solution. A common reaction using copper sulfate and diammonium phosphate is:

CuSO₄ + (NH₄)₂HPO₄ + H₂O → CuNH₄PO₄·H₂O + (NH₄)HSO₄

Q2: What are the key parameters to control for achieving high yield and purity?

A2: The most critical parameters are:

  • pH: Maintain a pH between 4.5 and 7.0.[1]

  • Temperature: A reaction temperature of 60-80°C is generally optimal.[2]

  • Stoichiometry: Use of an excess of the phosphate source is often beneficial.[2]

  • Reaction Time: A sufficient reaction time (e.g., 1 hour) with stirring is necessary for complete precipitation.[2]

  • Washing: Proper washing of the precipitate is crucial to remove soluble impurities without significant product loss.

Q3: What characterization techniques are recommended to confirm the synthesis of copper ammonium phosphate hydrate?

A3: The following techniques are commonly used:

  • X-ray Powder Diffraction (XRD): To confirm the crystalline structure of the product.[1][4]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the characteristic vibrational bands of the phosphate (PO₄³⁻) and ammonium (NH₄⁺) groups, as well as the water of hydration.[1][4]

  • Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the synthesized product.[1][4]

  • Chemical Analysis: To determine the elemental composition (Cu, N, P) and confirm the stoichiometry of the product.

Data Presentation

Table 1: Summary of Synthesis Conditions and Outcomes for Copper Ammonium Phosphate Hydrate

ParameterMethod 1Method 2Method 3
Copper Source Copper Sulfate (CuSO₄)Copper Chloride (CuCl₂)Tetramminecopper(II) complex
Phosphate Source Diammonium Phosphate ((NH₄)₂HPO₄)Diammonium Phosphate ((NH₄)₂HPO₄)Ammonium Phosphate
Temperature 60-80°C[2]Not specified< 20°C (initial mixing), then 25-100°C[5]
pH Not specified4.5 - 6.0[1]6.0 - 7.0 (final)[5]
Reaction Time 1 hour[2]Not specified4 hours to 3 days[5]
Washing Solvent Acetone or Methyl Ethyl Ketone[2]Not specifiedWater[5]
Reported Yield 95-98%[2]Not specified~97%[5]
Reported Purity 99.6-100%[2]Not specifiedSubstantially pure crystalline[5]

Experimental Protocols

Protocol 1: High-Yield Synthesis using Copper Sulfate [2]

This protocol is adapted from a patented method designed for high yield and purity.

  • Preparation of Reactant Solutions:

    • Prepare a solution of copper sulfate (CuSO₄) with a concentration of 1 g-ion Cu²⁺ per liter.

    • Prepare a solution of diammonium phosphate ((NH₄)₂HPO₄) with a concentration of 2 g-atom P per liter.

  • Reaction:

    • Heat both solutions to 80°C.

    • In a temperature-controlled reactor, add 50 parts by volume of the hot copper sulfate solution.

    • With continuous stirring, add 87.5 parts by volume of the hot diammonium phosphate solution. This corresponds to a 350% stoichiometric excess of the phosphate reactant.

    • Maintain the reaction mixture at 80°C with stirring for 1 hour.

  • Product Isolation and Purification:

    • Cool the slurry to room temperature.

    • Separate the precipitate by filtration.

    • Wash the filter cake 1-2 times with acetone.

    • Dry the product in air until a constant weight is achieved.

Protocol 2: Synthesis from a Tetramminecopper(II) Complex [5]

This method involves the preparation of a copper-ammonia complex prior to precipitation.

  • Preparation of Reactant Solutions:

    • Prepare an aqueous solution of a tetramminecopper(II) compound.

    • Prepare an aqueous solution of ammonium phosphate with a mole ratio of ammonium ion to phosphate ion of about 1.5-3.

  • Reaction:

    • Mix the two solutions in proportions such that the mole ratio of phosphate to copper is about 1-1.1. Maintain the temperature below 20°C during mixing.

    • Heat the resulting mixture to about 25-100°C for a period of 4 hours to 3 days. This step evolves ammonia, causing the pH to decrease.

    • Continue heating until the pH of the mixture is reduced to about 6-7, at which point the crystalline copper ammonium phosphate precipitates.

  • Product Isolation and Purification:

    • Recover the precipitate by filtration.

    • Wash the product with water.

    • Dry the product at approximately 100°C.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Synthesis cluster_isolation 3. Product Isolation & Purification prep_cu Prepare Copper Sulfate Solution heat Heat Solutions to 80°C prep_cu->heat prep_p Prepare Diammonium Phosphate Solution prep_p->heat mix Mix Reactants in Reactor heat->mix react Stir at 80°C for 1 hour mix->react cool Cool Slurry react->cool filter Filter Precipitate cool->filter wash Wash with Acetone filter->wash dry Air Dry to Constant Weight wash->dry end end dry->end Final Product

Caption: Experimental workflow for high-yield synthesis.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? cause1 Incorrect pH start->cause1 cause2 Suboptimal Temp. start->cause2 cause3 Wrong Stoichiometry start->cause3 cause4 Product Loss During Washing start->cause4 sol1 Monitor & Adjust pH (4.5 - 7.0) cause1->sol1 sol2 Control Temperature (60-80°C) cause2->sol2 sol3 Use Excess Phosphate cause3->sol3 sol4 Wash with Acetone or minimal cold water cause4->sol4

References

challenges and solutions for scaling up copper hydrogen phosphate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of copper hydrogen phosphate (B84403).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental and pilot-scale production of copper hydrogen phosphate.

Question: We are observing significant batch-to-batch variation in the yield and crystal morphology of our this compound. What are the likely causes and how can we improve consistency?

Answer:

Inconsistent yield and morphology when scaling up production are common challenges often linked to difficulties in maintaining uniform reaction conditions. Several factors could be contributing to this variability:

  • Poor Temperature Control: In larger reaction vessels, localized hot or cold spots can lead to non-uniform nucleation and crystal growth.

    • Solution: Implement a more robust temperature control system with multiple monitoring points within the reactor. Ensure efficient and consistent agitation to promote even heat distribution.

  • Inadequate Mixing: As batch size increases, ensuring homogenous mixing of reactants becomes more challenging. Inefficient mixing can result in localized areas of high supersaturation, leading to rapid precipitation of fine particles and variations in crystal size.

    • Solution: Re-evaluate the agitation system. This may involve changing the impeller type, speed, or using multiple impellers to ensure thorough mixing throughout the vessel. For precipitation reactions, the rate of reactant addition is critical; a controlled, gradual addition with efficient stirring is recommended.[1]

  • pH Fluctuations: The pH of the reaction medium is a critical parameter in phosphate precipitation, influencing the specific copper phosphate phase that forms.[2] Localized pH changes due to poor mixing can result in a mixture of different copper phosphate species.

    • Solution: Monitor the pH in real-time at multiple locations within the reactor. Implement a controlled dosing system for any acid or base additions to maintain a stable pH throughout the reaction.

  • Raw Material Quality: Variations in the purity and physical properties (e.g., particle size, bulk density) of raw materials can impact the reaction kinetics and final product.[3][4][5] For instance, using basic copper carbonate with a consistent bulk density is crucial for reproducible results.[1]

    • Solution: Establish stringent quality control specifications for all incoming raw materials, including purity, particle size distribution, and moisture content.[3][4][5]

Question: Our this compound product is contaminated with other copper phosphate species or unreacted starting materials. How can we improve the purity of our product?

Answer:

Achieving high purity is a significant challenge in industrial crystallization.[6][7][8][9] Impurities can be incorporated into the crystal lattice, adsorb to the surface, or be occluded within the crystals.[6]

  • Control of Reaction Stoichiometry and pH: The ratio of copper to phosphate and the pH of the solution are primary determinants of the final product. An excess of one reactant or improper pH can lead to the formation of undesired phases.

    • Solution: Carefully control the stoichiometry of the reactants. A slight excess of phosphoric acid may be beneficial in some processes.[1] Precise and stable pH control is essential to target the desired this compound species.

  • Washing and Filtration: Inefficient washing of the precipitated product can leave behind soluble impurities and unreacted starting materials.

    • Solution: Optimize the washing procedure. This may involve using a specific solvent, adjusting the temperature of the wash, or performing multiple washing steps. Re-slurrying the product in a suitable solvent can be an effective method for removing surface impurities.[10]

  • Recrystallization: If impurities are incorporated into the crystal lattice, a recrystallization step may be necessary.

    • Solution: While potentially adding cost and complexity, recrystallization is a powerful purification technique. The choice of solvent and the conditions for cooling and precipitation must be carefully optimized to maximize yield and purity.

Question: We are experiencing difficulties with the filtration and drying of our this compound. The product is either too fine, leading to slow filtration, or it forms clumps during drying. What can we do?

Answer:

Filtration and drying issues are often related to the particle size distribution and agglomeration of the product.

  • Fine Particle Size: The formation of very fine particles, often due to rapid precipitation, can clog filters and significantly slow down the filtration process.

    • Solution: Control the rate of precipitation by adjusting the rate of reactant addition and ensuring efficient mixing. Operating at a slightly elevated temperature (e.g., 40-70°C) can promote crystal growth over nucleation, leading to larger particles.[1]

  • Clumping and Agglomeration: Wet phosphate products have a tendency to clump, which can hinder efficient drying and lead to inconsistent final product quality.[11]

    • Solution: Consider using a rotary dryer, which can be equipped with knocking systems to prevent material from sticking to the walls.[11] Controlling the drying temperature and airflow is also crucial to prevent the formation of a hard crust on the surface of the material, which can trap moisture. For some applications, agglomerating the fine powder into granules can improve handling and processing.[11]

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider when scaling up this compound production?

A1: When working with copper salts and phosphoric acid, it is important to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Ensure adequate ventilation to avoid inhaling any dust or aerosols. Phosphoric acid is corrosive and should be handled with care.[11] Review the Safety Data Sheets (SDS) for all chemicals before use.

Q2: How does the choice of raw materials affect the final product?

A2: The choice and quality of raw materials are critical. For example, when using a copper salt like copper sulfate (B86663), its purity will directly impact the purity of the final product. If starting from a copper compound like basic copper carbonate, its bulk density and particle size can influence the reaction rate and the properties of the resulting this compound.[1]

Q3: What analytical techniques are recommended for quality control of this compound?

A3: A comprehensive quality control program should include:

  • X-ray Diffraction (XRD): To confirm the crystal phase and identify any crystalline impurities.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To verify the presence of phosphate and hydrogen phosphate groups.

  • Inductively Coupled Plasma (ICP) or Atomic Absorption (AA) Spectroscopy: To determine the precise copper and phosphorus content.

  • Particle Size Analysis: To ensure a consistent particle size distribution.

  • Thermogravimetric Analysis (TGA): To determine the water content and thermal stability.

Q4: Can the color of the this compound product be used as an indicator of quality?

A4: While the color can be an initial indicator, it should not be the sole determinant of quality. The color of copper phosphate compounds can vary depending on the specific phase, hydration state, and presence of impurities. A consistent, light-green to nearly white color is often desired for certain applications.[1] However, instrumental analysis is necessary for definitive quality assessment.

Data Presentation

Table 1: Key Quality Control Parameters for this compound Production

ParameterMethodSpecificationPurpose
Raw Materials
Purity of Copper SourceCertificate of Analysis (CoA), ICP/AA> 99%To ensure the purity of the final product.
Purity of Phosphate SourceCoA, Titration> 99%To maintain stoichiometric control and product purity.
Bulk Density (if solid)GravimetricConsistent batch to batch (e.g., 300-600 g/L for basic copper carbonate[1])To ensure consistent reaction kinetics.
In-Process Control
Reactant ConcentrationTitration, DensityWithin ± 2% of targetTo maintain consistent stoichiometry.
pHpH meterStable within a narrow range (e.g., ± 0.2 pH units)To control the formation of the desired copper phosphate phase.
TemperatureThermocouple± 2°C of setpointTo ensure consistent reaction rates and crystal growth.
Agitation SpeedTachometerConsistent and sufficient for homogenous mixingTo prevent localized concentration and temperature gradients.
Final Product
Crystal PhaseXRDMatch reference pattern for this compoundTo confirm the identity and purity of the crystalline product.
Elemental CompositionICP/AACu and P content within specified limitsTo verify the correct stoichiometry of the final product.
Particle Size DistributionLaser DiffractionDefined range (e.g., D50, D90)To ensure consistent physical properties for downstream processing.
Moisture ContentTGA, Karl Fischer< 1% (or as specified)To ensure stability and proper handling.

Experimental Protocols

Methodology for Wet Chemical Precipitation of this compound

This protocol is a general guideline and may require optimization based on specific laboratory or pilot plant equipment and desired product specifications.

  • Preparation of Reactant Solutions:

    • Prepare an aqueous solution of a soluble copper salt (e.g., copper sulfate, CuSO₄·5H₂O) of a known concentration.

    • Prepare an aqueous solution of a soluble phosphate salt (e.g., diammonium hydrogen phosphate, (NH₄)₂HPO₄) of a known concentration.

  • Reaction Setup:

    • Charge the reaction vessel with the copper sulfate solution.

    • Begin agitation to ensure the solution is well-mixed.

    • Heat the solution to the desired reaction temperature (e.g., 60°C).[1]

  • Precipitation:

    • Slowly add the diammonium hydrogen phosphate solution to the heated copper sulfate solution over a defined period (e.g., 30-60 minutes) while maintaining vigorous agitation.

    • Continuously monitor and adjust the pH of the reaction mixture by adding a suitable acid or base (e.g., dilute phosphoric acid or sodium hydroxide) to maintain it within the target range.

  • Aging:

    • Once the addition is complete, allow the reaction mixture to age at the set temperature for a specified time (e.g., 1-2 hours) with continued stirring to allow for crystal growth and phase stabilization.

  • Filtration and Washing:

    • Filter the resulting precipitate using a suitable filtration method (e.g., Buchner funnel for lab scale, filter press for pilot scale).

    • Wash the filter cake with deionized water to remove any soluble impurities. Multiple washes may be necessary.

  • Drying:

    • Dry the washed product in an oven at a controlled temperature (e.g., 100-120°C) until a constant weight is achieved.[1]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing prep_cu Prepare Copper Sulfate Solution charge_reactor Charge Reactor with Copper Sulfate Solution prep_cu->charge_reactor prep_p Prepare Diammonium Hydrogen Phosphate Solution precipitate Slowly Add Phosphate Solution (Control pH and Agitation) prep_p->precipitate heat Heat to Target Temperature charge_reactor->heat heat->precipitate age Age Slurry precipitate->age filter_wash Filter and Wash Precipitate age->filter_wash dry Dry Product filter_wash->dry qc Final Product Quality Control dry->qc

Experimental workflow for this compound synthesis.

Troubleshooting_Decision_Tree cluster_purity Purity Issues cluster_yield Yield & Morphology Issues cluster_processing Processing Issues start Production Issue Identified purity_issue Low Purity/ Incorrect Phase start->purity_issue yield_issue Inconsistent Yield/ Poor Morphology start->yield_issue processing_issue Filtration/Drying Problems start->processing_issue check_stoich Verify Reactant Stoichiometry & Purity purity_issue->check_stoich check_ph Check pH Control and Stability purity_issue->check_ph optimize_wash Optimize Washing Procedure purity_issue->optimize_wash check_temp Verify Temperature Control yield_issue->check_temp check_mixing Evaluate Agitation Efficiency yield_issue->check_mixing check_addition Control Reactant Addition Rate yield_issue->check_addition analyze_psd Analyze Particle Size Distribution processing_issue->analyze_psd optimize_drying Optimize Drying Parameters processing_issue->optimize_drying adjust_precipitation Adjust Precipitation Conditions analyze_psd->adjust_precipitation

Troubleshooting decision tree for production issues.

References

Technical Support Center: Purification of As-Synthesized Copper Phosphate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective purification of as-synthesized copper phosphate (B84403) compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of copper phosphate compounds.

Issue 1: The synthesized copper phosphate precipitate has a greenish tint instead of the expected blue color.

  • Possible Cause: The presence of unreacted copper precursors, particularly copper (II) chloride or copper (II) sulfate (B86663), or the formation of basic copper salts can impart a greenish hue to the final product. The pH of the reaction mixture can also influence the final color.

  • Solution:

    • Washing: A thorough washing procedure is the first line of defense. Wash the precipitate multiple times with deionized water to remove soluble impurities. Follow this with several washes with ethanol (B145695) to remove residual water and organic impurities.

    • pH Adjustment: During the washing step, ensure the pH of the washing solution is near neutral. A slightly acidic wash (pH 5-6) can help in dissolving some basic copper salt impurities. However, be cautious as highly acidic conditions can dissolve the copper phosphate product itself.

    • Recrystallization: If washing is insufficient, recrystallization can be employed for higher purity.

Issue 2: The final product contains a mixture of different crystalline phases of copper phosphate.

  • Possible Cause: The reaction conditions, such as temperature, pH, and the ratio of reactants, can lead to the formation of different copper phosphate phases (e.g., Cu₃(PO₄)₂, Cu₂(PO₄)(OH)).

  • Solution:

    • Controlled Synthesis: Strictly control the synthesis parameters. Precisely measure the stoichiometry of the reactants and maintain a constant temperature and pH throughout the reaction.

    • Phase-Specific Dissolution: In some cases, it may be possible to selectively dissolve the unwanted phase. For instance, the solubility of different copper phosphate phases can vary with pH. Careful adjustment of the pH of a suspension might allow for the dissolution of one phase while leaving the desired phase intact. This requires careful characterization (e.g., using X-ray Diffraction - XRD) to monitor the process.

    • Recrystallization: Recrystallization can often yield a single, more stable crystalline phase from a mixture.

Issue 3: The yield of the purified copper phosphate is significantly lower than expected.

  • Possible Cause:

    • Loss of product during washing and filtration steps.

    • Partial dissolution of the copper phosphate product if the washing solution is too acidic.

    • Incomplete precipitation during the initial synthesis.

  • Solution:

    • Optimize Washing: Use appropriately sized filter paper and ensure careful transfer of the precipitate. Minimize the volume of washing solvent used, while still ensuring adequate purification.

    • Monitor pH: Keep the pH of the washing solution close to neutral to avoid dissolving the product.

    • Check Supernatant: After precipitation, test the supernatant for the presence of copper ions to ensure the reaction has gone to completion. If significant copper remains in the solution, adjust the reaction conditions (e.g., pH, reactant concentration) in subsequent syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in as-synthesized copper phosphate?

A1: Common impurities include:

  • Unreacted starting materials: Such as copper salts (e.g., CuSO₄, CuCl₂) and phosphate sources (e.g., Na₃PO₄, (NH₄)₂HPO₄).

  • Byproducts: Salts formed during the reaction, for example, sodium sulfate (Na₂SO₄) if copper sulfate and sodium phosphate are used as precursors.

  • Other copper phosphate phases: Synthesis can sometimes yield a mixture of different copper phosphate compounds.

  • Adsorbed ions: Ions from the solution, such as K⁺ or Na⁺, can be adsorbed onto the surface of the precipitate.[1]

Q2: What is the most effective general-purpose purification technique for copper phosphate?

A2: For most applications, a thorough washing procedure is effective for removing the majority of common impurities. This typically involves repeated cycles of suspending the precipitate in deionized water, followed by centrifugation or filtration, and then washing with ethanol to facilitate drying. For higher purity requirements, recrystallization is recommended.

Q3: How can I tell if my copper phosphate is pure?

A3: Several analytical techniques can be used to assess purity:

  • X-ray Diffraction (XRD): To confirm the crystalline phase of your copper phosphate and to detect the presence of other crystalline impurities.

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): To determine the presence and concentration of elemental impurities.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present and to check for impurities that have distinct vibrational modes.

  • Visual Inspection: A pure copper phosphate (Cu₃(PO₄)₂) should be a uniform blue powder. A greenish tint can indicate the presence of impurities.

Q4: Can I use recrystallization to purify my copper phosphate? What is the general procedure?

A4: Yes, recrystallization is a powerful technique for purifying copper phosphate. A general procedure involves dissolving the impure copper phosphate powder in a minimal amount of hot, concentrated phosphoric acid. The solution is then allowed to cool slowly over a long period (days to weeks), during which pure crystals of copper phosphate will form. The slow evaporation of the solvent is key to obtaining well-formed crystals. The purified crystals can then be separated from the mother liquor.

Q5: How many washing cycles are typically sufficient?

A5: The number of washing cycles depends on the initial purity of the precipitate and the desired final purity. A common practice is to wash with deionized water at least three to five times, or until the conductivity of the supernatant approaches that of pure deionized water, indicating that most soluble ionic impurities have been removed. Following the water washes, one or two washes with ethanol are typically performed.

Quantitative Data on Purification

The following tables provide illustrative data on the effectiveness of different purification techniques. The exact values can vary depending on the specific experimental conditions.

Table 1: Effect of Washing Cycles on Impurity Reduction (Illustrative Data)

Number of Washing Cycles (Deionized Water)Concentration of Na₂SO₄ Impurity (wt%)Purity of Copper Phosphate (%)
0 (As-synthesized)5.095.0
11.598.5
30.599.5
5< 0.1> 99.9

Table 2: Purity Improvement via Recrystallization (Illustrative Data)

Purification StagePurity of Copper Phosphate (%)Primary ImpurityImpurity Concentration (wt%)
After Synthesis and Washing98.5Unreacted CuSO₄1.5
After Recrystallization (1st crop)> 99.9Not detectable< 0.1

Experimental Protocols

Protocol 1: Purification by Washing

  • Suspension: Suspend the as-synthesized copper phosphate precipitate in deionized water (e.g., 10 g of precipitate in 100 mL of water).

  • Agitation: Stir the suspension vigorously for 15-20 minutes to ensure thorough mixing and dissolution of soluble impurities.

  • Separation: Separate the precipitate from the supernatant by centrifugation (e.g., 4000 rpm for 10 minutes) or vacuum filtration.

  • Repeat: Decant the supernatant and repeat steps 1-3 for a total of 3-5 cycles.

  • Ethanol Wash: After the final water wash, suspend the precipitate in ethanol (e.g., 10 g of precipitate in 50 mL of ethanol) and repeat the agitation and separation steps. This is typically done twice.

  • Drying: Dry the purified copper phosphate powder in a vacuum oven at a low temperature (e.g., 60-80 °C) to remove residual ethanol and water.

Protocol 2: Purification by Recrystallization

  • Dissolution: In a fume hood, carefully add the impure copper phosphate powder to a beaker containing concentrated (85%) phosphoric acid. Gently heat the mixture on a hot plate with stirring until the powder is completely dissolved. Use the minimum amount of hot acid necessary to dissolve the solid.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the beaker with a watch glass or perforate aluminum foil to allow for slow evaporation. Leave the solution undisturbed in a location with stable temperature. Crystal growth may take several days to weeks.

  • Isolation: Once a sufficient amount of crystals has formed, carefully decant the mother liquor.

  • Washing: Gently wash the crystals with a small amount of cold, deionized water, followed by a wash with cold ethanol to remove any residual acid.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Experimental_Workflow_Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment start As-Synthesized Copper Phosphate Precipitate wash_water Wash with Deionized Water (3-5x) start->wash_water separate1 Centrifuge / Filter wash_water->separate1 wash_etoh Wash with Ethanol (2x) separate1->wash_etoh separate2 Centrifuge / Filter wash_etoh->separate2 dry Dry under Vacuum separate2->dry analysis Characterization (XRD, ICP-OES, FTIR) dry->analysis end Pure Copper Phosphate analysis->end

Caption: Experimental workflow for the purification of copper phosphate.

Troubleshooting_Logic cluster_color Color Impurity cluster_phase Phase Impurity cluster_yield Low Yield start Observed Problem color_issue Product has greenish tint start->color_issue phase_issue Mixed crystalline phases detected start->phase_issue yield_issue Low product yield start->yield_issue cause_color Possible Causes: - Unreacted precursors - Basic copper salts - Incorrect pH color_issue->cause_color solution_color Solutions: - Thorough washing - pH adjustment of wash - Recrystallization cause_color->solution_color cause_phase Possible Causes: - Incorrect reaction conditions (T, pH, stoichiometry) phase_issue->cause_phase solution_phase Solutions: - Strict control of synthesis - Phase-specific dissolution - Recrystallization cause_phase->solution_phase cause_yield Possible Causes: - Product loss during handling - Product dissolution during wash - Incomplete precipitation yield_issue->cause_yield solution_yield Solutions: - Optimize washing/filtration - Monitor wash pH - Check supernatant for Cu ions cause_yield->solution_yield

Caption: Troubleshooting logic for common purification issues.

References

effect of calcination temperature on the phase and properties of copper phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the calcination of copper phosphate (B84403). The information addresses common issues encountered during experimentation, focusing on the effect of temperature on the material's phase and properties.

Frequently Asked Questions (FAQs)

Q1: What are the typical phase transformations of copper phosphate precursors during calcination?

A1: The thermal decomposition of copper phosphate precursors is a multi-step process that is highly dependent on the starting material and calcination temperature. A common precursor, copper hydroxide (B78521) phosphate (Cu₂(OH)PO₄, Libethenite), is stable below 250°C.[1] As the temperature increases, it undergoes dehydroxylation and structural rearrangement.[2] Generally, at lower temperatures (around 100°C-150°C), orthophosphate phases may form.[3] Between 200°C and 600°C, these can transform into copper pyrophosphate (Cu₂P₂O₇).[3][4] At even higher temperatures, copper metaphosphate can be formed.[4] One proposed pathway involves the decomposition of Cu₂(OH)PO₄ directly to copper orthophosphate (Cu₃(PO₄)₂).[1][2] Another pathway suggests the formation of copper oxyphosphate at higher temperatures.[2]

Q2: How does the calcination temperature impact the surface area and porosity of copper phosphate?

A2: Increasing the calcination temperature generally leads to a decrease in the specific surface area and pore volume of copper phosphate materials.[1] This is often attributed to the reduction of porous volume concentration or the replenishment of pores as the crystalline structure becomes more defined and compact at higher temperatures.[1]

Q3: My X-ray Diffraction (XRD) pattern shows amorphous or unexpected phases after calcination. What are the likely causes?

A3: Several factors can lead to unexpected XRD results:

  • Low Calcination Temperature: Calcination below the required crystallization temperature can result in an amorphous or poorly crystallized material. For example, some copper phosphate precursors may appear amorphous before heating and only show crystalline behavior after thermal analysis.[3]

  • Starting Materials and Synthesis Method: The synthesis procedure significantly influences the final product.[1] The choice of copper source (e.g., Cu(NO₃)₂ vs. Cu(OAc)₂) can affect the surface nanostructure of the resulting copper phosphate.[5] The presence of impurities or unreacted precursors, such as residual Al(OH)₃, can also lead to the formation of complex and potentially unstable phases.[4]

  • Atmosphere: The calcination atmosphere (e.g., air, inert like nitrogen, or reducing like hydrogen) has a profound effect on the resulting phases.[6] An oxidizing atmosphere tends to form oxides like CuO and ZnO in mixed systems, while inert or reducing atmospheres can result in Cu₂O and metallic Cu phases.[6]

Q4: The catalytic activity of my copper phosphate is lower than expected after calcination. Why might this be?

A4: A decrease in catalytic activity with increasing calcination temperature can be due to several factors. A primary reason is the reduction in specific surface area, which limits the number of active sites available for reaction.[1] Additionally, the growth of crystallite size at higher temperatures can lead to lower activity.[6] The specific phase of copper phosphate formed is also critical; for instance, in the decomposition of 2-propanol, the Cu₃(PO₄)₂ phase shows a strong selectivity for propene, indicating the prevalence of acid sites.[1] The optimal catalytic activity is often a balance between a well-defined crystalline phase and high surface area, which is typically achieved at an intermediate calcination temperature. For example, a sample calcined at 723 K showed higher activity than those calcined at 523 K or 923 K.[1]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Product Phase

Possible Cause Suggested Solution
Incorrect Temperature Verify thermocouple calibration. Ensure uniform heating within the furnace. Perform a temperature series to identify optimal calcination ranges for the desired phase.
Atmosphere Contamination Ensure a proper seal and adequate gas flow rate if calcining under an inert or reducing atmosphere. Check for leaks in the system.
Inhomogeneous Precursor Thoroughly grind and mix precursor powders to ensure a homogeneous mixture before calcination.[7]
Variable Heating/Cooling Rates Standardize heating and cooling rates for all experiments. Rapid heating or cooling can sometimes lead to the formation of metastable phases.

Issue 2: Low Surface Area and Porosity After Calcination

Possible Cause Suggested Solution
Excessive Calcination Temperature Lower the calcination temperature. As a general rule, higher temperatures lead to better crystallization but lower surface area.[1]
Prolonged Calcination Time Reduce the duration of the calcination. Sintering and particle growth can occur over extended periods at high temperatures.
Precursor Morphology The morphology of the precursor can influence the final product's textural properties. Consider altering synthesis parameters (e.g., pH, concentration, solvent) to produce a precursor with a more porous structure.

Quantitative Data Summary

Table 1: Phase Transformation of Copper Phosphate Precursors with Temperature

PrecursorTemperature RangeResulting Phase(s)Reference
Libethenite (Cu₂(PO₄)(OH))< 250°CStable Libethenite[1]
Libethenite (Cu₂(PO₄)(OH))> 250°CCopper Orthophosphate (Cu₃(PO₄)₂)[1]
Copper Dihydrogen Phosphate100°C - 150°COrthophosphate[3]
Copper Dihydrogen Phosphate200°C - 600°CCopper Pyrophosphate (Cu₂P₂O₇)[3]
Wet Chemical Precipitate450°CCopper Oxy Bisphosphate[8]
Wet Chemical Precipitate550°C - 650°CCopper Dioxide Bis(phosphate) & Copper Orthophosphate[8]
Copper Phosphate Material~600°CCopper Metaphosphate (from Copper Pyrophosphate)[4]

Table 2: Effect of Calcination Temperature on Textural Properties of Copper Phosphate

Sample (Designation)Calcination Temp. (°C)Specific Surface Area (SBET, m²/g)Pore Volume (Vp, cm³/g)Average Pore Diameter (dp, nm)Reference
CuP250330.089.7[1]
CuP450120.0413.3[1]
CuP65010.0140.0[1]

Experimental Protocols

Protocol 1: Synthesis of Copper Phosphate Nanoparticles via Chemical Co-Precipitation

This protocol is adapted from a method for synthesizing copper(II) phosphate nanoparticles.

  • Preparation of Solutions:

    • Prepare an aqueous solution of copper acetate (B1210297) (e.g., 6.5 g in 1 L distilled water).

    • Prepare a dilute aqueous solution of phosphoric acid (e.g., 2.3 g in 10 mL distilled water).

  • Precipitation:

    • Heat the copper acetate solution while stirring.

    • Slowly add the phosphoric acid solution to the heated copper acetate solution.

  • Reaction and Formation:

    • Boil the mixture. A blue color may initially form, indicating the presence of hydroxyl groups.

    • Continue boiling for approximately one hour, or until a stable green precipitate is formed.

  • Washing and Collection:

    • Allow the precipitate to settle.

    • Decant the supernatant and wash the precipitate with distilled water. Repeat the washing step three times to remove any unreacted reagents.

    • Collect the precipitate by centrifugation or filtration.

  • Drying:

    • Dry the collected green powder in an oven at a low temperature (e.g., 60-80°C) until a constant weight is achieved.

Protocol 2: Characterization by Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal decomposition and phase transitions.[2][4]

  • Sample Preparation: Place a small, accurately weighed amount of the dried copper phosphate precursor (typically 5-10 mg) into an alumina (B75360) or platinum crucible.

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible into the analyzer.

    • Set the desired atmosphere (e.g., air, N₂) and flow rate.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., room temperature).

    • Heat the sample at a constant rate (e.g., 10°C/min) to the final calcination temperature (e.g., 1000°C).

  • Data Analysis:

    • Analyze the TGA curve for mass loss events, which typically correspond to dehydration or dehydroxylation.[2][4]

    • Analyze the DSC curve for endothermic or exothermic peaks, which indicate phase transitions or decomposition events.[4]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_calcination Thermal Processing cluster_characterization Characterization Stage cluster_properties Property Analysis start Prepare Precursors (e.g., Copper Acetate, Phosphoric Acid) mix Co-Precipitation & Reaction start->mix wash Wash & Dry Precursor Powder mix->wash calcine Calcination (Variable Temp. & Atm.) wash->calcine xrd XRD (Phase ID) calcine->xrd sem SEM (Morphology) calcine->sem bet N₂ Physisorption (Surface Area) calcine->bet tga TGA/DSC (Thermal Stability) calcine->tga analysis Catalytic & Other Property Testing xrd->analysis sem->analysis bet->analysis tga->analysis thermal_decomposition_pathway precursor Copper Phosphate Precursor (e.g., Cu₂(PO₄)(OH)) intermediate1 Loss of H₂O (Dehydroxylation) precursor->intermediate1 ~250-450 °C ortho Copper Orthophosphate (Cu₃(PO₄)₂) intermediate1->ortho oxy Copper Oxyphosphate intermediate1->oxy High Temp. (Alternate Pathway) pyro Copper Pyrophosphate (Cu₂P₂O₇) ortho->pyro ~450-600 °C meta Copper Metaphosphate pyro->meta > 600 °C troubleshooting_flowchart start Unexpected Experimental Result q_phase Is the phase incorrect/amorphous? start->q_phase q_activity Is the catalytic activity /surface area low? start->q_activity q_phase->q_activity No check_temp Verify Calcination Temperature & Atmosphere q_phase->check_temp Yes lower_temp Decrease Calcination Temperature q_activity->lower_temp Yes check_precursor Analyze Precursor Purity & Homogeneity (XRD/FTIR) check_temp->check_precursor end_phase Refine Thermal Protocol & Precursor Synthesis check_precursor->end_phase reduce_time Reduce Calcination Time lower_temp->reduce_time optimize_synth Optimize Precursor Synthesis Protocol reduce_time->optimize_synth end_activity Optimize Calcination Conditions for Texture optimize_synth->end_activity

References

Technical Support Center: Characterization of Copper(II) Hydrogen Phosphate (CuHPO₄)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with copper(II) hydrogen phosphate (B84403) (CuHPO₄). The focus is on preventing thermal decomposition during analytical characterization to ensure accurate and reliable data.

Troubleshooting Guide: Preventing Thermal Decomposition of CuHPO₄

This guide addresses common issues encountered during the analysis of CuHPO₄ and provides solutions to mitigate the risk of thermal degradation.

Problem Potential Cause Recommended Solution
Sample color changes (e.g., from green to brown/black) during analysis. The analytical technique is generating excessive heat, causing thermal decomposition of the CuHPO₄.1. Select Non-Thermal Techniques: Prioritize analytical methods that do not require heating the sample, such as FTIR, Raman Spectroscopy, or Powder X-Ray Diffraction (PXRD) conducted at ambient temperature. 2. Optimize Thermal Analysis Parameters: If thermal analysis (TGA/DSC) is necessary, use a slow heating rate (e.g., 2-5 °C/min) and a small sample mass to minimize thermal gradients.[1] 3. Use an Inert Atmosphere: Conduct thermal analysis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
Inconsistent or non-reproducible analytical results. The sample may be a mixture of hydrated and anhydrous forms, or partial decomposition may have occurred during storage or sample preparation.1. Controlled Storage: Store CuHPO₄ in a desiccator at room temperature to prevent hydration or dehydration. 2. Gentle Sample Preparation: Avoid vigorous grinding or milling, which can generate localized heat. If grinding is necessary, perform it gently in short bursts. 3. Verify Sample Purity: Use a non-destructive technique like PXRD to confirm the phase purity of the sample before proceeding with other analyses.
Broad or poorly resolved peaks in spectra (FTIR, Raman, XRD). This could be due to sample heterogeneity, the amorphous nature of the sample, or the onset of thermal degradation.1. Low-Energy Techniques: Utilize low-power laser settings for Raman spectroscopy to avoid sample burning. 2. Appropriate Sample Preparation for FTIR: For FTIR analysis using KBr pellets, ensure the sample is well-dispersed and the pellet is translucent to minimize scattering effects.[2][3] Attenuated Total Reflectance (ATR)-FTIR is a good alternative as it requires minimal sample preparation.[2] 3. Optimize XRD Parameters: Use a shorter scan time or a lower X-ray power if sample degradation is suspected. Consider using a zero-background sample holder to improve signal-to-noise.
Mass loss observed at unexpectedly low temperatures in TGA. The sample may be a hydrate (B1144303) (e.g., CuHPO₄·H₂O), and the initial mass loss corresponds to the loss of water of crystallization.1. Correlate with DSC: Examine the corresponding DSC curve for an endothermic peak associated with the mass loss, which is characteristic of dehydration. 2. Confirm Structure: Use PXRD to determine if the crystalline structure corresponds to a hydrated phase. The monohydrate of copper hydrogen phosphate (CuHPO₄·H₂O) is a known compound.[4]

Frequently Asked Questions (FAQs)

Q1: At what temperature does CuHPO₄ decompose?

A1: The thermal decomposition of copper(II) hydrogen phosphate is a multi-stage process. For the monohydrate form (CuHPO₄·H₂O), the decomposition begins with the loss of water of crystallization. The subsequent decomposition of the anhydrous CuHPO₄ to copper pyrophosphate (Cu₂P₂O₇) occurs at higher temperatures.

Quantitative Thermal Analysis Data for CuHPO₄·H₂O

The following table summarizes the key thermal events for the decomposition of CuHPO₄·H₂O based on thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data.[4]

Decomposition Stage Temperature Range (°C) Mass Loss (%) Process
1. Dehydration125 - 200~10.1Loss of one molecule of water (H₂O)
2. Condensation200 - 450~5.1Condensation of HPO₄²⁻ ions to form P₂O₇⁴⁻ and water
Overall Reaction > 450 ~15.2 2CuHPO₄·H₂O → Cu₂P₂O₇ + 3H₂O

Note: The exact temperatures can vary depending on experimental conditions such as heating rate and atmosphere.

Q2: What are the decomposition products of CuHPO₄?

A2: The primary solid-state product of the complete thermal decomposition of CuHPO₄ is copper pyrophosphate (Cu₂P₂O₇).[4][5] Water is the main gaseous byproduct. At very high temperatures (around 1000 °C), further decomposition to copper(II) oxide (CuO) and phosphorus pentoxide (P₂O₅) may occur, with the P₂O₅ being volatile.[6]

Q3: Which analytical techniques are recommended for characterizing CuHPO₄ without causing decomposition?

A3: To avoid thermal decomposition, it is best to use analytical techniques that can be performed at or below room temperature. Recommended non-destructive techniques include:

  • Powder X-Ray Diffraction (PXRD): To determine the crystalline phase and purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups (e.g., P-O, O-H bonds).[7][8]

  • Raman Spectroscopy: To provide complementary vibrational information to FTIR.[9][10][11][12][13]

  • Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: To probe the local environment of phosphorus and hydrogen atoms.[14][15][16][17][18]

Q4: Can I use thermal analysis techniques like TGA and DSC for CuHPO₄?

A4: Yes, TGA and DSC are crucial for understanding the thermal stability and decomposition pathway of CuHPO₄.[1] However, it is important to be aware that these techniques intentionally induce decomposition. To obtain high-quality data, use a slow heating rate and an inert atmosphere to ensure controlled decomposition.

Experimental Protocols

Protocol 1: Powder X-Ray Diffraction (PXRD) Analysis

This method is used to identify the crystalline structure of CuHPO₄ and assess its purity.

  • Sample Preparation: Gently grind a small amount of the CuHPO₄ sample using an agate mortar and pestle to achieve a fine, homogeneous powder. Avoid aggressive grinding to prevent localized heating.

  • Sample Mounting: Mount the powdered sample onto a zero-background sample holder. Ensure a flat, smooth surface to minimize preferred orientation effects.

  • Instrument Setup:

    • X-ray Source: Cu Kα radiation (λ = 1.54 Å).

    • Scan Range (2θ): 10° to 70°.

    • Step Size: 0.02°.

    • Scan Speed: A slow scan speed (e.g., 1°/min) is recommended for better resolution.

  • Data Analysis: Compare the resulting diffractogram with reference patterns from databases (e.g., ICDD) to confirm the identity and phase purity of CuHPO₄.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the analysis of CuHPO₄ using the KBr pellet method to identify vibrational modes of the phosphate and hydroxyl groups.

  • Sample Preparation:

    • Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at 110 °C for at least 2 hours and store it in a desiccator.

    • Mix approximately 1 mg of the CuHPO₄ sample with 100-200 mg of dry KBr in an agate mortar.

    • Grind the mixture gently until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer the mixture to a pellet press die.

    • Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample chamber.

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Average multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Data Analysis: Identify characteristic absorption bands for P-O stretching and bending, as well as O-H stretching from any water of hydration or the hydrogen phosphate group.

Visualizations

Experimental_Workflow cluster_sample Sample Handling cluster_analysis Analytical Characterization cluster_data Data Interpretation Sample CuHPO4 Sample Store Store in Desiccator Sample->Store Prep Gentle Sample Prep Store->Prep PXRD PXRD Prep->PXRD Non-Destructive FTIR FTIR Prep->FTIR Non-Destructive Raman Raman Prep->Raman Non-Destructive ssNMR ssNMR Prep->ssNMR Non-Destructive TGA_DSC TGA/DSC Prep->TGA_DSC Destructive Structure Structural Info PXRD->Structure Purity Purity PXRD->Purity Functional_Groups Functional Groups FTIR->Functional_Groups Raman->Functional_Groups ssNMR->Structure Thermal_Stability Thermal Stability TGA_DSC->Thermal_Stability

Caption: Workflow for the characterization of CuHPO₄.

Thermal_Decomposition_Pathway A CuHPO4·H2O B CuHPO4 + H2O(g) A->B ~125-200 °C (Dehydration) C Cu2P2O7 + H2O(g) B->C ~200-450 °C (Condensation)

Caption: Thermal decomposition pathway of CuHPO₄·H₂O.

References

influence of Cu/P molar ratio on the final copper phosphate product formation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Copper Phosphate (B84403) Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of copper phosphate compounds. The formation of the final copper phosphate product is highly dependent on the initial copper to phosphate (Cu/P) molar ratio, among other experimental parameters. This guide will help you navigate common issues and understand the underlying chemical principles.

Frequently Asked questions (FAQs)

Q1: What are the primary copper phosphate phases that can be synthesized by varying the Cu/P molar ratio?

A1: The Cu/P molar ratio is a critical factor that dictates the crystalline phase of the final copper phosphate product. Different ratios, often in conjunction with specific pH levels and aging times, can yield several distinct compounds. Common phases include copper(II) hydrogenphosphate monohydrate (CuHPO₄·H₂O), octacalcium copper phosphate-like compound (Cu₈(HPO₄)₂(PO₄)₄·7H₂O, referred to as OCUP), copper(II) phosphate hydroxide (B78521) (Cu₂(PO₄)OH), neutral copper(II) phosphate (Cu₃(PO₄)₂), and copper pyrophosphate (α-Cu₂P₂O₇).[1][2]

Q2: How does the Cu/P molar ratio specifically influence the formation of these different phases?

A2: The molar ratio of the copper and phosphate precursors directly influences the stoichiometry of the resulting precipitate.

  • Low Cu/P Ratios (0.4 - 1.5): In this range, the formation of either CuHPO₄·H₂O or OCUP is favored, depending on the pH of the suspension.[1][2]

  • High Cu/P Ratio (2.0): A higher Cu/P ratio of 2.0 tends to initially produce OCUP, which can then transform into the more stable Cu₂(PO₄)OH upon aging for 24 hours.[1][2]

The interplay between the Cu/P ratio and pH is crucial, as the protonation state of the phosphate species in solution changes with pH, affecting which copper phosphate salt will precipitate.

Q3: Can the initial copper phosphate product be converted to other phases?

A3: Yes, thermal treatment (calcination) is a common method to induce phase transformations in copper phosphates. For instance, CuHPO₄·H₂O can be dehydrated to form α-Cu₂P₂O₇ at temperatures above 180°C.[1][2] Similarly, OCUP can decompose into a mixture of Cu₃(PO₄)₂ and α-Cu₂P₂O₇ at temperatures above 625°C.[1]

Q4: What are the typical starting materials for copper phosphate synthesis?

A4: Common precursors for the wet chemical synthesis of copper phosphates include a soluble copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄) or copper(II) nitrate (B79036) (Cu(NO₃)₂), and a phosphate source like phosphoric acid (H₃PO₄), diammonium hydrogenphosphate ((NH₄)₂HPO₄), disodium (B8443419) hydrogenphosphate (Na₂HPO₄), or dipotassium (B57713) hydrogenphosphate (K₂HPO₄).[1][3][4]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Unexpected final product or a mixture of phases. Incorrect Cu/P molar ratio.Carefully recalculate and re-measure the amounts of copper and phosphate precursors. Ensure accurate weighing and solution concentrations.
pH of the reaction mixture is outside the optimal range for the desired product.Monitor and adjust the pH of the suspension throughout the reaction using an appropriate acid or base. The final pH of the filtrate is a key indicator.[1][2]
Insufficient or excessive aging time.The transformation from an initial precipitate to a more stable phase can be time-dependent. For example, the conversion of OCUP to Cu₂(PO₄)OH requires approximately 24 hours.[1][2] Ensure the reaction is allowed to proceed for the specified duration.
Amorphous (non-crystalline) product. Reaction temperature is too low.Some precipitation reactions may require elevated temperatures to promote crystallinity. For example, syntheses using CuSO₄ and Na₂HPO₄ have been performed at 96°C.[1]
Rapid precipitation.Slowing down the addition of one reactant to the other can sometimes improve crystallinity.
Product has an unusual color. The color of copper phosphate compounds is indicative of their phase and hydration state. An unexpected color suggests the formation of an unintended product or impurity.Refer to the data tables below for the expected colors of various copper phosphate phases. Characterize your product using techniques like X-ray Diffraction (XRD) to identify the crystalline phase.
Low product yield. The desired copper phosphate phase may be soluble under the reaction conditions (e.g., incorrect pH).Adjust the pH to the region of minimum solubility for the target compound.
Loss of product during washing.Use centrifugation to separate the precipitate and carefully decant the supernatant. If filtering, use a fine-pored filter paper. Wash with deionized water followed by a solvent with lower surface tension like ethanol (B145695) to facilitate drying.[5]

Data Presentation

Table 1: Influence of Cu/P Molar Ratio on Product Formation in Aqueous Synthesis

Cu/P Molar RatiopH of SuspensionAging Time (hours)Initial ProductFinal ProductReference
0.4 - 1.50.3 - 1.424-CuHPO₄·H₂O[1][2]
0.4 - 1.51.9 - 2.524-Cu₈(HPO₄)₂(PO₄)₄·7H₂O (OCUP)[1][2]
2.0-< 24Cu₈(HPO₄)₂(PO₄)₄·7H₂O (OCUP)-[1][2]
2.0-24-Cu₂(PO₄)OH[1][2]

Table 2: Thermal Transformation of Copper Phosphate Phases

Starting MaterialTransformation Temperature (°C)Resulting Product(s)Color of Final ProductReference
CuHPO₄·H₂O> 180α-Cu₂P₂O₇-[1][2]
Cu₈(HPO₄)₂(PO₄)₄·7H₂O (OCUP)> 625Mixture of Cu₃(PO₄)₂ and α-Cu₂P₂O₇-[1][2]
Cu₂(PO₄)OH600Cu₄(PO₄)₂OVivid yellow-green[1]
Cu₅(PO₄)₂(OH)₄640Cu₅(PO₄)₂O₂Brilliant yellow-green[1]

Experimental Protocols

Protocol 1: Synthesis of Copper(II) Hydrogenphosphate Monohydrate (CuHPO₄·H₂O)

This protocol is based on the wet chemical method in the CuO-P₂O₅-H₂O system at room temperature.[1][2]

  • Preparation of Precursor Solutions:

    • Prepare an aqueous solution of a copper(II) salt (e.g., CuSO₄·5H₂O).

    • Prepare an aqueous solution of a phosphate source (e.g., H₃PO₄).

  • Precipitation:

    • Slowly add the phosphate solution to the copper salt solution while stirring continuously. The amounts should be calculated to achieve a Cu/P molar ratio between 0.4 and 1.5.

    • Adjust the pH of the suspension to be within the range of 0.3 to 1.4 using a suitable acid or base.

  • Aging:

    • Allow the precipitate to age in the mother liquor for 24 hours at room temperature with continuous stirring.

  • Isolation and Washing:

    • Separate the precipitate from the solution by filtration or centrifugation.

    • Wash the precipitate several times with deionized water to remove any unreacted precursors or by-products.

    • Perform a final wash with ethanol to aid in drying.[5]

  • Drying:

    • Dry the final product in a desiccator or a low-temperature oven (e.g., 60°C).[6]

Visualizations

CuP_Ratio_Influence cluster_precursors Precursors cluster_products Final Products Cu_Source Copper(II) Salt (e.g., CuSO4) Mix Wet Chemical Precipitation Cu_Source->Mix P_Source Phosphate Source (e.g., H3PO4) P_Source->Mix Product1 CuHPO4·H2O Product2 OCUP (Cu8(HPO4)2(PO4)4·7H2O) Product3 Cu2(PO4)OH Product2->Product3 Aging (24h) when Cu/P = 2.0 Mix->Product1 Cu/P = 0.4-1.5 pH = 0.3-1.4 Mix->Product2 Cu/P = 0.4-1.5 pH = 1.9-2.5 OR Cu/P = 2.0 (Initial)

Caption: Influence of Cu/P molar ratio and pH on copper phosphate product formation.

Thermal_Transformation_Workflow cluster_initial Initial Precipitates cluster_final Thermally Transformed Products Initial1 CuHPO4·H2O Heat1 Heat > 180°C Initial1->Heat1 Initial2 OCUP Heat2 Heat > 625°C Initial2->Heat2 Final1 α-Cu2P2O7 Final2 Cu3(PO4)2 + α-Cu2P2O7 Heat1->Final1 Heat2->Final2

Caption: Thermal transformation pathways for common copper phosphate precipitates.

References

troubleshooting the formation of amorphous precipitates in copper phosphate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the formation of amorphous precipitates during copper phosphate (B84403) synthesis.

Troubleshooting Guide

Unwanted amorphous precipitates can derail a synthesis, leading to poor yield and incorrect material properties. This section addresses common problems and their solutions in a question-and-answer format.

Q1: My synthesis yielded a gel-like or powdery amorphous precipitate instead of a crystalline product. What are the primary causes?

A1: The formation of an amorphous precipitate in copper phosphate synthesis is typically indicative of rapid, uncontrolled precipitation. The key factors that influence this are relative supersaturation, pH, temperature, reactant concentration, and the rate of mixing.[1][2] High relative supersaturation favors the formation of numerous small, disordered (amorphous) particles rather than well-ordered crystals.[1]

Q2: How does the pH of the reaction solution contribute to the formation of amorphous precipitates?

A2: The pH is a critical factor in copper phosphate synthesis.[2][3][4][5][6] Copper phosphate's solubility is highly dependent on pH; it is more soluble in acidic conditions (low pH) and less soluble in alkaline conditions (high pH).[3][4][5][6] If the pH is too high, precipitation can occur too rapidly, leading to an amorphous product. For the synthesis of certain crystalline copper phosphates like Cu₃(PO₄)₂, a neutral pH of 7.0 has been used.[7] Conversely, at very low pH, the phosphate ions are protonated, which can inhibit the formation of the desired copper phosphate salt.[3][4][5][6]

Q3: Can the reaction temperature influence the crystallinity of my copper phosphate product?

A3: Yes, temperature plays a significant role in both nucleation and crystal growth.[2][8] Higher temperatures generally increase the solubility of the reactants, which can help to control the rate of precipitation.[9][10] As the temperature increases, the rate of nucleation may decrease while the rate of crystal growth is favored, leading to larger and more well-defined crystals.[8] For instance, some syntheses of copper (II) phosphates are conducted at elevated temperatures, such as 96°C, to promote the formation of crystalline products.[11] However, excessively high temperatures can also lead to the formation of different phases or decomposition.

Q4: My precipitate is amorphous. Could the concentration of my copper and phosphate solutions be the issue?

A4: Absolutely. The concentration of your reactants directly impacts the level of supersaturation in the solution.[1] If the concentrations are too high, the supersaturation will be high, leading to rapid nucleation and the formation of an amorphous precipitate.[1] It has been shown that different initial concentration ratios of copper to phosphate can result in the formation of different copper phosphate species.[11] Lowering the concentration of the reactants can help to slow down the precipitation process, allowing more time for ordered crystal growth.

Q5: How does the speed and method of mixing the reactants affect the final product?

A5: The rate at which the reactants are mixed can influence the local supersaturation in the solution. Rapid mixing can lead to a more uniform, but potentially very high, supersaturation, which may favor the formation of amorphous particles. Slower, more controlled mixing allows for the gradual formation of the precipitate, which can promote the growth of larger, more crystalline particles.[1] Increased turbulence from high mixing speeds generally leads to smaller average particle sizes.[12] For some precipitation reactions, stable conditions for particle growth are found within a moderate mixing speed range, for example, between 200-600 rpm.[13]

Frequently Asked Questions (FAQs)

Q1: How can I confirm if my copper phosphate precipitate is amorphous or crystalline?

A1: The most definitive method for distinguishing between amorphous and crystalline solids is X-ray Diffraction (XRD).[14][15] Crystalline materials will produce a distinct diffraction pattern with sharp peaks, while amorphous materials will show a broad, diffuse halo with no sharp peaks.[14][15] In some cases, a product that initially appears amorphous by XRD can become crystalline after heating.[16][17]

Q2: What are some of the different crystalline phases of copper phosphate?

A2: Several crystalline phases of copper phosphate exist, including copper (II) orthophosphate trihydrate (Cu₃(PO₄)₂·3H₂O), copper pyrophosphate (Cu₂P₂O₇), and various copper hydroxyphosphates like Cu₂(OH)PO₄.[2][18][19] The specific phase obtained depends on the synthesis conditions such as temperature, pH, and the ratio of reactants.[2][11]

Q3: Is it possible to convert an amorphous copper phosphate precipitate into a crystalline form?

A3: Yes, in some instances, an amorphous precipitate can be crystallized through post-synthesis treatment. Heating the amorphous material (a process known as calcination) can provide the necessary energy for the atoms to rearrange into a more ordered, crystalline structure.[16][17]

Data Summary

The following tables summarize key quantitative parameters for the synthesis of crystalline copper phosphate.

Table 1: Influence of pH on Copper Phosphate Synthesis

pH RangeObservationReference
Acidic (low pH)Increased solubility of copper phosphate.[3][4][5][6][3][4][5][6]
6.5 - 7.0Optimal for the recovery of cupric hydrophosphate.[20][20]
7.0Used for the synthesis of Cu₃(PO₄)₂.[7][7]
Alkaline (high pH)Decreased solubility, potential for rapid precipitation.[3][4][5][6][3][4][5][6]

Table 2: Influence of Temperature on Copper Phosphate Synthesis

TemperatureObservationReference
70 - 80 °CFavorable for the formation of cupric hydrophosphate with good crystal form.[20][20]
90 °CUsed for maximal recovery of cupric hydrophosphate.[20][20]
96 °CEmployed for the synthesis of various copper (II) phosphates.[11][11]
Higher TemperaturesGenerally favor crystal growth over nucleation.[8][8]

Table 3: Influence of Reactant Ratio on Copper (II) Phosphate Synthesis

Reactant Ratio (R = [K₂HPO₄]/[CuSO₄])Resulting Crystalline PhaseReference
0.5 - 6.0Cu₂(PO₄)OH[11]
7.0Cu₅(PO₄)₂(OH)₄[11]
≥ 8.0KCuPO₄·H₂O[11]

Experimental Protocols

Protocol 1: Synthesis of Crystalline Copper (II) Orthophosphate Trihydrate (Cu₃(PO₄)₂·3H₂O)

This protocol is adapted from a method for synthesizing Cu₃(PO₄)₂·3H₂O.[18]

Materials:

Procedure:

  • Prepare aqueous solutions of Cu(NO₃)₂·3H₂O and H₃PO₄.

  • Mix the Cu(NO₃)₂·3H₂O and H₃PO₄ solutions.

  • Slowly add the NH₄OH solution to the mixture with constant stirring until a pH of approximately 7 is reached.

  • Allow the resulting precipitate to age in the solution, which can promote crystallization.

  • Filter the precipitate from the solution.

  • Wash the precipitate several times with deionized water to remove any soluble impurities.

  • Dry the precipitate under appropriate conditions (e.g., in a desiccator or a low-temperature oven) to obtain the final crystalline Cu₃(PO₄)₂·3H₂O product.

Visualizations

Diagram 1: Troubleshooting Workflow for Amorphous Precipitates

G start Amorphous Precipitate Observed check_pH Is pH optimal? start->check_pH check_temp Is temperature controlled? check_pH->check_temp Yes adjust_pH Adjust pH to recommended range check_pH->adjust_pH No check_conc Are reactant concentrations too high? check_temp->check_conc Yes adjust_temp Optimize reaction temperature check_temp->adjust_temp No check_mix Is mixing too rapid? check_conc->check_mix No adjust_conc Decrease reactant concentrations check_conc->adjust_conc Yes adjust_mix Reduce mixing speed/ add reactants slowly check_mix->adjust_mix Yes end_node Crystalline Product Achieved check_mix->end_node No adjust_pH->end_node adjust_temp->end_node adjust_conc->end_node adjust_mix->end_node

Caption: A flowchart for troubleshooting the formation of amorphous precipitates.

Diagram 2: Key Parameters Influencing Copper Phosphate Crystallinity

G center Crystalline Copper Phosphate pH pH center->pH Temp Temperature center->Temp Conc Reactant Concentration center->Conc Mix Mixing Speed center->Mix Amorphous Amorphous Precipitate pH->Amorphous (Too High/Low) Temp->Amorphous (Too Low) Conc->Amorphous (Too High) Mix->Amorphous (Too Fast)

Caption: Relationship between key parameters and the final product's crystallinity.

Diagram 3: Experimental Workflow for Crystalline Copper Phosphate Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_processing Product Processing cluster_analysis Analysis prep_cu Prepare Copper Salt Solution mix Controlled Mixing of Reactants prep_cu->mix prep_p Prepare Phosphate Salt Solution prep_p->mix control Maintain Optimal pH & Temperature mix->control age Age Precipitate in Solution control->age filter Filter Precipitate age->filter wash Wash with Deionized Water filter->wash dry Dry Product wash->dry xrd Characterize with XRD dry->xrd

Caption: A typical workflow for the synthesis and analysis of crystalline copper phosphate.

References

Technical Support Center: Enhancing Thermal Stability of Copper Phosphate-Based Insulation Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the thermal stability of copper phosphate-based insulation materials.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis and characterization of copper phosphate-based insulation materials.

Problem Possible Causes Recommended Solutions
Low Thermal Stability / High Weight Loss in TGA - Inappropriate molar ratio of copper oxide (CuO) to aluminum hydroxide (B78521) (Al(OH)₃).- Formation of unstable phases.- Presence of residual unreacted components.- Optimize the CuO/Al(OH)₃ molar ratio. A ratio of 20:1 has been shown to improve thermal stability.[1]- Ensure complete reaction during curing.[1]- Consider the addition of ceramic fillers, which can enhance thermal stability by accelerating the polycondensation reaction.[1]
Inconsistent or Non-reproducible TGA/DSC Results - Incompatible sample crucible material.- Sample contamination.- Improper sample packing in the crucible.- Inconsistent heating rates between experiments.- Ensure the crucible material will not react with the sample.[2]- Thoroughly clean crucibles before each experiment.[2]- Pack the sample evenly in the crucible to ensure uniform heat distribution.[2]- Use consistent heating rates for all related experiments to allow for accurate comparison.[2]
Poor Adhesion of Insulation Material to Substrate - Inadequate surface preparation of the substrate.- Presence of contaminants on the substrate surface.- Thoroughly clean and degrease the substrate surface before applying the insulation material.
Cracking or Poor Mechanical Integrity of the Insulation Material - Rapid curing or drying, leading to internal stresses.- Non-optimal composition, particularly with excessive Al(OH)₃.[1]- Control the curing temperature and humidity to allow for gradual drying.- Adjust the material composition. Reducing the amount of Al(OH)₃ can lead to a denser microstructure.[1]
Unexpected Phases Identified in XRD Analysis - Incomplete reaction or side reactions during synthesis.- Decomposition of the material during sample preparation or analysis.- Verify the purity of starting materials.- Adjust synthesis parameters (temperature, time, pH) to favor the formation of the desired phase.- Use gentle sample preparation techniques to avoid inducing phase changes.

Frequently Asked Questions (FAQs)

This section addresses common questions related to the enhancement of thermal stability in copper phosphate-based insulation materials.

Q1: How does the addition of aluminum hydroxide (Al(OH)₃) affect the thermal stability of copper phosphate (B84403) insulation?

A1: The addition of a small amount of Al(OH)₃ can improve the thermal stability of copper phosphate insulation. It promotes the reaction between CuO and phosphoric acid, leading to a denser microstructure.[1] However, an excessive amount of Al(OH)₃ can lead to the formation of unstable phases and increased thermal weight loss.[1] The optimal molar ratio of CuO to Al(OH)₃ has been found to be approximately 20:1.[1]

Q2: What is the role of ceramic fillers in enhancing thermal stability?

A2: Ceramic fillers such as Al₂O₃, SiC, ZrC, and Cr₂O₃ can act as curing accelerators.[1] They can accelerate the polycondensation reaction, which may lead to enhanced thermal stability and reduced thermal weight loss.[1] However, the addition of ceramic fillers can also increase the thermal conductivity of the material.[1]

Q3: What are the typical decomposition stages of copper phosphate-based materials observed in TGA?

A3: Copper phosphate materials typically exhibit three main decomposition stages upon heating. The first stage, occurring at lower temperatures, is often associated with the loss of adsorbed water and the dehydration of amorphous compounds to form copper pyrophosphate.[1] Subsequent stages at higher temperatures involve the removal of structural water and the transformation into copper metaphosphate.[1]

Q4: How can I confirm the crystalline phases present in my synthesized material?

A4: X-ray Diffraction (XRD) is the primary technique used to identify the crystalline phases present in your material.[3][4] By comparing the obtained diffraction pattern with standard diffraction databases, you can identify the specific copper phosphate and any other crystalline compounds present.

Q5: What information can Scanning Electron Microscopy (SEM) provide about my insulation material?

A5: SEM is a powerful technique for visualizing the surface morphology of your insulation material. It can provide information on crystal size, shape, distribution, and the overall microstructure (e.g., density, porosity).[3] This information is crucial for understanding how the synthesis conditions and additives affect the material's structure and, consequently, its thermal properties.

Data Presentation

The following tables summarize quantitative data on the effect of material composition on thermal properties.

Table 1: Effect of CuO/Al(OH)₃ Molar Ratio on Thermal Weight Loss

SampleCuO/Al(OH)₃ Molar RatioFinal Thermal Weight Loss (%) at 900 °C
ACuO only4.2
B20:14.0
C10:15.8
D1:119.0
EAl(OH)₃ only19.8
Data sourced from[1]

Table 2: Effect of Ceramic Fillers on Thermal Properties

SampleCeramic Filler Added to Sample B MatrixThermal Weight Loss (%)Thermal Conductivity (W/(m·K))
BNone4.00.872
FCeramic Filler 13.8-
GCeramic Filler 28.51.824
HCeramic Filler 37.8-
ICeramic Filler 47.5-
JCeramic Filler 59.4-
Data sourced from[1]

Experimental Protocols

This section provides detailed methodologies for key experiments.

1. Synthesis of Copper Phosphate-Based Insulation Material

This protocol describes a general method for synthesizing copper phosphate materials with varying compositions.

  • Materials: Copper(II) oxide (CuO), aluminum hydroxide (Al(OH)₃), phosphoric acid (H₃PO₄), and various ceramic fillers (e.g., Al₂O₃, SiC, ZrC, Cr₂O₃).

  • Procedure:

    • Dissolve a predetermined amount of Al(OH)₃ in H₃PO₄ with stirring.

    • Add CuO powder to the solution as a filler and continue stirring to form a paste.

    • For ceramic-reinforced materials, add the desired ceramic filler to the paste and mix thoroughly.

    • Cast the paste into a mold and allow it to cure at room temperature. The curing time will vary depending on the composition.

    • Once cured, the solid material can be removed from the mold for characterization.

2. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol outlines the procedure for analyzing the thermal stability of the synthesized materials.

  • Instrument: A simultaneous TGA/DSC instrument.

  • Procedure:

    • Calibrate the instrument for temperature and heat flow using appropriate standards.

    • Place a small amount of the powdered sample (typically 5-10 mg) into a clean, tared alumina (B75360) or platinum crucible.

    • Place the crucible in the TGA/DSC furnace.

    • Heat the sample from room temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Record the mass change (TGA) and differential heat flow (DSC) as a function of temperature.

    • Analyze the resulting curves to determine weight loss, decomposition temperatures, and thermal transitions.

3. X-ray Diffraction (XRD)

This protocol details the steps for identifying the crystalline phases in the material.

  • Instrument: A powder X-ray diffractometer.

  • Procedure:

    • Grind a small portion of the synthesized material into a fine powder using a mortar and pestle.

    • Mount the powdered sample onto a sample holder.

    • Place the sample holder in the diffractometer.

    • Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, and the angular range (2θ) to be scanned.

    • Perform the XRD scan.

    • Analyze the resulting diffraction pattern by comparing the peak positions and intensities to a crystallographic database (e.g., the International Centre for Diffraction Data - ICDD) to identify the crystalline phases present.

4. Scanning Electron Microscopy (SEM)

This protocol describes the procedure for examining the microstructure of the insulation material.

  • Instrument: A scanning electron microscope.

  • Procedure:

    • Mount a small piece of the synthesized material onto an SEM stub using conductive carbon tape.

    • If the material is non-conductive, coat the sample with a thin layer of a conductive material (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.

    • Place the stub into the SEM chamber.

    • Evacuate the chamber to a high vacuum.

    • Apply an accelerating voltage and scan the electron beam across the sample surface.

    • Collect the secondary or backscattered electrons to form an image of the sample's surface topography and microstructure.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Material Synthesis cluster_characterization Material Characterization cluster_analysis Data Analysis start Start mixing Mixing of Precursors (CuO, Al(OH)3, H3PO4) start->mixing add_fillers Addition of Ceramic Fillers (Optional) mixing->add_fillers curing Curing at Room Temperature mixing->curing add_fillers->curing end_synthesis Synthesized Material curing->end_synthesis tga_dsc TGA / DSC Analysis end_synthesis->tga_dsc xrd XRD Analysis end_synthesis->xrd sem SEM Analysis end_synthesis->sem thermal_stability Thermal Stability Assessment tga_dsc->thermal_stability phase_id Phase Identification xrd->phase_id microstructure Microstructure Evaluation sem->microstructure

Caption: Experimental workflow for synthesis and characterization.

Logical_Relationship cluster_inputs Input Variables cluster_properties Material Properties cluster_output Output Performance CuO_AlOH3_ratio CuO / Al(OH)3 Molar Ratio Microstructure Microstructure (Density, Porosity) CuO_AlOH3_ratio->Microstructure influences Phase_Composition Phase Composition CuO_AlOH3_ratio->Phase_Composition affects Ceramic_Fillers Ceramic Fillers (Type and Amount) Ceramic_Fillers->Microstructure modifies Ceramic_Fillers->Phase_Composition can alter Thermal_Stability Thermal Stability Microstructure->Thermal_Stability determines Phase_Composition->Thermal_Stability impacts

Caption: Factors influencing thermal stability.

References

Validation & Comparative

A Comparative Structural Analysis of Copper Hydrogen Phosphate and Calcium Hydrogen Phosphate for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural, physicochemical, and functional properties of Copper Hydrogen Phosphate (B84403) (CuHPO₄) and Calcium Hydrogen Phosphate (CaHPO₄).

This guide provides a detailed comparison of copper hydrogen phosphate and calcium hydrogen phosphate, focusing on their structural characteristics, physicochemical properties, and potential applications in the pharmaceutical industry. The information is intended to assist researchers in selecting appropriate materials for drug formulation and development.

Introduction

Both this compound (CuHPO₄) and calcium hydrogen phosphate (CaHPO₄) are inorganic phosphate salts with distinct properties that make them relevant to various scientific and industrial fields. While calcium hydrogen phosphate is a well-established excipient in the pharmaceutical industry, the unique properties of this compound are garnering interest for novel applications, including drug delivery and antibacterial materials.[1][2] This guide presents a comparative analysis of their crystal structure, physicochemical properties, and functional characteristics based on available experimental data.

Structural and Physicochemical Properties: A Comparative Overview

A summary of the key structural and physicochemical properties of CuHPO₄ and CaHPO₄ is presented below. It is important to note that direct comparative studies under identical experimental conditions are limited, and the data presented is compiled from various sources.

Table 1: Comparison of Physicochemical Properties
PropertyThis compound (CuHPO₄)Calcium Hydrogen Phosphate (CaHPO₄)
Chemical Formula CuHPO₄CaHPO₄
Molar Mass 159.52 g/mol [3]136.06 g/mol
Color Emerald-green[3]White or off-white powder[4]
Crystal System Rhombohedral[3]Triclinic (Monetite), Orthorhombic[3]
Solubility in Water High solubility comparable to brushite[5]Sparingly soluble[6]
Thermal Stability Decomposes upon further tempering[3]Dehydrates to form calcium pyrophosphate[7][8]
Table 2: Crystallographic Data
ParameterThis compound (CuHPO₄)Calcium Hydrogen Phosphate (CaHPO₄ - Triclinic Monetite)
Crystal System Rhombohedral[3]Triclinic
Space Group R3[3]P1[3]
Lattice Parameters a = 9.5145 Å, α = 114.678°[3]a = 6.910 Å, b = 6.627 Å, c = 6.998 Å, α = 96.34°, β = 103.82°, γ = 88.33°
Coordination Environment Cu(II) is coordinated by five O atoms in a distorted square-pyramidal manner.[3]Ca(1) is coordinated to seven oxygen atoms; Ca(2) is coordinated to eight oxygen atoms.

Detailed Structural Analysis

The structural differences between CuHPO₄ and CaHPO₄ are significant and arise primarily from the different ionic radii and coordination preferences of the copper and calcium ions.

This compound (CuHPO₄): CuHPO₄ adopts a rhombohedral crystal structure.[3] The Cu(II) ion is coordinated by five oxygen atoms, forming a distorted square pyramid.[3] These CuO₅ polyhedra are linked by distorted PO₄ tetrahedra, creating twelve-membered rings.[3] This arrangement is stabilized by O-H···O hydrogen bonding.[3]

Calcium Hydrogen Phosphate (CaHPO₄): The anhydrous form, known as monetite, most commonly crystallizes in the triclinic system.[3] The structure consists of CaHPO₄ chains linked by Ca-O bonds and three distinct types of hydrogen bonds. There are two unique calcium sites with coordination numbers of seven and eight. A novel orthorhombic polymorph has also been synthesized.[9]

The following diagram illustrates the key differences in the coordination environments of the metal ions in CuHPO₄ and CaHPO₄.

Coordination Environments of Cu(II) and Ca(II) cluster_cu This compound (CuHPO₄) cluster_ca Calcium Hydrogen Phosphate (CaHPO₄) Cu Cu(II) ion O1 Oxygen Cu->O1 Coordination Bonds O2 Oxygen Cu->O2 Coordination Bonds O3 Oxygen Cu->O3 Coordination Bonds O4 Oxygen Cu->O4 Coordination Bonds O5 Oxygen Cu->O5 Coordination Bonds label_cu Distorted Square-Pyramidal Coordination (5-coordinate) Ca1 Ca(II) ion (Site 1) O_ca1 7 Oxygen atoms Ca1->O_ca1 Coordination Bonds Ca2 Ca(II) ion (Site 2) O_ca2 8 Oxygen atoms Ca2->O_ca2 Coordination Bonds label_ca 7 and 8-coordinate environments

Figure 1. Coordination environments of Cu(II) and Ca(II) ions.

Experimental Analysis Protocols

This section outlines the detailed methodologies for the key experiments used to characterize and compare CuHPO₄ and CaHPO₄.

X-Ray Diffraction (XRD)

Objective: To determine the crystal structure, phase purity, and crystallite size of the phosphate compounds.

Experimental Protocol:

  • Sample Preparation: A small amount of the phosphate powder is finely ground using a mortar and pestle to ensure random orientation of the crystallites. The powder is then packed into a sample holder.

  • Instrument Setup: A powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5418 Å) is typically used.[10] Data is collected over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis: The resulting diffraction pattern is analyzed to identify the crystalline phases by comparing the peak positions and intensities to standard diffraction patterns from databases like the International Centre for Diffraction Data (ICDD). Lattice parameters can be refined using software like Rietveld refinement.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the phosphate compounds and to probe the local chemical environment.

Experimental Protocol:

  • Sample Preparation: The KBr pellet method is commonly used for solid inorganic samples.[11][12] Approximately 1-2 mg of the phosphate sample is mixed with 100-200 mg of dry KBr powder and finely ground. The mixture is then pressed into a transparent pellet using a hydraulic press.[12]

  • Instrument Setup: An FTIR spectrometer is used to record the spectrum in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is recorded first.

  • Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands. For phosphates, key vibrational modes include P-O stretching and bending vibrations.[11] For hydrogen phosphates, O-H and P-O-H vibrations are also of interest.[13]

Thermal Analysis (TGA/DSC)

Objective: To investigate the thermal stability and decomposition behavior of the phosphate compounds.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed amount of the phosphate sample (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.[14]

  • Instrument Setup: A simultaneous TGA/DSC instrument is used. The sample is heated from room temperature to a desired final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).[14]

  • Data Analysis: The TGA curve shows the mass loss as a function of temperature, indicating dehydration or decomposition events. The DSC curve shows the heat flow, indicating whether these events are endothermic or exothermic.[7]

The following diagram illustrates a general experimental workflow for the comparative analysis of these two compounds.

Experimental Workflow for Comparative Analysis start Start synthesis Synthesis of CuHPO₄ and CaHPO₄ start->synthesis xrd X-Ray Diffraction (XRD) - Crystal Structure - Phase Purity synthesis->xrd ftir FTIR Spectroscopy - Functional Groups - Bonding Environment synthesis->ftir tga_dsc Thermal Analysis (TGA/DSC) - Thermal Stability - Decomposition Pathway synthesis->tga_dsc solubility Solubility Studies - Aqueous & Non-aqueous - pH dependence synthesis->solubility biocompatibility Biocompatibility Assessment - Cytotoxicity Assays synthesis->biocompatibility analysis Comparative Data Analysis xrd->analysis ftir->analysis tga_dsc->analysis solubility->analysis drug_release Drug Loading & Release Studies - Model Drug - Release Kinetics biocompatibility->drug_release drug_release->analysis end End analysis->end

Figure 2. Experimental workflow for comparative analysis.

Applications in Drug Development

The distinct properties of CuHPO₄ and CaHPO₄ lead to different applications within the pharmaceutical field.

Calcium Hydrogen Phosphate (CaHPO₄): CaHPO₄, particularly in its anhydrous and dihydrate forms, is a widely used pharmaceutical excipient.[4][15][16] Its primary functions include:

  • Filler/Diluent: It provides bulk to tablet and capsule formulations.[15]

  • Binder: It helps to hold the tablet ingredients together.[15]

  • Disintegrant: It aids in the breakup of tablets in the body.[15]

  • Source of Calcium and Phosphorus: It can be used in nutritional supplements.[2]

Its biocompatibility, low cost, and well-characterized properties make it a reliable choice for conventional drug formulations.[17]

This compound (CuHPO₄): The applications of CuHPO₄ in drug development are still emerging but show significant promise in several areas:

  • Antibacterial Agent: Copper ions are known for their antimicrobial properties, and copper-doped calcium phosphates have demonstrated antibacterial activity.[9][18]

  • Drug Delivery Carrier: The porous structure and potential for controlled release make CuHPO₄ a candidate for drug delivery systems.[5][19] Recent research has explored the use of this compound nanosheets in hydrogels for tissue regeneration, highlighting its potential in advanced drug delivery applications.[1]

  • Catalyst: Copper phosphates have been investigated as catalysts in various chemical reactions, which could be relevant for the synthesis of active pharmaceutical ingredients.[20]

The following diagram summarizes the different roles of CuHPO₄ and CaHPO₄ in drug development.

Roles in Drug Development cluster_cahpo4 Calcium Hydrogen Phosphate (CaHPO₄) cluster_cuhpo4 This compound (CuHPO₄) cahpo4_node Established Excipient filler Filler / Diluent cahpo4_node->filler binder Binder cahpo4_node->binder disintegrant Disintegrant cahpo4_node->disintegrant nutrient Nutritional Supplement cahpo4_node->nutrient cuhpo4_node Emerging Biomaterial antibacterial Antibacterial Agent cuhpo4_node->antibacterial drug_delivery Drug Delivery Carrier cuhpo4_node->drug_delivery catalyst Catalyst cuhpo4_node->catalyst

Figure 3. Roles of CuHPO₄ and CaHPO₄ in drug development.

Conclusion

This compound and calcium hydrogen phosphate, while sharing the same anionic group, exhibit significant differences in their crystal structure, physicochemical properties, and consequently, their applications in the pharmaceutical sciences. CaHPO₄ is a well-established and versatile excipient, valued for its bulk properties and biocompatibility in traditional dosage forms. In contrast, CuHPO₄ is an emerging material with potential in more specialized applications such as antibacterial coatings and advanced drug delivery systems, owing to the biological activity of copper. Further direct comparative studies are warranted to fully elucidate the relative advantages and disadvantages of these materials in specific drug development contexts. This guide provides a foundational understanding to aid researchers in the rational selection and application of these inorganic phosphates.

References

A Comparative Guide to Copper Phosphate and Iron Phosphate Catalysts for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount for efficient and selective chemical transformations. This guide provides a comprehensive comparison of the catalytic performance of copper phosphate (B84403) and iron phosphate catalysts, supported by experimental data and detailed methodologies.

This document delves into the synthesis, characterization, and catalytic applications of these two prominent phosphate-based catalysts, with a focus on oxidation reactions. By presenting quantitative data in accessible tables and illustrating key processes with clear diagrams, this guide aims to facilitate informed decisions in catalyst selection and experimental design.

Performance Comparison in Catalytic Oxidation

Copper phosphate and iron phosphate catalysts have demonstrated efficacy in a variety of oxidation reactions, most notably in the selective oxidation of hydrocarbons and the degradation of organic pollutants. While both show promise, their performance characteristics can differ significantly depending on the specific reaction and conditions.

Methane (B114726) Oxidation to Formaldehyde

One of the most extensively studied applications for these catalysts is the direct partial oxidation of methane to formaldehyde, a crucial industrial feedstock. In this reaction, copper phosphate catalysts, particularly copper pyrophosphate (Cu₂P₂O₇), have generally exhibited superior performance compared to iron phosphate catalysts.

CatalystReaction Temperature (°C)Methane Conversion (%)Formaldehyde Selectivity (%)Formaldehyde Yield (%)Reference
Cu₂P₂O₇ 5502.531.60.79[1]
FePO₄ 5501.520.70.31[1]

As the data indicates, under similar reaction conditions, copper pyrophosphate demonstrates a significantly higher yield of formaldehyde, attributable to both higher methane conversion and greater selectivity.[1]

Fenton-like Oxidation of Organic Pollutants

In the realm of advanced oxidation processes for wastewater treatment, both copper and iron phosphates have been investigated as Fenton-like catalysts for the degradation of persistent organic pollutants. Notably, in the photo-assisted Fenton-like degradation of the antibiotic ciprofloxacin (B1669076), copper(II) phosphate has been shown to be more effective than iron(III) oxide.

CatalystProcessPollutantDegradation Rate Constant (min⁻¹)Reference
Copper(II) Phosphate Photo-assisted Fenton-likeCiprofloxacin0.00445[2]
Iron(III) Oxide Photo-assisted Fenton-likeCiprofloxacin~0.002 (estimated from graphical data)[3]

Copper(II) phosphate exhibited a degradation rate approximately seven times higher than commercial copper(II) oxide in a Fenton-like process.[2]

Experimental Protocols

Reproducibility is a cornerstone of scientific research. To that end, this section provides detailed methodologies for the synthesis of copper and iron phosphate catalysts and a general protocol for evaluating their catalytic performance.

Synthesis of Copper Phosphate Catalyst (Precipitation Method)

This protocol describes a typical precipitation method for synthesizing copper phosphate nanoparticles.[4][5][6]

  • Preparation of Precursor Solutions:

    • Dissolve 3 mmol of copper acetate (B1210297) (Cu(CH₃COO)₂) in 150 mL of distilled water with stirring for 20 minutes to achieve a homogeneous solution.

    • Separately, prepare a solution of 3 mmol of phosphoric acid (H₃PO₄) in a small amount of distilled water.

  • Precipitation:

    • Slowly add the phosphoric acid solution to the copper acetate solution while stirring continuously. A cloudy precipitate will form.

    • Add 2 mL of hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to the mixture.

  • Washing and Collection:

    • Centrifuge the resulting mixture to collect the precipitate.

    • Wash the precipitate with deionized water three times to remove any unreacted precursors and byproducts.

  • Drying and Calcination:

    • Dry the washed precipitate in an oven at 80°C overnight.

    • Calcine the dried powder in a furnace at 300°C for 24 hours to obtain the final copper phosphate catalyst.[4]

Synthesis of Iron Phosphate Catalyst (Sol-Gel Method)

The sol-gel method is a common route for preparing iron phosphate catalysts with controlled properties.[7][8][9][10][11]

  • Sol Formation:

    • Prepare an aqueous solution containing iron(III) nitrate (B79036) (Fe(NO₃)₃·9H₂O) and phosphoric acid (H₃PO₄) with a desired Fe/P molar ratio (e.g., 1:1).

    • Add an organic complexing agent, such as citric acid or malic acid, to the solution to aid in gel formation.

  • Gelation:

    • Heat the solution at a controlled temperature (e.g., 60-80°C) with constant stirring. This will promote the evaporation of the solvent and the formation of a viscous gel.

  • Drying:

    • Dry the gel in an oven at a temperature around 100-120°C for several hours to remove the remaining solvent and form a xerogel.

  • Calcination:

    • Grind the xerogel into a fine powder.

    • Calcine the powder in a furnace under a controlled atmosphere (e.g., air or an inert gas) at a specific temperature (e.g., 500-700°C) for several hours. The calcination step is crucial for the formation of the crystalline iron phosphate phase.

General Experimental Workflow for Catalyst Performance Evaluation

The following workflow outlines the key steps for assessing the performance of a synthesized catalyst in a typical gas-phase or liquid-phase reaction.

Experimental_Workflow cluster_prep Catalyst Preparation & Characterization cluster_reaction Catalytic Reaction cluster_analysis Product Analysis & Data Evaluation synthesis Catalyst Synthesis characterization Physicochemical Characterization (XRD, SEM, BET, etc.) synthesis->characterization reactor Reactor Setup (Fixed-bed/Batch) characterization->reactor reaction_conditions Set Reaction Conditions (T, P, Flow Rate) reactor->reaction_conditions run_reaction Introduce Reactants & Run Reaction reaction_conditions->run_reaction product_collection Collect Products (Gas/Liquid) run_reaction->product_collection product_analysis Analyze Products (GC, HPLC, etc.) product_collection->product_analysis data_analysis Calculate Conversion, Selectivity, Yield product_analysis->data_analysis conclusion Performance Evaluation & Comparison data_analysis->conclusion Copper_Phosphate_Cycle Cu2P2O7 Cu₂P₂O₇ (Active Catalyst) Reduced_Cu Cu₂P₂O₇-δ (Reduced Catalyst) Cu2P2O7->Reduced_Cu Reduction HCHO_out HCHO Cu2P2O7->HCHO_out Formaldehyde Formation H2O_out H₂O Cu2P2O7->H2O_out Reduced_Cu->Cu2P2O7 CH4_in CH₄ CH4_in->Cu2P2O7 C-H Activation O2_in O₂ O2_in->Reduced_Cu Re-oxidation Iron_Phosphate_Fenton_Cycle FePO4 Fe(III)PO₄ Fe2PO4 Fe(II)PO₄ FePO4->Fe2PO4 Reduction Fe2PO4->FePO4 Oxidation OH_radical •OH (Hydroxyl Radical) Fe2PO4->OH_radical OH_ion OH⁻ Fe2PO4->OH_ion H2O2_in1 H₂O₂ H2O2_in1->FePO4 H2O2_in2 H₂O₂ H2O2_in2->Fe2PO4 Degraded_out Degradation Products OH_radical->Degraded_out Pollutant_in Organic Pollutant Pollutant_in->OH_radical Oxidation

References

A Comparative Guide to Crystallographic Software for the Refinement of the CuHPO₄ Crystal Structure

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of crystal structures is paramount. This guide provides a comparative analysis of crystallographic software for the refinement of the copper(II) hydrogen phosphate (B84403) (CuHPO₄) crystal structure, offering insights into the performance of various refinement packages.

Comparison of Refinement Parameters

The following table summarizes the key crystallographic data and refinement statistics for CuHPO₄ as refined by SHELXL. This data serves as a baseline for evaluating the performance of other software. For comparison, representative refinement data for an inorganic phosphate compound refined with Jana2006 is also included. The lack of readily available, specific refinement data for CuHPO₄ in Olex2 and CRYSTALS necessitates this broader comparison. Researchers are encouraged to perform their own comparative refinements to generate direct performance metrics for their specific crystal systems.

ParameterCuHPO₄ (Refined with SHELXL-97)Ca₉PbEu(PO₄)₇ (Refined with Jana2006)[1]
Crystal Data
FormulaCuHPO₄Ca₉PbEu(PO₄)₇
Crystal SystemRhombohedralRhombohedral
Space GroupR3R3c
a (Å)9.5145 (4)10.4289 (1)
c (Å)-37.373 (1)
α (°)114.678 (2)90
β (°)-90
γ (°)-120
Volume (ų)495.88 (6)3522.6 (1)
Z66
Data Collection
Temperature (K)183298
RadiationMo Kα (λ = 0.71073 Å)Cu Kα
Refinement
R1 [I > 2σ(I)]0.026-
wR2 (all data)0.066-
Rwp-3.1%
Rp-2.1%
Goodness-of-fit (S)1.02-
No. of reflections755-
No. of parameters60-

Note: The refinement of Ca₉PbEu(PO₄)₇ was performed using the Rietveld method from powder diffraction data, hence the different R-factors reported.

Experimental Protocol: Single-Crystal X-ray Diffraction and Structure Refinement

The following protocol outlines the typical steps involved in the determination and refinement of a crystal structure, such as that of CuHPO₄.

  • Crystal Growth and Selection: High-quality single crystals of the compound of interest are grown. A suitable crystal with well-defined faces and no visible defects is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100-183 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffraction pattern is recorded on a detector.

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, Lorentz factor, and polarization. The intensities of the reflections are integrated, and a file containing the Miller indices (h, k, l) and the corresponding intensities and standard uncertainties is generated.

  • Structure Solution: The processed data is used to solve the phase problem and obtain an initial model of the crystal structure. This is typically achieved using direct methods or Patterson methods, often implemented in software like SHELXS.

  • Structure Refinement: The initial structural model is refined against the experimental data using a least-squares minimization procedure. This iterative process adjusts the atomic coordinates, displacement parameters (isotropic or anisotropic), and other relevant parameters to improve the agreement between the calculated and observed structure factors. This is the stage where software like SHELXL, Olex2, CRYSTALS, or Jana2006 is used. The quality of the refinement is monitored using R-factors (R1, wR2) and the goodness-of-fit.

  • Difference Fourier Maps: After each refinement cycle, a difference Fourier map is calculated. This map shows the difference between the observed and calculated electron density. Positive peaks in this map can indicate the positions of missing atoms (like hydrogen atoms), while negative peaks can suggest errors in the model.

  • Model Completion and Validation: Hydrogen atoms are typically added to the model at calculated positions and refined using appropriate constraints. The final model is validated using tools like CHECKCIF to ensure its geometric and crystallographic sensibility.

Crystallographic Software Overview

  • SHELX (SHELXL): The SHELX suite of programs is a gold standard for small-molecule crystallography.[2][3][4] SHELXL is a powerful refinement program known for its robustness and wide range of commands for handling complex structural features like disorder and twinning.

  • Olex2: Olex2 is a user-friendly graphical user interface that integrates various crystallographic programs, including SHELXL and its own refinement engine, olex2.refine.[5][6][7][8][9][10] It simplifies the process of structure solution, refinement, and visualization, making it popular among both novice and experienced crystallographers.

  • CRYSTALS: CRYSTALS is a comprehensive software package for single-crystal X-ray and neutron structure analysis.[11][12] It includes tools for data reduction, structure solution, refinement, and visualization. It is known for its powerful restraints and constraints capabilities.

  • Jana2006: Jana2006 is a versatile program particularly strong in the refinement of complex structures, including modulated and composite crystals.[1][13][14][15][16][17][18] It can handle both single-crystal and powder diffraction data.

Workflow for Crystal Structure Refinement

The following diagram illustrates the general workflow for single-crystal structure refinement.

CrystalStructureRefinement cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Solution cluster_refinement Structure Refinement Cycle cluster_validation Finalization & Validation crystal Single Crystal Selection diffractometer X-ray Data Collection crystal->diffractometer data_reduction Data Reduction & Integration diffractometer->data_reduction structure_solution Initial Structure Solution (e.g., SHELXS, SIR) data_reduction->structure_solution refinement Least-Squares Refinement (e.g., SHELXL, Olex2, CRYSTALS, Jana2006) structure_solution->refinement diff_fourier Difference Fourier Map Analysis refinement->diff_fourier h_atoms Hydrogen Atom Placement refinement->h_atoms model_building Model Modification (Add/Remove/Assign Atoms) diff_fourier->model_building model_building->refinement Iterate validation Structure Validation (e.g., CHECKCIF) h_atoms->validation final_model Final Structural Model (CIF) validation->final_model

A flowchart illustrating the major steps in single-crystal X-ray structure determination and refinement.

Conclusion

The choice of crystallographic software is a critical decision in the process of crystal structure determination. While SHELXL remains a robust and widely used program for the refinement of small-molecule structures like CuHPO₄, modern graphical user interfaces like Olex2 have significantly improved the user experience by integrating powerful refinement engines with intuitive visualization tools. For more complex structural problems, including disorder or modulated structures, software like CRYSTALS and Jana2006 offer specialized and powerful functionalities.

Ultimately, the optimal choice of software will depend on the specific requirements of the research problem, the complexity of the crystal structure, and the user's familiarity with the different programs. Researchers are encouraged to explore the capabilities of each of these software packages to determine the most suitable tool for their crystallographic analysis.

References

A Comparative Guide to the Catalytic Performance of Crystalline Copper Phosphate Phases

Author: BenchChem Technical Support Team. Date: December 2025

The diverse crystalline structures of copper phosphate (B84403) present unique catalytic properties that are actively being explored for various chemical transformations. The arrangement of copper and phosphate ions, along with the Cu/P molar ratio, dictates the catalyst's surface characteristics, redox potential, and ultimately, its activity and selectivity in reactions ranging from hydrocarbon oxidation to electrochemical CO2 reduction. This guide provides an objective comparison of the performance of different copper phosphate phases, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.

Performance in Selective Methane (B114726) Oxidation

The direct oxidation of methane to valuable chemicals like formaldehyde (B43269) (HCHO) is a significant challenge in catalysis. Several crystalline phases of copper phosphate have been systematically evaluated for this reaction, revealing a strong structure-performance relationship.[1]

A study comparing four crystalline phases—monoclinic Cu₂P₂O₇, monoclinic Cu₂(P₄O₁₂), triclinic Cu₃(PO₄)₂, and triclinic Cu₄O(PO₄)₂—found that the Cu/P molar ratio significantly influenced catalytic performance.[1] Generally, as the Cu/P ratio increased, methane conversion saw a corresponding increase, while the selectivity towards formaldehyde decreased.[1] Among the tested phases, monoclinic Cu₂P₂O₇, with a Cu/P ratio of 1:1, demonstrated the highest yield of formaldehyde.[1] Further enhancement was achieved by altering the copper precursor from acetate (B1210297) to nitrate (B79036), which influenced the surface nanostructure.[1]

Table 1: Performance Comparison in Methane Oxidation to Formaldehyde

Catalyst Phase Formula Cu/P Ratio CH₄ Conversion (%) HCHO Selectivity (%) HCHO Yield (%)
Copper Pyrophosphate α-Cu₂P₂O₇ 1 1.8 23.3 0.42
Copper Phosphate Cu₃(PO₄)₂ 1.5 2.1 15.2 0.32
Copper Tetrametaphosphate Cu₂(P₄O₁₂) 0.5 1.1 24.5 0.27
Copper(II) Oxide Phosphate Cu₄O(PO₄)₂ 2 2.4 10.4 0.25

Data sourced from a study on methane oxidation at 550 °C.[1]

The superior performance of Cu₂P₂O₇ is attributed to its surface lattice oxygen, which is believed to react with methane to form formaldehyde as the primary product.[1] The combination of redox-active Cu²⁺ sites and weakly basic phosphate units plays a crucial role in activating the C-H bond while suppressing overoxidation to CO₂.[1]

Performance in Electrochemical CO₂ Reduction

Copper-based materials are notable for their unique ability to electrochemically reduce carbon dioxide (CO₂) to valuable hydrocarbons and multi-carbon products (C₂+). Different copper phosphate phases have shown promise in this application, demonstrating varied selectivity.

In one study, copper tetrahydroxyphosphate (Cu₅(OH)₄(PO₄)₂) was compared with copper monohydroxyphosphate (Cu₂(OH)PO₄) for CO₂ reduction. The Cu₅(OH)₄(PO₄)₂ phase exhibited superior selectivity and activity towards ethylene (B1197577) (C₂H₄), achieving a Faradaic efficiency of over 37.4%.[2] This enhanced performance is linked to its unique structure, which possesses a greater number of hydroxyl groups and a larger catalytic surface area, facilitating better interaction with CO₂ molecules and providing more active sites.[2]

Table 2: Performance Comparison in Electrochemical CO₂ Reduction to Ethylene

Catalyst Phase Formula Max. Faradaic Efficiency for C₂H₄ (%) Potential (V vs. RHE)
Copper Tetrahydroxyphosphate Cu₅(OH)₄(PO₄)₂ 37.4 -1.08
Copper Monohydroxyphosphate Cu₂(OH)PO₄ ~15 -1.18

Data sourced from a study on CO₂ electroreduction in 0.1 M KHCO₃.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of the experimental protocols used to synthesize the catalysts and evaluate their performance in the cited studies.

Synthesis of Copper Phosphate Phases for Methane Oxidation[1]
  • Objective: To synthesize four different crystalline phases of copper phosphate (Cu₂P₂O₇, Cu₂(P₄O₁₂), Cu₃(PO₄)₂, and Cu₄O(PO₄)₂).

  • Precursors: Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) and diammonium hydrogen phosphate ((NH₄)₂HPO₄). For enhanced performance, copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) was used as an alternative copper source for Cu₂P₂O₇.

  • Method:

    • A precursor solution was prepared by dissolving the copper salt and the phosphate salt in deionized water. The Cu/P molar ratio was adjusted to 1:1, 1:2, 3:2, and 2:1 to target the desired final phases.

    • The aqueous solution was evaporated to dryness to obtain a solid precursor.

    • The resulting precursor powder was calcined in a furnace under an air atmosphere to yield the final crystalline copper phosphate catalyst.

Catalytic Testing for Methane Oxidation[1]
  • Objective: To evaluate the catalytic performance of the synthesized copper phosphate phases in the direct oxidation of methane to formaldehyde.

  • Apparatus: A fixed-bed flow reactor.

  • Procedure:

    • 50 mg of the catalyst was packed into the reactor.

    • A reactant gas mixture of methane, oxygen, and nitrogen (CH₄/O₂/N₂ = 7/1/8 sccm) was flowed through the catalyst bed.

    • The reaction was carried out at a temperature of 550 °C.

    • The composition of the effluent gas was analyzed using gas chromatography to determine methane conversion, formaldehyde selectivity, and yield.

Synthesis of Copper Hydroxyphosphate Phases for CO₂ Reduction[2]
  • Objective: To synthesize Cu₅(OH)₄(PO₄)₂ and Cu₂(OH)PO₄ catalysts.

  • Method: A one-step solvothermal process was employed.

  • Key Parameters: The formation of the specific crystal architectures was controlled by tuning the concentration of hydroxide (B78521) ions (OH⁻) and ammonium (B1175870) ions (NH₄⁺) in the precursor solution.

Electrochemical Testing for CO₂ Reduction[2]
  • Objective: To measure the electrocatalytic activity and selectivity of the synthesized copper hydroxyphosphate phases.

  • Apparatus: An H-type electrochemical cell with a three-electrode setup.

  • Procedure:

    • The catalyst was loaded onto a gas diffusion electrode, which served as the working electrode.

    • The electrochemical measurements were conducted in a CO₂-saturated 0.1 M potassium bicarbonate (KHCO₃) aqueous electrolyte.

    • Linear sweep voltammetry and controlled potential electrolysis were performed to evaluate the catalytic performance.

    • Gaseous and liquid products were quantified using gas chromatography and nuclear magnetic resonance (NMR) spectroscopy, respectively, to calculate Faradaic efficiencies.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow from catalyst synthesis to performance analysis.

G cluster_synthesis Catalyst Synthesis cluster_phases Crystalline Phases cluster_eval Evaluation precursors Precursor Selection (e.g., Cu(NO₃)₂, (NH₄)₂HPO₄) method Synthesis Method (Co-precipitation, Hydrothermal, Solid-State, etc.) precursors->method ratio Control Cu/P Molar Ratio method->ratio p1 Cu₃(PO₄)₂ ratio->p1 p2 Cu₂P₂O₇ ratio->p2 p3 Cu₅(OH)₄(PO₄)₂ ratio->p3 p4 Other Phases ratio->p4 char Physicochemical Characterization (XRD, SEM, BET) p1->char p2->char p3->char p4->char react Catalytic Performance Testing (e.g., Fixed-Bed Reactor, H-Cell) char->react metrics Data Analysis (Conversion, Selectivity, Yield, FE) react->metrics comp Comparative Analysis metrics->comp

Caption: Workflow for comparing catalytic performance of copper phosphate phases.

G cluster_methane Methane Oxidation Signaling Pathway CH4 CH₄ cat Cu₂P₂O₇ Catalyst (Surface Lattice Oxygen) CH4->cat C-H Activation (Rate-Determining Step) O2 O₂ activated Reduced Catalyst Cu₂P₂O₇₋δ O2->activated cat->activated HCHO HCHO (Primary Product) cat->HCHO activated->cat Re-oxidation COx COₓ (Overoxidation) HCHO->COx Sequential Oxidation

References

A Comparative Guide to the Electrocatalytic Activity of CuP₂ and Cu₃P for the Hydrogen Evolution Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and cost-effective electrocatalysts for the hydrogen evolution reaction (HER) is a critical endeavor in the development of sustainable energy technologies. Among the promising candidates, copper phosphides have garnered significant attention due to their earth abundance and notable catalytic activity. This guide provides an objective comparison of the electrocatalytic performance of two prominent copper phosphide (B1233454) stoichiometries, CuP₂ and Cu₃P, for the HER, supported by experimental data from recent literature.

Data Presentation: Performance Metrics

The electrocatalytic activity of CuP₂ and Cu₃P for the HER is summarized in the table below. The data is presented for both acidic (0.1 M HCl or 0.5 M H₂SO₄) and alkaline (0.1 M NaOH or 1.0 M KOH) media to provide a comprehensive overview of their performance under different pH conditions.

CatalystElectrolyteOverpotential @ 1 mA/cm² (mV)Overpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Exchange Current Density (j₀) (mA/cm²)Long-Term Stability
CuP₂ 0.1 M HCl355[1]Data Not Available~130[1]Data Not AvailableData Not Available
0.1 M NaOH514[1]Data Not Available>150[1]Data Not AvailableData Not Available
Cu₃P 0.1 M HCl460[1]14570.20.016Stable for 1000 cycles
0.1 M NaOH388[1]60 - 211.173.6 - 131Data Not AvailableStable for 24-30 hours

Note: The performance of Cu₃P can vary significantly depending on its morphology, synthesis method, and the support material used. The range of overpotentials reported reflects this variability. For CuP₂, there is a notable lack of comprehensive data at the standard current density of 10 mA/cm², as well as on its long-term stability and exchange current density.

Key Findings

  • Performance in Acidic Media: Existing literature suggests that CuP₂ exhibits better HER activity than Cu₃P in acidic environments.[1] This is evidenced by the lower overpotential required to achieve a current density of 1 mA/cm².[1] However, a direct comparison at the more industrially relevant current density of 10 mA/cm² is not available in the reviewed literature.

  • Performance in Alkaline Media: In alkaline solutions, Cu₃P demonstrates superior performance over CuP₂.[1] Various studies on Cu₃P nanostructures have reported low overpotentials and good stability, making it a promising candidate for alkaline water electrolysis.

  • HER Mechanism: The Tafel slope provides insight into the HER mechanism. For Cu₃P in acidic solution, a Tafel slope of 70.2 mV/dec suggests that the reaction likely proceeds via the Volmer-Heyrovsky mechanism, where electrochemical desorption is the rate-determining step. In alkaline media, the reported Tafel slopes for Cu₃P also point towards a Volmer-Heyrovsky mechanism. The Tafel slope for CuP₂ in acid is approximately 130 mV/dec, which may indicate that the initial Volmer step (proton adsorption) is the rate-limiting step.[1]

Experimental Protocols

Synthesis of Catalysts

A common method for synthesizing CuP₂ and Cu₃P is through a direct wet-chemical synthesis using red phosphorus as the phosphorus source.[1]

Synthesis of CuP₂ Nanowires: A typical synthesis involves reacting a copper precursor with red phosphorus in a high-boiling point solvent mixture, such as 1-octadecene (B91540) (ODE) and trioctylphosphine (B1581425) oxide (TOPO), at a high temperature (e.g., 320°C) for an extended period (e.g., 48 hours).[1] The use of a higher temperature and a higher concentration of TOPO can help in the formation of the CuP₂ phase and control its morphology.[1]

Synthesis of Cu₃P Nanocrystals: Cu₃P is often obtained at lower reaction temperatures compared to CuP₂.[1] A common route is the phosphidation of a copper precursor. For instance, Cu₃P nanocubes can be synthesized through a two-step strategy involving a solution-based method to create a precursor, followed by a low-temperature phosphidation process.

G cluster_synthesis Catalyst Synthesis Workflow cluster_cup2 CuP₂ Synthesis cluster_cu3p Cu₃P Synthesis Precursor Copper Precursor + Red Phosphorus Reaction High-Temperature Reaction Precursor->Reaction Solvent Solvent System (e.g., ODE + TOPO) Solvent->Reaction Temp_High High Temperature (e.g., 320°C) Reaction->Temp_High Temp_Low Lower Temperature (e.g., 250°C) Reaction->Temp_Low CuP2_Product CuP₂ Nanowires Temp_High->CuP2_Product Cu3P_Product Cu₃P Nanocrystals Temp_Low->Cu3P_Product G cluster_workflow Electrochemical Testing Workflow Catalyst_Ink Catalyst Ink Preparation WE_Prep Working Electrode Fabrication Catalyst_Ink->WE_Prep Cell_Assembly Three-Electrode Cell Assembly WE_Prep->Cell_Assembly LSV Linear Sweep Voltammetry (LSV) Cell_Assembly->LSV EIS Electrochemical Impedance Spectroscopy Cell_Assembly->EIS Stability Long-Term Stability Test Cell_Assembly->Stability Tafel Tafel Analysis LSV->Tafel Data_Analysis Data Analysis Tafel->Data_Analysis EIS->Data_Analysis Stability->Data_Analysis G cluster_acid Acidic Media cluster_pathways_acid cluster_alkaline Alkaline Media cluster_pathways_alkaline H_ion H⁺ + e⁻ H_ads_acid H_ads H_ion->H_ads_acid Volmer Step H2_acid H₂ H_ads_acid->H2_acid Heyrovsky Step (H⁺ + e⁻) H_ads_acid_2 2H_ads H_ads_acid_2->H2_acid Tafel Step H2O H₂O + e⁻ H_ads_alkaline H_ads + OH⁻ H2O->H_ads_alkaline Volmer Step H2_alkaline H₂ H_ads_alkaline->H2_alkaline Heyrovsky Step (H₂O + e⁻) H_ads_alkaline_2 2H_ads H_ads_alkaline_2->H2_alkaline Tafel Step

References

A Comparative Guide to the Antibacterial Efficacy of Copper Phosphates and Copper Oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance has spurred significant research into inorganic antimicrobial agents. Among these, copper compounds have garnered considerable attention for their potent bactericidal properties. This guide provides a comparative assessment of the antibacterial efficacy of two prominent classes of copper compounds: copper phosphates and copper oxides. The information presented herein is a synthesis of experimental data from multiple studies, intended to aid researchers in the selection and development of novel antimicrobial materials.

Quantitative Assessment of Antibacterial Efficacy

The antibacterial efficacy of copper compounds is frequently quantified by determining the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition (ZOI). The MIC represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the ZOI is a measure of the area of bacterial growth inhibition around a solid antimicrobial agent.

It is crucial to note that the following data has been compiled from various studies, and direct, head-to-head comparisons under identical experimental conditions are limited. Therefore, these tables serve as a comparative overview rather than a direct equivalence.

Copper Phosphate (B84403) Nanoparticles

Direct quantitative data for the MIC and ZOI of pure copper phosphate nanoparticles against common bacterial strains is not extensively detailed in the readily available literature. However, studies on copper phosphate nanoparticles have demonstrated "moderate to good antimicrobial activities" against both Gram-positive and Gram-negative bacteria[1].

For context, data from studies on copper-doped phosphate-based materials can provide an indication of the potential efficacy.

Bacterial Strain Test Method Result Reference
E. coliLog ReductionSignificant reduction in bacterial countNot explicitly quantified in abstracts
S. aureusLog ReductionSignificant reduction in bacterial countNot explicitly quantified in abstracts

Note: The data above is qualitative and based on descriptions of activity. Further research is required to establish specific MIC and ZOI values for various copper phosphate formulations.

Copper Oxide Nanoparticles (CuO NPs)

In contrast, the antibacterial properties of copper oxide nanoparticles have been more extensively quantified.

Bacterial Strain Test Method Concentration/Value Reference
Escherichia coliMIC3.12 µg/mL[2]
MIC35 µg/mL[3]
Zone of Inhibition16 ± 0.53 mm[2]
Zone of Inhibition18 ± 1 mm[3]
Staphylococcus aureusMIC12.5 µg/mL[2]
MIC30 µg/mL (MRSA)[3]
Zone of Inhibition11 ± 0.57 mm[2]
Zone of Inhibition22 ± 1 mm (MRSA)[3]

Experimental Protocols

The methodologies employed to assess antibacterial efficacy are critical for interpreting and comparing results across different studies. Below are generalized experimental protocols based on the cited literature.

Synthesis of Copper Phosphate Nanoparticles

A common method for synthesizing copper phosphate nanoparticles is through a simple precipitation reaction. In a typical procedure, an aqueous solution of a copper salt (e.g., copper acetate) is reacted with a phosphate source (e.g., phosphoric acid). The resulting precipitate is then washed, dried, and may be calcined to obtain the final nanoparticle product[1].

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is typically determined using a broth microdilution method. A standardized suspension of the target bacterium is added to a series of wells in a microtiter plate containing serial dilutions of the copper compound. The plates are incubated under appropriate conditions, and the MIC is recorded as the lowest concentration of the compound that inhibits visible bacterial growth.

Zone of Inhibition (ZOI) Assay

The ZOI is often determined using the agar (B569324) well diffusion method. An agar plate is uniformly inoculated with a suspension of the test microorganism. A well is then created in the agar, and a known concentration of the copper compound is placed in the well. After incubation, the diameter of the clear zone around the well, where bacterial growth is inhibited, is measured.

Visualizing the Experimental Workflow and Mechanism of Action

To further elucidate the processes involved in assessing and understanding the antibacterial properties of these copper compounds, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Material Synthesis cluster_testing Antibacterial Efficacy Testing cluster_analysis Data Analysis synthesis_cp Copper Phosphate Nanoparticle Synthesis mic Minimum Inhibitory Concentration (MIC) Assay synthesis_cp->mic zoi Zone of Inhibition (ZOI) Assay synthesis_cp->zoi synthesis_cuo Copper Oxide Nanoparticle Synthesis synthesis_cuo->mic synthesis_cuo->zoi data_analysis Quantitative Comparison of Efficacy mic->data_analysis zoi->data_analysis

Caption: Experimental workflow for assessing antibacterial efficacy.

Antibacterial_Mechanism Cu_ion Copper Ion (Cu²⁺) Cell_Membrane Bacterial Cell Membrane Cu_ion->Cell_Membrane Interaction ROS Reactive Oxygen Species (ROS) Generation Cu_ion->ROS Catalysis Membrane_Damage Membrane Damage & Increased Permeability Cell_Membrane->Membrane_Damage Cell_Death Bacterial Cell Death Membrane_Damage->Cell_Death DNA_Damage DNA Damage ROS->DNA_Damage Protein_Inactivation Protein Inactivation ROS->Protein_Inactivation DNA_Damage->Cell_Death Protein_Inactivation->Cell_Death

References

Unveiling Copper Phosphate Phase Transitions: A Comparative Guide to Combined XRD and TGA Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal behavior and structural changes of active pharmaceutical ingredients and excipients is paramount. This guide provides a comprehensive comparison of using combined X-ray Diffraction (XRD) and Thermogravimetric Analysis (TGA) to validate phase transitions in copper phosphate (B84403) compounds, offering valuable insights for material characterization and stability studies.

Copper phosphates are a class of inorganic compounds with diverse applications, including as catalysts and in materials science. Their thermal stability and the nature of their phase transitions are critical parameters that influence their performance and handling. The synergistic use of TGA and XRD provides a powerful approach to elucidate these properties. TGA quantifies mass changes as a function of temperature, revealing dehydration and decomposition events, while XRD identifies the crystalline phases present at different thermal stages.

Experimental Validation of Copper Phosphate Phase Transitions

The thermal decomposition of copper phosphate hydrates involves a series of transformations that can be precisely monitored by coupling TGA and XRD. As the temperature increases, the material undergoes dehydration, followed by structural rearrangements to form various anhydrous copper phosphate species.

A common pathway involves the transition from a hydrated copper phosphate to copper orthophosphate and subsequently to copper pyrophosphate at higher temperatures.[1][2] For instance, studies on copper dihydrogen phosphate have shown the formation of copper orthophosphate at temperatures around 100°C to 150°C, followed by a transition to copper pyrophosphate at a higher temperature range of 200°C to 600°C.[1][2] Similarly, the thermal decomposition of copper hydroxide (B78521) phosphate (libethenite) also leads to the formation of copper orthophosphate at temperatures above 400°C.[3]

The environment in which the thermal analysis is conducted plays a significant role. Experiments performed in both air and inert atmospheres like argon have confirmed the formation of copper pyrophosphate at elevated temperatures.[1][2]

Comparative Analysis of Thermal Events and Phase Identification

The combination of TGA and XRD allows for a direct correlation between mass loss events and changes in the crystal structure. The initial weight loss observed in the TGA thermogram typically corresponds to the removal of water molecules, which can be confirmed by the absence of changes in the primary crystalline phase in the corresponding XRD pattern, or a shift to a dehydrated form. Subsequent, more significant weight loss at higher temperatures often signals decomposition and the formation of new crystalline phases, which are then identified by their unique XRD diffraction patterns.

The following table summarizes quantitative data from representative studies on copper phosphate phase transitions, highlighting the key thermal events and the corresponding phases identified by XRD.

Starting MaterialTemperature Range (°C)Mass Loss (%)Identified Phase (XRD)Reference
Copper Dihydrogen Phosphate100 - 150Not SpecifiedCopper Orthophosphate[1][2]
Copper Dihydrogen Phosphate200 - 600Not SpecifiedCopper Pyrophosphate[1][2]
Copper Hydroxide Phosphate> 400~51.5Copper Orthophosphate (Cu₃(PO₄)₂)[3]
Copper Phosphate (unspecified)RT - ~3004 - 19.8Amorphous to Copper Pyrophosphate[4][5][6]

Detailed Experimental Protocols

Reproducibility and accuracy are contingent on well-defined experimental protocols. Below are representative methodologies for conducting combined TGA and XRD analysis of copper phosphate compounds.

Thermogravimetric Analysis (TGA)
  • Instrument: Mettler Toledo TGA/DSC 1 or similar.[1][2]

  • Sample Preparation: 5-10 mg of the copper phosphate sample is placed in an alumina (B75360) or tungsten crucible.[1][7]

  • Heating Rate: A typical heating rate is 10 °C/min.[7]

  • Temperature Range: The analysis is generally conducted from room temperature up to 1000°C or higher, depending on the expected transitions.[1][7]

  • Atmosphere: The experiment can be run under a controlled atmosphere, such as dry nitrogen or argon, at a flow rate of 50 mL/min to prevent oxidative side reactions, or in air to study thermo-oxidative behavior.[1][2][7]

X-ray Diffraction (XRD)
  • Instrument: A powder X-ray diffractometer is used.

  • Sample Preparation: The residue from the TGA analysis is carefully collected and mounted on a sample holder.[1][2] For in-situ high-temperature XRD, the sample is heated within the diffractometer chamber.

  • Scan Parameters: The samples are typically scanned over a 2θ range of 20° to 90° with a scan speed of 0.25°/min.[1][2]

  • Data Analysis: The resulting diffraction patterns are analyzed using software like Jade V.7 to identify the crystalline phases by comparing the experimental patterns with standard reference databases (e.g., PDF index).[1][2][3]

Visualizing the Workflow and Logical Relationships

To better illustrate the experimental process and the interplay between the two techniques, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_xrd X-ray Diffraction (XRD) cluster_analysis Data Analysis and Interpretation start Start: Copper Phosphate Sample sample_tga Weigh Sample (5-10 mg) start->sample_tga tga_run Heat Sample in TGA (e.g., 10°C/min to 1000°C) sample_tga->tga_run tga_data Record Mass Loss vs. Temperature tga_run->tga_data residue Collect Residue from TGA tga_run->residue correlate Correlate TGA Mass Loss with XRD Phase Identification tga_data->correlate xrd_run Analyze Residue by XRD residue->xrd_run xrd_pattern Obtain Diffraction Pattern xrd_run->xrd_pattern xrd_pattern->correlate conclusion Determine Phase Transition Pathway correlate->conclusion

Caption: Experimental workflow for combined TGA-XRD analysis.

LogicalRelationship cluster_tga_events TGA Observations cluster_inferences Inferred Processes cluster_xrd_phases XRD Phase Identification initial_loss Initial Mass Loss (e.g., < 200°C) dehydration Dehydration initial_loss->dehydration major_loss Major Mass Loss (e.g., > 300°C) decomposition Decomposition / Structural Rearrangement major_loss->decomposition initial_phase Initial Hydrated Phase / Anhydrous Orthophosphate dehydration->initial_phase Corresponds to final_phase Final Anhydrous Phase (e.g., Copper Pyrophosphate) decomposition->final_phase Leads to

Caption: Logical relationship between TGA events and XRD findings.

References

A Comparative Guide to the Photocatalytic Degradation Efficiency of Copper Phosphate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The quest for efficient and sustainable methods to remediate environmental pollutants has positioned photocatalysis as a leading advanced oxidation process. Among the myriad of semiconductor photocatalysts, copper-based materials, particularly copper phosphates, have garnered significant interest due to their low cost, high abundance, and promising catalytic activities. This guide provides a comparative analysis of the photocatalytic degradation efficiency of various copper phosphate (B84403) compounds, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.

Comparative Performance of Copper Phosphate Photocatalysts

The photocatalytic efficacy of copper phosphate compounds is intrinsically linked to their specific composition, crystalline structure, and the experimental conditions employed. Different copper phosphates exhibit varying bandgaps and abilities to generate reactive oxygen species (ROS) under illumination. A summary of the performance of several key copper phosphate compounds in degrading various organic pollutants is presented below.

Copper Phosphate CompoundTarget PollutantLight SourceDegradation Efficiency (%)Time (min)Apparent Rate Constant (k) (min⁻¹)Reference(s)
Cu₄P₂O₉ Rhodamine BVisible Light (>420 nm)Highest among Cu₂P₂O₇, Cu₃(PO₄)₂, and Cu₄P₂O₉--[1]
Cu₂(OH)PO₄ Rhodamine B (10 mg/L)Visible Light98%30-[2]
Cu₃(PO₄)₂ Basic Yellow 28 (20 mg/L)Fenton-like97%50-[3][4]
Copper(II) Phosphate Ciprofloxacin (B1669076) (CIP)Visible Light (>400 nm) + H₂O₂--0.00445[5][6]
Cu₂P₂O₇ Methane to Formaldehyde----[7]
Cu₂(OH)PO₄ 2,4-dichlorophenolNear-Infrared (NIR)Effective Decomposition--[5]

Note: The table showcases data from various studies, and direct comparison should be made with caution due to differing experimental conditions.

Among the compounds synthesized via a conventional solid-state route, Cu₄P₂O₉ exhibited the highest photocatalytic activity for the decomposition of Rhodamine B under visible light, which was attributed to its smaller bandgap (2.83 eV) compared to Cu₃(PO₄)₂ (3.21 eV) and Cu₂P₂O₇ (3.62 eV).[1] Furthermore, copper hydroxyphosphate (Cu₂(OH)PO₄) has demonstrated remarkable efficiency, achieving 98% degradation of Rhodamine B in just 30 minutes under visible light.[2] Some copper phosphates, like Cu₂(OH)PO₄, also show activity under near-infrared (NIR) light, expanding their potential for utilizing a broader solar spectrum.[5] In photo-assisted Fenton-like processes, copper(II) phosphate has proven to be a highly effective catalyst for the degradation of persistent pollutants like ciprofloxacin.[5][6]

General Mechanism of Photocatalytic Degradation

The underlying principle of photocatalytic degradation by a semiconductor, such as a copper phosphate compound, involves the generation of highly reactive oxygen species (ROS) upon light irradiation. The process can be summarized in the following key steps:

  • Light Absorption: When the photocatalyst is irradiated with light of energy equal to or greater than its bandgap, an electron (e⁻) is excited from the valence band (VB) to the conduction band (CB), leaving a positive hole (h⁺) in the VB.

  • Generation of Reactive Species: The photogenerated electrons and holes migrate to the catalyst surface. The holes can oxidize water or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH). The electrons can reduce adsorbed oxygen molecules to form superoxide (B77818) radicals (•O₂⁻), which can further react to produce other ROS.

  • Pollutant Degradation: These powerful ROS (especially •OH) attack the organic pollutant molecules adsorbed on the catalyst surface, breaking them down into simpler, less harmful substances, and ultimately leading to their mineralization into CO₂, H₂O, and inorganic ions.

Photocatalysis_Mechanism cluster_catalyst Copper Phosphate Photocatalyst cluster_reactions Surface Reactions VB Valence Band (VB) (h⁺) CB Conduction Band (CB) VB->CB e⁻ H2O H₂O / OH⁻ VB->H2O Oxidation O2 O₂ CB->O2 Reduction Pollutant Organic Pollutant Degradation Degradation Products (CO₂, H₂O, etc.) Pollutant->Degradation O2_rad •O₂⁻ O2->O2_rad OH_rad •OH H2O->OH_rad OH_rad->Pollutant Oxidation Light Light (hν ≥ Ebg) Light->VB Excitation

Caption: General mechanism of photocatalytic degradation by a semiconductor photocatalyst.

Experimental Protocols

Standardized experimental procedures are crucial for the accurate evaluation and comparison of photocatalytic performance. Below are detailed methodologies for catalyst synthesis and photocatalytic degradation experiments.

Synthesis of Copper Phosphate Photocatalysts

1. Solid-State Synthesis (for Cu₂P₂O₇, Cu₃(PO₄)₂, Cu₄O(PO₄)₂): [1]

  • Precursors: Copper(II) oxide (CuO) and Ammonium dihydrogen phosphate ((NH₄)₂HPO₄).

  • Procedure:

    • Thoroughly grind stoichiometric amounts of the precursors in an agate mortar.

    • Place the mixture in an alumina (B75360) crucible.

    • Calcine the mixture in a muffle furnace at a specific temperature for a set duration (e.g., 850°C for Cu₂P₂O₇, 1050°C for Cu₃(PO₄)₂, and 800°C for Cu₄O(PO₄)₂).

    • Allow the furnace to cool down to room temperature naturally.

    • Grind the resulting product into a fine powder for characterization and use.

2. Hydrothermal/Precipitation Method (for Cu₂(OH)PO₄): [2]

  • Precursors: A copper salt (e.g., cupric acetate, Cu(CH₃COO)₂·H₂O) and a phosphate source (e.g., diammonium hydrogen phosphate, (NH₄)₂HPO₄).

  • Procedure:

    • Prepare aqueous solutions of the copper salt and the phosphate source separately.

    • Mix the solutions under constant stirring.

    • Adjust the pH of the resulting solution to a desired value (e.g., pH 7) using an acid or base (e.g., HCl or NaOH).

    • Transfer the suspension to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave at a specific temperature (e.g., 120-180°C) for a certain period (e.g., 12-24 hours).

    • After cooling to room temperature, collect the precipitate by centrifugation or filtration.

    • Wash the product multiple times with deionized water and ethanol (B145695) to remove any unreacted ions.

    • Dry the final product in an oven at a moderate temperature (e.g., 60-80°C).

Photocatalytic Degradation Experiment

The following protocol outlines a typical procedure for evaluating the photocatalytic activity of a synthesized copper phosphate powder using an organic dye as a model pollutant.[8][9]

  • Preparation of Pollutant Solution: Prepare a stock solution of the target organic pollutant (e.g., 100 mg/L Rhodamine B) in deionized water. Dilute the stock solution to the desired experimental concentration (e.g., 10 mg/L).[2]

  • Photocatalytic Reactor Setup:

    • Add a specific volume of the pollutant solution (e.g., 50-100 mL) to a photoreactor vessel.[2]

    • Disperse a predetermined amount of the copper phosphate photocatalyst powder (e.g., 0.5-1.0 g/L) into the solution.

  • Adsorption-Desorption Equilibrium: Stir the suspension in complete darkness for 30-60 minutes. This step is crucial to ensure that an adsorption-desorption equilibrium is established between the pollutant molecules and the catalyst surface before illumination. An initial sample (t=0) is typically taken at the end of this period.[8]

  • Initiation of Photocatalysis:

    • Position the photoreactor under a suitable light source (e.g., a Xenon lamp with a UV cutoff filter for visible light, or a UV lamp).[10]

    • Turn on the light source to initiate the photocatalytic reaction while maintaining continuous stirring to keep the catalyst suspended.

  • Monitoring the Degradation:

    • At regular time intervals (e.g., every 10, 15, or 30 minutes), withdraw a small aliquot (e.g., 3-5 mL) of the suspension.[9]

    • Immediately centrifuge or filter the aliquot to remove the catalyst particles and stop the reaction.[11]

  • Data Analysis:

    • Measure the absorbance of the clear supernatant at the maximum absorption wavelength (λmax) of the pollutant using a UV-Vis spectrophotometer.

    • The degradation efficiency is calculated using the formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] × 100 where C₀ is the initial concentration of the pollutant (after the dark phase) and Cₜ is the concentration at time 't'.[9]

    • The reaction kinetics can often be described by the pseudo-first-order model: ln(C₀ / Cₜ) = k_app * t where k_app is the apparent pseudo-first-order rate constant. A plot of ln(C₀ / Cₜ) versus time should yield a straight line with a slope equal to k_app.[9]

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare Pollutant Solution setup Set up Photoreactor: Add Solution & Catalyst prep_solution->setup prep_catalyst Synthesize & Characterize Copper Phosphate Catalyst prep_catalyst->setup dark Stir in Dark (30-60 min for Equilibrium) setup->dark sample_0 Take Initial Sample (t=0) dark->sample_0 irradiate Turn on Light Source (Start Photocatalysis) sample_0->irradiate sampling Withdraw Aliquots at Regular Intervals irradiate->sampling Continuous Stirring separate Separate Catalyst (Centrifuge/Filter) sampling->separate measure Measure Absorbance (UV-Vis Spectrophotometer) separate->measure calculate Calculate Degradation % & Rate Constant (k) measure->calculate

Caption: Typical experimental workflow for evaluating photocatalytic degradation efficiency.

References

A Comparative Guide to Second-Harmonic Generation Efficiency: CuZnHPO₄ vs. KDP Single Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of nonlinear optical (NLO) materials is a critical decision that influences the performance and success of experimental setups, particularly in applications leveraging second-harmonic generation (SHG). This guide provides an objective comparison of the SHG efficiency and related optical properties of a novel NLO crystal, Copper Zinc Hydrogen Phosphate (B84403) (CuZnHPO₄), against the well-established Potassium Dihydrogen Phosphate (KDP).

This comparison is based on available experimental data to assist in making informed decisions for applications such as laser frequency conversion, high-resolution imaging, and photodynamic therapy.

Executive Summary

Copper Zinc Hydrogen Phosphate (CuZnHPO₄) emerges as a promising NLO material with a significantly higher SHG efficiency than the widely used KDP. Experimental results indicate that the SHG efficiency of CuZnHPO₄ is approximately 2.73 times greater than that of KDP. While KDP remains a benchmark material with a well-characterized high laser damage threshold, the superior frequency conversion capability of CuZnHPO₄ makes it a compelling alternative for applications where high conversion efficiency is paramount. However, critical data regarding the laser damage threshold and phase-matching parameters for CuZnHPO₄ are not yet widely available, highlighting an area for further research.

Data Presentation: Quantitative Comparison

The following table summarizes the key performance metrics for CuZnHPO₄ and KDP single crystals based on reported experimental data.

PropertyCuZnHPO₄KDP (Potassium Dihydrogen Phosphate)
SHG Efficiency 2.73 times that of KDP [1]Reference material
Measured SHG Output (Kurtz-Perry Method)52.6 mJ[1][2]19.2 mJ[1][2]
Transparency Range UV cut-off: 360-510 nm; Good transmission in the visible region[2]Wide transparency from UV to mid-infrared[2]
Laser Damage Threshold Data not available in reviewed literatureRanging from ~6-15 J/cm² (for nanosecond pulses) to >20 J/cm² (for 3 ns pulses), and up to ~3 GW/cm²[2][3][4][5][6]
Phase-Matching Angle (for 1064 nm laser) Data not available in reviewed literatureType I: 41.2°; Type II: 59.1°[7]
Crystal System Orthorhombic[1][2]Tetragonal[8]
Growth Method Gel Technique[1][2]Slow Evaporation / Solution Growth[3]

Experimental Protocols

A comprehensive understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future comparative studies.

Crystal Growth

CuZnHPO₄ Single Crystal Growth (Gel Technique):

A novel and good optical quality NLO single crystal of copper zinc hydrogen phosphate (CuZnHPO₄) is grown by a gel technique in a silica (B1680970) hydrogel media. The growth is typically carried out at room temperature. The reactants, such as copper nitrate (B79036) [(CuNO₃)₂], zinc nitrate [Zn(NO₃)₂], and orthophosphoric acid (H₃PO₄), are allowed to diffuse into a sodium metasilicate (B1246114) (Na₂SiO₃) gel. The slow diffusion and reaction within the gel matrix facilitate the growth of single crystals over a period of several days to weeks. This method is known for producing crystals with low defect concentrations.

KDP Single Crystal Growth (Slow Evaporation Method):

KDP crystals are commonly grown from an aqueous solution by the slow evaporation technique. A supersaturated solution of KDP is prepared in deionized water. The solution is maintained at a constant temperature, and the solvent is allowed to evaporate slowly over time. This gradual increase in concentration leads to the nucleation and growth of single crystals. The quality and size of the crystals are highly dependent on the control of temperature, evaporation rate, and solution purity.

Second-Harmonic Generation (SHG) Efficiency Measurement

Kurtz-Perry Powder Technique:

The SHG efficiency of both CuZnHPO₄ and KDP was determined using the Kurtz-Perry powder method. This technique is a standard method for the preliminary screening of NLO materials. The experimental setup involves:

  • Sample Preparation: The grown single crystals are crushed into a fine powder and sieved to obtain a uniform particle size.

  • Laser Source: A high-intensity pulsed laser, typically a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm, is used as the input beam.

  • Measurement: The powdered sample is placed in a sample holder and illuminated by the laser beam. The output signal, which contains both the fundamental (1064 nm) and the second-harmonic (532 nm) frequencies, is passed through a filter to block the fundamental wavelength.

  • Detection: The intensity of the green light (532 nm) generated by the SHG process is measured by a photomultiplier tube and displayed on an oscilloscope.

  • Comparison: The SHG intensity of the sample under investigation (CuZnHPO₄) is compared to that of a reference material with a known SHG response (KDP) under identical experimental conditions.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental processes described.

Crystal_Growth_Workflow Crystal Growth Methodologies cluster_CuZnHPO4 CuZnHPO₄ Growth (Gel Technique) cluster_KDP KDP Growth (Slow Evaporation) Cu_Start Prepare Reactants: Copper Nitrate, Zinc Nitrate, Orthophosphoric Acid Cu_Diffuse Allow Reactants to Diffuse into Gel Cu_Start->Cu_Diffuse Cu_Gel Prepare Silica Hydrogel (Sodium Metasilicate) Cu_Gel->Cu_Diffuse Cu_Grow Single Crystal Growth (Room Temperature) Cu_Diffuse->Cu_Grow KDP_Start Prepare Supersaturated Aqueous Solution of KDP KDP_Evap Slow Evaporation of Solvent at Constant Temperature KDP_Start->KDP_Evap KDP_Grow Nucleation and Growth of Single Crystals KDP_Evap->KDP_Grow

Crystal Growth Methodologies

SHG_Measurement_Workflow SHG Efficiency Measurement (Kurtz-Perry Method) cluster_Setup Experimental Setup cluster_Process Measurement Process Laser Q-switched Nd:YAG Laser (1064 nm) Sample Powdered Crystal Sample (CuZnHPO₄ or KDP) Laser->Sample Input Beam Filter Filter to Block 1064 nm Light Sample->Filter Output Beam Detector Photomultiplier Tube (PMT) & Oscilloscope Filter->Detector SHG Signal Prep Prepare Powdered Sample Illuminate Illuminate Sample with Laser Prep->Illuminate Generate Second-Harmonic Generation (532 nm) Illuminate->Generate Measure Measure SHG Intensity Generate->Measure Compare Compare with Reference (KDP) Measure->Compare

SHG Measurement Workflow

Conclusion

The experimental evidence strongly suggests that CuZnHPO₄ is a highly efficient NLO material for second-harmonic generation, outperforming the industry-standard KDP by a factor of 2.73. This makes it a very attractive candidate for applications requiring high conversion efficiency in the visible spectrum. However, the lack of data on its laser damage threshold and phase-matching characteristics necessitates a cautious approach for high-power applications. Further research into these properties is essential to fully assess the potential of CuZnHPO₄ as a next-generation NLO crystal. For applications where a high damage threshold is the primary concern, KDP remains a reliable and well-characterized choice.

References

analysis of thermodynamic properties of hydrated vs anhydrous copper(II) orthophosphate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Thermodynamic Properties of Hydrated vs. Anhydrous Copper(II) Orthophosphate

This guide provides a detailed comparison of the thermodynamic properties of hydrated and anhydrous copper(II) orthophosphate, offering valuable data for researchers, scientists, and professionals in drug development. The information presented is based on experimental findings and established thermodynamic data.

Overview

Copper(II) orthophosphate can exist in both a hydrated form, most commonly as the trihydrate (Cu₃(PO₄)₂·3H₂O), and an anhydrous form (Cu₃(PO₄)₂). The presence of water of hydration significantly influences the compound's thermodynamic stability and properties. The hydrated form is typically synthesized through precipitation reactions in aqueous solutions, while the anhydrous form is obtained by the thermal decomposition of the hydrated salt.[1] Understanding the thermodynamic differences between these two forms is crucial for various applications, including catalysis and materials science.

Comparative Thermodynamic Data

The following table summarizes the key thermodynamic properties of hydrated and anhydrous copper(II) orthophosphate. Data for the hydrated form is primarily sourced from experimental studies, while data for the anhydrous form is limited and derived from various sources.

Thermodynamic PropertyHydrated Copper(II) Orthophosphate (Cu₃(PO₄)₂·3H₂O)Anhydrous Copper(II) Orthophosphate (Cu₃(PO₄)₂)
Standard Enthalpy of Formation (ΔHf°) -3138.48 kJ/mol (at 402 K)[2]Data not readily available in experimental form
Standard Molar Entropy (S°) 311.34 J/(mol·K) (at 198 K)[2], 551.48 J/(mol·K) (at 402 K)[2]244.93 J/(mol·K) (calculated)[3]
Standard Gibbs Free Energy of Formation (ΔGf°) -2625.39 kJ/mol (at 402 K)[2]-2051.3 kJ/mol (from dissociation data)[4]
Heat Capacity (Cp°) 245.96 J/(mol·K) (at 198 K)[2], 455.31 J/(mol·K) (at 402 K)[2]Data not readily available
Enthalpy (H°) -3169.59 kJ/mol (at 198 K)[2], -3097.93 kJ/mol (at 402 K)[2]Data not readily available
Gibbs Free Energy (G°) -3231.24 kJ/mol (at 198 K)[2], -3319.62 kJ/mol (at 402 K)[2]Data not readily available

Experimental Protocols

The experimental determination of the thermodynamic properties of copper(II) orthophosphate involves a combination of analytical techniques.

Synthesis of Hydrated Copper(II) Orthophosphate (Cu₃(PO₄)₂·3H₂O)

Hydrated copper(II) orthophosphate is synthesized by chemical exchange reactions in an aqueous solution.[2] A typical procedure involves the reaction of a soluble copper(II) salt, such as copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O), with a phosphate (B84403) source, like phosphoric acid (H₃PO₄), in the presence of a base, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH), to control the pH.[2] The resulting precipitate is then filtered, washed, and dried.

Characterization and Thermodynamic Analysis

The synthesized hydrated copper(II) orthophosphate is characterized using various analytical methods:

  • Atomic Absorption Spectroscopy (AAS): To confirm the elemental composition and stoichiometry of the compound.[2]

  • Infrared Spectrometry (IRS): To identify the presence of phosphate groups and water of hydration through their characteristic vibrational frequencies.[2]

  • X-ray Powder Diffraction (XRD): To determine the crystalline structure of the compound.[2]

  • Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA): These techniques are used to study the thermal behavior of the hydrated compound.[1] TGA measures the mass loss as a function of temperature, which corresponds to the dehydration process, while DTA detects the enthalpy changes associated with phase transitions and decomposition.[1] The anhydrous form is typically prepared by heating the hydrated form to a temperature where all water molecules are removed, as confirmed by TGA.[1]

  • Heat Capacity Measurement: The isobaric heat capacity (Cp°) is determined experimentally over a range of temperatures using calorimetry.[2] These experimental data, combined with literature data, are used to calculate other thermodynamic functions such as enthalpy (H°), entropy (S°), and Gibbs free energy (G°).[2]

Visualization of Relationships and Workflows

Relationship between Hydrated and Anhydrous Forms

The following diagram illustrates the relationship between hydrated and anhydrous copper(II) orthophosphate and the key transformation process.

Hydrated_vs_Anhydrous hydrated Hydrated Copper(II) Orthophosphate Cu₃(PO₄)₂·3H₂O anhydrous Anhydrous Copper(II) Orthophosphate Cu₃(PO₄)₂ hydrated->anhydrous Heat (Dehydration) water Water (H₂O) hydrated->water anhydrous->hydrated Hydration

Caption: Transformation between hydrated and anhydrous copper(II) orthophosphate.

Experimental Workflow for Thermodynamic Analysis

The diagram below outlines the typical experimental workflow for the synthesis and thermodynamic characterization of hydrated copper(II) orthophosphate.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_thermo Thermodynamic Analysis s1 Reactants: Cu(NO₃)₂·3H₂O, H₃PO₄, NH₄OH s2 Precipitation in Aqueous Solution s1->s2 s3 Filtration and Washing s2->s3 s4 Drying s3->s4 c1 AAS s4->c1 c2 IRS s4->c2 c3 XRD s4->c3 t1 DTA / TGA s4->t1 t2 Heat Capacity Measurement (Calorimetry) s4->t2 t3 Calculation of ΔH°, S°, ΔG° t1->t3 t2->t3

Caption: Experimental workflow for thermodynamic property analysis.

Conclusion

The thermodynamic properties of hydrated and anhydrous copper(II) orthophosphate differ significantly due to the presence of water of hydration. The hydrated form, Cu₃(PO₄)₂·3H₂O, has been more extensively studied, with detailed experimental data available for its heat capacity, enthalpy, entropy, and Gibbs free energy over a range of temperatures. In contrast, comprehensive experimental thermodynamic data for the anhydrous form, Cu₃(PO₄)₂, is less readily available. The dehydration of the hydrated form to the anhydrous form is an endothermic process, indicating that the hydrated form is more stable at lower temperatures. This comparative guide provides a foundational understanding for researchers working with these materials, highlighting the importance of considering the hydration state in thermodynamic calculations and experimental design.

References

Safety Operating Guide

Proper Disposal of Copper Hydrogen Phosphate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of copper hydrogen phosphate (B84403), a compound commonly used in research and development settings. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. Copper hydrogen phosphate is classified as a hazardous substance, causing skin irritation and serious eye damage, and is very toxic to aquatic life with long-lasting effects.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves, chemical splash goggles, and a lab coat or chemical-resistant apron.[2] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a fume hood, to avoid the inhalation of any dust or aerosols.[2] An eyewash station and safety shower should be readily accessible.

In the event of a spill, it is crucial to act swiftly and safely. For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it into a clearly labeled, sealed container for hazardous waste.[1][3] For major spills, the area should be evacuated, and emergency responders should be notified.[3] Do not wash spills into the sewer system.[4]

Operational and Disposal Plan: Precipitation of Aqueous Copper Waste

The primary method for treating aqueous waste containing this compound is through chemical precipitation. This process converts the soluble copper ions into an insoluble solid, which can then be safely filtered and disposed of as solid hazardous waste. The following protocol details the precipitation of copper ions using sodium phosphate.

Experimental Protocol: Precipitation of Copper Phosphate

This procedure is intended for small quantities of aqueous copper waste generated in a laboratory setting.

  • Characterize the Waste: Determine the approximate concentration of copper ions in the aqueous waste solution. This is crucial for calculating the required amount of precipitating agent.

  • Prepare the Precipitating Agent: A 2x molar excess of trisodium (B8492382) phosphate (Na₃PO₄) is recommended to ensure complete precipitation.[2] Trisodium phosphate is commercially available, often as a dodecahydrate (Na₃PO₄·12H₂O).

  • Precipitation: Slowly add the calculated amount of trisodium phosphate to the this compound waste solution while stirring continuously. A turquoise precipitate of copper(II) phosphate will form.[2]

  • Filtration: Once the precipitation is complete, filter the mixture to separate the solid copper(II) phosphate from the liquid filtrate.[2]

  • Drying and Disposal of Precipitate: Allow the collected precipitate to dry completely. The dried copper(II) phosphate is considered hazardous waste and must be placed in a labeled, sealed container for collection by a certified hazardous waste disposal service.[2]

  • Filtrate Disposal: The remaining liquid filtrate should be tested to ensure that the copper concentration is within the permissible limits for sewer disposal as dictated by local regulations. If compliant, the filtrate can be flushed down the drain with a large excess of water (at least 20-fold).[2] Always consult with local regulatory officials before disposing of any chemical waste down the drain.[2]

Quantitative Data for Disposal

The following table provides a summary of key quantitative parameters for the precipitation of aqueous copper waste.

ParameterValue/RangeNotes
Precipitating Agent Trisodium phosphate (Na₃PO₄)A 2x molar excess is recommended for complete precipitation.[2]
Sample Calculation ~51 g of Na₃PO₄·12H₂O per 1 L of 0.10 M copper solutionThis provides a 2x molar excess.[2]
Optimal pH for Hydroxide Precipitation ~12.0As an alternative method using lime or caustic soda.[5]
Effluent Copper Concentration Limit < 1 mg/LA typical limit for many municipalities.[6]

Disposal Workflow

The following diagram illustrates the step-by-step process for the safe disposal of this compound waste.

CopperDisposalWorkflow cluster_prep Preparation cluster_procedure Procedure cluster_disposal Disposal ppe Don Appropriate PPE waste_char Characterize Aqueous Waste ppe->waste_char calc_reagent Calculate Precipitating Agent waste_char->calc_reagent add_reagent Add Trisodium Phosphate calc_reagent->add_reagent precipitate Formation of Copper Phosphate Precipitate add_reagent->precipitate filtration Filter the Mixture precipitate->filtration solid_waste Collect and Dry Solid Precipitate filtration->solid_waste liquid_waste Test Filtrate Copper Concentration filtration->liquid_waste package_solid Package as Hazardous Waste solid_waste->package_solid dispose_liquid Dispose of Filtrate per Regulations liquid_waste->dispose_liquid

Caption: Workflow for the safe disposal of this compound waste.

By following these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment. It is imperative to always consult your institution's specific safety guidelines and local regulations for chemical waste disposal.

References

Essential Safety and Logistical Information for Handling Copper Hydrogen Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety protocols, operational procedures, and disposal plans for handling Copper Hydrogen Phosphate (B84403) in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

I. Personal Protective Equipment (PPE)

When handling Copper Hydrogen Phosphate, particularly in solid or powdered form, the following personal protective equipment is mandatory to prevent skin contact, eye damage, and inhalation of dust particles.[1]

  • Eye and Face Protection: Chemical splash goggles or a face shield must be worn at all times to protect against splashes and airborne particles.[2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Gloves should be inspected for any signs of degradation or punctures before use.

  • Body Protection: A laboratory coat or chemical-resistant apron should be worn over personal clothing to protect against spills.

  • Respiratory Protection: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust.[1] If a fume hood is not available and there is a potential for airborne particulates, a NIOSH-approved respirator with a high-efficiency particulate filter (HEPA) should be used.[3]

  • Foot Protection: Closed-toe shoes are mandatory in any laboratory setting.

II. Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for the safe handling of this compound.

  • Preparation and Planning:

    • Before beginning any work, ensure that all necessary PPE is available and in good condition.

    • Locate the nearest emergency eyewash station and safety shower.

    • Prepare a designated work area within a certified chemical fume hood.

    • Have spill cleanup materials readily available.

  • Handling the Compound:

    • When weighing or transferring the solid compound, use a spatula or other appropriate tool to minimize dust generation.

    • Avoid any actions that could create dust, such as crushing or grinding the material outside of a controlled environment.

    • If creating a solution, add the solid to the liquid slowly to avoid splashing.

    • Keep containers of this compound tightly closed when not in use and store them in a cool, dry, and well-ventilated area.[1]

  • Post-Handling Procedures:

    • Thoroughly clean the work area after use.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

    • Contaminated PPE should be removed carefully and disposed of according to institutional guidelines.

III. Disposal Plan

Copper compounds are known to be toxic to aquatic life, and therefore, the disposal of this compound and any associated waste must be handled responsibly.[3]

  • Waste Collection:

    • All solid waste contaminated with this compound (e.g., used gloves, weighing paper, paper towels from cleanup) should be collected in a designated, labeled hazardous waste container.

    • Aqueous solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not pour solutions down the drain.

  • Waste Segregation:

    • Do not mix this compound waste with other incompatible waste streams.

  • Disposal Procedure:

    • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

IV. Quantitative Data: Occupational Exposure Limits for Copper

The following table summarizes the occupational exposure limits for copper dusts and mists, which should be considered when handling this compound.

Regulatory AgencyExposure Limit (Time-Weighted Average, 8-hour)Form of Copper
OSHA (PEL)1 mg/m³Copper dusts and mists
ACGIH (TLV)1 mg/m³Copper dusts and mists
NIOSH (REL)1 mg/m³Copper dusts and mists

PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit[3][4][5]

V. Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final waste disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_spill Ready Spill Kit prep_workspace->prep_spill handle_weigh Weigh Compound prep_spill->handle_weigh handle_transfer Transfer and/or Dissolve handle_weigh->handle_transfer post_clean Clean Workspace handle_transfer->post_clean disp_solid Collect Solid Waste handle_transfer->disp_solid disp_liquid Collect Liquid Waste handle_transfer->disp_liquid post_wash Wash Hands post_clean->post_wash post_clean->disp_solid disp_ehs Dispose via EHS disp_solid->disp_ehs disp_liquid->disp_ehs

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.